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  • Product: 2-(Bromomethyl)-5-fluoropyridine
  • CAS: 954225-35-5

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(Bromomethyl)-5-fluoropyridine

Topic: 2-(Bromomethyl)-5-fluoropyridine CAS Number & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Strategic Fluorinated Building Block fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Bromomethyl)-5-fluoropyridine CAS Number & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Fluorinated Building Block for Medicinal Chemistry[1]

Executive Summary & Core Identity

2-(Bromomethyl)-5-fluoropyridine is a high-value heterocyclic electrophile used primarily to introduce the (5-fluoropyridin-2-yl)methyl moiety into drug candidates.[1] Unlike its aryl halide counterpart (2-bromo-5-fluoropyridine), which participates in cross-coupling, this compound functions as a potent alkylating agent.[1] Its reactivity is driven by the benzylic-like carbon-bromine bond, activated by the electron-deficient pyridine ring.[1]

Chemical Identity Table
PropertySpecification
CAS Number 954225-35-5 (Free base) 1186194-88-6 (Hydrobromide salt)
IUPAC Name 2-(Bromomethyl)-5-fluoropyridine
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
SMILES FC1=CN=C(CBr)C=C1
Appearance Off-white solid or pale yellow oil (often solidifies upon cooling)
Storage -20°C , Hygroscopic, Light Sensitive, Store under Argon/Nitrogen
Hazards Lachrymator , Corrosive, Skin Sensitizer

Synthetic Methodology

The synthesis of 2-(bromomethyl)-5-fluoropyridine is a classic application of the Wohl-Ziegler reaction , utilizing radical conditions to selectively brominate the benzylic methyl position while preserving the fluorinated aromatic ring.[1]

Mechanism of Action: Radical Chain Substitution

The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Initiation: Homolytic cleavage of the initiator generates radicals that abstract a bromine atom from NBS (N-Bromosuccinimide).[1]

  • Propagation: The succinimidyl radical abstracts a benzylic hydrogen from 2-methyl-5-fluoropyridine , creating a resonance-stabilized pyridylic radical.[1] This radical reacts with molecular bromine (generated in situ) to form the product.

  • Termination: Radical recombination terminates the cycle.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques due to moisture sensitivity.

Reagents:

  • Precursor: 2-Methyl-5-fluoropyridine (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide[1]

  • Solvent: CCl₄ (Historic standard) or

    
    -Trifluorotoluene (Green alternative), Acetonitrile (requires care with byproduct formation)[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methyl-5-fluoropyridine in anhydrous solvent (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add recrystallized NBS and the radical initiator.

  • Activation: Heat the mixture to reflux (approx. 80°C). Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide (which floats/suspends differently).

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The product spot will be less polar than the starting material but may streak due to instability.

  • Workup: Cool to 0°C to precipitate succinimide. Filter rapidly. Concentrate the filtrate under reduced pressure at low temperature (<30°C) .

  • Purification: Flash chromatography on neutral alumina or silica (deactivated with 1% Et₃N). Warning: The compound degrades on acidic silica.

Visualizing the Synthesis Pathway

SynthesisPath Precursor 2-Methyl-5-fluoropyridine (Stable Precursor) Intermediate Pyridylic Radical (Resonance Stabilized) Precursor->Intermediate H-Abstraction (Initiation) Reagents NBS + AIBN (Radical Source) Reagents->Intermediate Product 2-(Bromomethyl)-5-fluoropyridine (Active Electrophile) Intermediate->Product Br-Transfer (Propagation) Byproduct Succinimide Intermediate->Byproduct Side Product

Caption: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the active bromomethyl species.[1]

Applications in Drug Discovery

This compound serves as a "warhead" for attaching the metabolically stable, lipophilic 5-fluoropyridine motif to amines, phenols, and thiols.

Reactivity Profile: Nucleophilic Substitution (Sɴ2)

The primary application is alkylation. The electron-withdrawing nature of the pyridine ring (enhanced by the 5-fluoro substituent) makes the methylene carbon highly electrophilic, accelerating Sɴ2 reactions compared to standard benzyl bromides.[1]

Key Reactions:

  • N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., in kinase inhibitor synthesis).[1]

  • O-Alkylation: Reaction with phenols to form ether linkages.[1]

  • S-Alkylation: Reaction with thiols to form thioethers.[1]

Stability & Self-Quaternization (Critical Handling Note)

The "Pyridyl-Halide Paradox": Bromomethyl pyridines are notoriously unstable as free bases.[1] The basic nitrogen of one molecule can attack the electrophilic carbon of another, leading to self-quaternization (polymerization) .

  • Mitigation: Store as the hydrobromide salt (CAS 1186194-88-6) whenever possible.[1] If the free base is required, generate it in situ or use immediately after isolation.

Application Workflow Diagram

Applications cluster_Reactions Nucleophilic Substitution Targets Target 2-(Bromomethyl)-5-fluoropyridine (Electrophile) Amine Secondary Amines (R2-NH) Target->Amine + Base (K2CO3) Phenol Phenols (Ar-OH) Target->Phenol + Base (Cs2CO3) Thiol Thiols (R-SH) Target->Thiol + Base (NaH) Product_N N-Alkylated Drug Core (Kinase Inhibitors) Amine->Product_N Product_O Pyridyl Ethers (Bioisosteres) Phenol->Product_O Product_S Thioethers Thiol->Product_S

Caption: Divergent synthesis pathways utilizing the electrophilic bromomethyl group for scaffold diversification.[1]

Safety & Handling Protocols

Hazard Class: Severe Irritant / Lachrymator / Corrosive.[1]

  • Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Skin Contact: Can cause chemical burns.[1] Double-gloving (Nitrile) is recommended.[1]

  • Decomposition: If the compound turns dark brown or black, it has likely polymerized. Do not attempt to distill polymerized material due to explosion risk.

Disposal: Quench excess alkylating agent with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal into halogenated waste streams.[1]

References

  • Accela ChemBio. (2023).[1] Product Catalog: 2-(Bromomethyl)-5-fluoropyridine (SY527245).[1] Retrieved from [Link]

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds: The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. (Foundational mechanism reference).

  • LookChem. (2024).[1] 2-(Bromomethyl)-5-fluoropyridine Properties and Safety. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 2-(Bromomethyl)-5-fluoropyridine

Physicochemical Profile, Synthetic Utility, and Handling Protocols Executive Summary 2-(Bromomethyl)-5-fluoropyridine is a critical heterocyclic building block in medicinal chemistry, widely utilized for introducing the...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

2-(Bromomethyl)-5-fluoropyridine is a critical heterocyclic building block in medicinal chemistry, widely utilized for introducing the 5-fluoropyridine moiety into pharmacophores. Its specific value lies in the combination of the electrophilic bromomethyl "warhead" (enabling


 coupling) and the metabolic stability conferred by the fluorine substituent.

However, this compound presents significant handling challenges due to its propensity for self-quaternization (polymerization) and lachrymatory properties. This guide provides a definitive breakdown of its molecular characteristics, synthesis, and stability protocols.

Part 1: Physicochemical Characterization & Mass Spectrometry

The precise molecular weight of 2-(Bromomethyl)-5-fluoropyridine is dictated by the isotopic distribution of Bromine (


 and 

). In high-resolution mass spectrometry (HRMS) and LC-MS workflows, relying solely on the "average" molecular weight can lead to misidentification.
Molecular Identity
  • IUPAC Name: 2-(Bromomethyl)-5-fluoropyridine

  • Chemical Formula:

    
    [1]
    
  • Core Structure: Pyridine ring substituted with a fluor group at position 5 and a bromomethyl group at position 2.

Molecular Weight & Isotopic Distribution

Bromine exists naturally as a nearly 1:1 ratio of


 and 

.[2] This creates a characteristic "doublet" pattern in the mass spectrum, separated by 2 mass units.
PropertyValue / DescriptionNotes for Analysis
Average Molecular Weight 190.01 g/mol Used for stoichiometric calculations (weighing).
Monoisotopic Mass (

)
188.96 g/mol The [M+H]+ peak in LC-MS will appear at 189.97 .
Isotopic Mass (

)
190.96 g/mol The [M+2+H]+ peak in LC-MS will appear at 191.97 .
Isotope Pattern ~1 : 1 IntensityA signature 1:1 doublet is diagnostic for mono-brominated compounds.[2]
Physical State Low-melting solid or oilOften supplied as a hydrobromide salt (

, MW ~270.93) for stability.

Critical Note for Stoichiometry: If you are using the hydrobromide salt (CAS: 1186194-88-6), you must correct the molecular weight to 270.93 g/mol when calculating equivalents. Failure to account for the HBr counterion is a common source of yield loss.

Part 2: Synthetic Methodologies

The synthesis of 2-(Bromomethyl)-5-fluoropyridine generally follows two primary pathways. The choice of pathway depends on the scale and the required purity profile.

Method A: Radical Bromination (Industrial Route)

Direct bromination of 2-methyl-5-fluoropyridine using N-bromosuccinimide (NBS).

  • Pros: Cost-effective starting materials.

  • Cons: Often yields over-brominated byproducts (gem-dibromides) which are difficult to separate.

Method B: Alcohol Activation (High-Purity Lab Route)

Conversion of (5-fluoropyridin-2-yl)methanol to the bromide using


 or Appel conditions (

).
  • Pros: Cleaner reaction profile; avoids over-bromination.

  • Cons: Precursor alcohol is more expensive.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for synthesis and the critical "Free-Basing" step required if starting from the salt.

SynthesisWorkflow Precursor1 2-Methyl-5-fluoropyridine Reagent1 NBS / AIBN (Radical Bromination) Precursor1->Reagent1 Precursor2 (5-Fluoropyridin-2-yl)methanol Reagent2 PBr3 or CBr4/PPh3 (Appel Reaction) Precursor2->Reagent2 Product 2-(Bromomethyl)-5-fluoropyridine (Free Base) Reagent1->Product Risk: Di-bromo impurity Reagent2->Product Preferred: High Purity Salt Hydrobromide Salt (Stable Storage Form) Product->Salt Add HBr/AcOH for Storage FreeBaseStep Partition: DCM / NaHCO3 (aq) (Immediate Use) Salt->FreeBaseStep Deprotection FreeBaseStep->Product Generates Reactive Electrophile

Figure 1: Synthetic pathways and salt-free base interconversion logic.

Part 3: Stability & Handling Protocols (The "Senior Scientist" Insight)

The most common failure mode when working with 2-(Bromomethyl)-5-fluoropyridine is degradation during storage .

The Mechanism of Degradation: Self-Quaternization

The pyridine nitrogen is a nucleophile, while the bromomethyl group is an electrophile. In the free base form, Molecule A can attack Molecule B, displacing the bromide. This leads to the formation of an insoluble pyridinium salt polymer.

  • Visual Indicator: The clear/yellow oil turns into a dark, gummy solid.

  • Kinetics: Accelerates at room temperature and high concentration.

Handling Checklist
  • Storage: Always store as the Hydrobromide Salt if possible. The protonated nitrogen (

    
    ) loses its nucleophilicity, preventing self-reaction.
    
  • Temperature: Store free base at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: If the free base must be kept in solution, use non-polar solvents (DCM, Toluene) rather than polar aprotic solvents (ACN, DMF), which stabilize the transition state of the polymerization reaction.

  • Safety: This compound is a lachrymator (tear gas agent). All weighing and transfers must occur inside a functioning fume hood.

StabilityLogic State1 Free Base (Liquid/Oil) State2 Protonated Salt (HBr Solid) State1->State2 Treat with HBr Process1 Self-Quaternization (Intermolecular Attack) State1->Process1 Nucleophilic N attacks Electrophilic C State2->State2 Stable Indefinitely Result1 Insoluble Polymer (Dark Tar - Unusable) Process1->Result1 Action1 Store at RT Action2 Store at -20°C / Acidic

Figure 2: Degradation mechanism and stabilization strategy.

Part 4: Applications in Drug Discovery

The 2-(bromomethyl)-5-fluoropyridine scaffold is primarily used to append the 5-fluoropyridine ring to amines, thiols, or phenols via nucleophilic substitution (


).
Why 5-Fluoropyridine?
  • Bioisosterism: The pyridine nitrogen reduces lipophilicity (LogP) compared to a phenyl ring, improving solubility.

  • Metabolic Stability: The fluorine atom at the 5-position blocks the primary site of oxidative metabolism (CYP450 oxidation), significantly extending the half-life of the drug candidate [1].

  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the

    
     of the pyridine nitrogen, altering the basicity and hydrogen-bond accepting capability.
    
Common Reaction Conditions[3][4]
  • Nucleophile: Secondary amines (to form tertiary amines).

  • Base:

    
     or 
    
    
    
    (to scavenge HBr).
  • Solvent: Acetonitrile or DMF.

  • Temperature:

    
     (Avoid heating to prevent polymerization).
    
References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235260, 2-(Bromomethyl)-5-fluoropyridine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (n.d.).[5] 2-Bromo-5-fluoropyridine Product Specification (Precursor Reference). [5]

Sources

Foundational

2-(Bromomethyl)-5-fluoropyridine: Technical Profile &amp; Application Guide

Executive Summary 2-(Bromomethyl)-5-fluoropyridine (CAS 954225-35-5) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as the primary electrophilic reagent for introducing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-fluoropyridine (CAS 954225-35-5) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as the primary electrophilic reagent for introducing the (5-fluoropyridin-2-yl)methyl moiety into drug candidates. This structural motif is a bioisostere of the benzyl group, offering improved metabolic stability (blocking para-oxidation) and modulated lipophilicity due to the fluorine atom.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and handling protocols, designed for researchers in drug discovery and process chemistry.

Physicochemical Specifications

The compound exists primarily as a free base or a hydrobromide salt. The free base is prone to degradation and is often stored as the salt for long-term stability.

PropertySpecification
Chemical Name 2-(Bromomethyl)-5-fluoropyridine
CAS Number (Free Base) 954225-35-5
CAS Number (HBr Salt) 1186194-88-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Pale yellow oil or low-melting solid (Free Base); White to off-white solid (Salt)
Boiling Point ~193°C (Predicted)
Density ~1.63 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with protic solvents (MeOH, Water)
Storage Conditions Inert Atmosphere (Ar/N₂) , < -20°C, Moisture-sensitive

Synthesis & Production Methodologies

Two primary routes exist for the synthesis of 2-(Bromomethyl)-5-fluoropyridine. The choice of method depends on the scale and required purity profile.

Method A: Radical Bromination (Industrial "Workhorse")

This route utilizes 2-Methyl-5-fluoropyridine as the starting material. It is cost-effective but requires careful control to minimize over-bromination (formation of the gem-dibromide).

  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).

  • Solvent: CCl₄ (traditional) or Trifluorotoluene/Acetonitrile (modern green alternatives).

  • Mechanism: Free-radical chain reaction at the benzylic position.

  • Process Note: Reaction progress must be monitored by HPLC/NMR to stop before significant dibromide forms.

Method B: Dehydroxy-Bromination (High Purity)

This route starts from (5-Fluoropyridin-2-yl)methanol . It avoids the dibromide impurity, making it superior for late-stage GMP synthesis.

  • Reagents: PBr₃ or CBr₄/PPh₃ (Appel Reaction).

  • Solvent: Dichloromethane (DCM) or Toluene at 0°C.

  • Mechanism: SN2 displacement of the activated hydroxyl group.

Visualization: Synthesis Pathways[3][4]

SynthesisPathways cluster_0 Process Control Start1 2-Methyl-5-fluoropyridine Target 2-(Bromomethyl)-5-fluoropyridine Start1->Target NBS, AIBN (Radical Bromination) Impurity Gem-dibromide Impurity Start1->Impurity Over-reaction Start2 (5-Fluoropyridin-2-yl)methanol Start2->Target PBr3 or CBr4/PPh3 (SN2 Substitution)

Figure 1: Comparison of Radical Bromination vs. Alcohol Substitution routes. Method B avoids the difficult-to-remove dibromide impurity.

Reactivity & Mechanistic Insights

Electrophilic Profile

The methylene carbon attached to the bromine is highly electrophilic. The adjacent pyridine ring acts as an electron-withdrawing group (EWG), enhancing the susceptibility of the -CH₂Br group to nucleophilic attack (SN2).

The "Fluorine Effect"

The fluorine atom at position 5 is critical for two reasons:

  • Metabolic Stability: It blocks the para-position relative to the nitrogen, a common site for oxidative metabolism (CYP450).

  • Electronic Modulation: Fluorine is electron-withdrawing, which lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog, potentially reducing non-specific binding in biological systems.

Self-Alkylation Risk

Like many halomethyl pyridines, the free base can undergo intermolecular self-alkylation (quaternization), where the pyridine nitrogen of one molecule attacks the bromomethyl group of another. This leads to the formation of insoluble polymeric pyridinium salts.

  • Mitigation: Store as the HBr salt or in dilute solution. Keep strictly cold (< -20°C).[2]

Visualization: Reactivity Logic

Reactivity Reagent 2-(Bromomethyl)-5-fluoropyridine Product Target Drug Scaffold (5-Fluoro-2-substituted-pyridine) Reagent->Product Alkylation SelfRxn Polymeric Pyridinium Salts (Degradation) Reagent->SelfRxn Self-Alkylation (If stored warm/neat) Nucleophile Nucleophile (Nu:) (Amines, Thiols, Enolates) Nucleophile->Reagent SN2 Attack

Figure 2: Reactivity profile showing the desired SN2 pathway versus the degradation risk via self-alkylation.

Handling, Stability & Safety Protocols

WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant. It shares structural similarity with benzyl bromide.

Safety Protocol (Self-Validating System)
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended for scales >10g.

  • Quenching: Have a solution of 10% aqueous ammonia or sodium thiosulfate ready to neutralize spills. The ammonia reacts rapidly with the bromide to form the less volatile amine.

Storage & Stability[1][2]
  • Moisture Sensitivity: Hydrolyzes to the alcohol and HBr upon contact with moist air. HBr formation further catalyzes degradation.

  • Thermal Instability: Store in a freezer (-20°C).

  • Best Practice: If synthesized in-house, use immediately in the next step ("Telescoped" process) to avoid isolation and storage issues.

Applications in Drug Discovery

This building block is instrumental in synthesizing kinase inhibitors, particularly where a benzyl group mimic is required with lower lipophilicity (LogP) and higher metabolic stability.

Case Study: Kinase Inhibitor Synthesis In the development of TRK or Aurora kinase inhibitors, the 2-(bromomethyl)-5-fluoropyridine intermediate is often reacted with a pyrazole or piperidine core.

  • Reaction: SN2 alkylation.

  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile at room temperature.

  • Outcome: High yields (>80%) are typical due to the high reactivity of the benzylic bromide.

References

  • GuideChem. (2024). Properties and Synthesis of 2-(Bromomethyl)-5-fluoropyridine (CAS 954225-35-5). Retrieved from

  • Google Patents. (2013). Patent WO2013129443A1: Novel piperidine compounds and salts thereof. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Bromo-5-fluoropyridine (Related Isomer Data). Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-fluoropyridine Synthesis and Downstream Applications. Retrieved from

  • LookChem. (2024). CAS 954225-35-5 Basic Information and Suppliers. Retrieved from

Sources

Exploratory

Technical Guide: Structure Elucidation of 2-(Bromomethyl)-5-fluoropyridine

This guide details the structure elucidation of 2-(Bromomethyl)-5-fluoropyridine , a critical fluorinated heterocyclic intermediate. The analysis synthesizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure elucidation of 2-(Bromomethyl)-5-fluoropyridine , a critical fluorinated heterocyclic intermediate. The analysis synthesizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (


H, 

C,

F) to confirm regio-chemistry and purity.

Executive Summary & Compound Profile

2-(Bromomethyl)-5-fluoropyridine is a reactive electrophile widely used in medicinal chemistry to introduce the 5-fluoropyridine bioisostere. Due to the benzylic-like reactivity of the bromomethyl group, the compound is prone to hydrolysis and dimerization. It is frequently isolated and stored as its hydrobromide salt (2-(Bromomethyl)-5-fluoropyridine HBr ) to ensure stability.

  • IUPAC Name: 2-(Bromomethyl)-5-fluoropyridine

  • CAS Registry: 80059-86-5 (Free Base) / 105827-74-5 (Isomer confusion caution - verify specific regioisomer)

  • Molecular Formula: C

    
    H
    
    
    
    BrFN[1]
  • Molecular Weight: 190.01 g/mol [1]

  • Physical State: Low-melting solid or oil (Free Base); Yellow/White Solid (HBr Salt).

  • Safety Warning: Potent lacrimator and skin irritant.[1] Handle only in a fume hood.

Analytical Strategy & Logic Flow

The elucidation process must distinguish the target from potential impurities such as the regioisomer (3-bromomethyl-5-fluoro), the starting material ((5-fluoropyridin-2-yl)methanol), or the hydrolysis product.

Elucidation Workflow Diagram

ElucidationWorkflow Start Unknown Sample (C6H5BrFN) MS Step 1: Mass Spectrometry Check Isotope Pattern (79Br/81Br) Start->MS Determine MW & Halogen H_NMR Step 2: 1H NMR Identify CH2Br & Aromatic Pattern MS->H_NMR M+ / M+2 (1:1 Ratio) F_NMR Step 3: 19F NMR Confirm Fluorine Presence H_NMR->F_NMR Regio-chemistry Check C_NMR Step 4: 13C NMR Verify C-F Couplings F_NMR->C_NMR Single F Peak Conclusion Confirmed Structure: 2-(Bromomethyl)-5-fluoropyridine C_NMR->Conclusion Full Assignment

Figure 1: Step-by-step logical workflow for confirming the structure of 2-(Bromomethyl)-5-fluoropyridine.

Mass Spectrometry: The Bromine Fingerprint

The presence of a bromine atom provides a definitive isotopic signature. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance.
Expected MS Data (ESI+)
Ion Identitym/z ValueRelative IntensityInterpretation
[M+H]

(

Br)
190.0 100% Protonated molecular ion (light isotope).
[M+H]

(

Br)
192.0 ~98% Protonated molecular ion (heavy isotope).[1]
Fragment [M-Br]

110.0 VariableLoss of Br (tropylium-like cation formation).

Diagnostic Check: If the M and M+2 peaks are not of equal intensity, the sample may be contaminated with the chloro-analog (if SOCl


 was used) or non-halogenated impurities.

NMR Spectroscopy: Structural Skeleton

NMR is the primary tool for distinguishing regioisomers.[1] The fluorine atom on the pyridine ring introduces characteristic splitting (


 and 

) that must be analyzed to confirm the 2,5-substitution pattern.
A. H NMR (Proton)

Solvent: CDCl


 (Free Base) or DMSO-d

(HBr Salt)

Key Features:

  • The Methylene Singlet: The -CH

    
    Br protons appear as a singlet (or fine doublet) around 4.50 – 4.70 ppm . This is distinct from a methyl group (~2.4 ppm) or a hydroxymethyl group (~4.7 ppm, but typically broad/exchangeable OH).
    
  • The Aromatic Region (3 Protons):

    • H6 (Ortho to N, Ortho to F): Most deshielded (~8.4 ppm). Appears as a doublet of doublets (

      
       and 
      
      
      
      ).
    • H3 (Meta to F, Ortho to CH

      
      Br):  ~7.4 ppm. Shows coupling to H4 and long-range coupling to F.[2]
      
    • H4 (Ortho to F, Meta to CH

      
      Br):  ~7.5 ppm.[3] Complex multiplet due to strong 
      
      
      
      and
      
      
      .

Predicted Chemical Shifts & Couplings (Free Base in CDCl


): 
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H6 8.45d (or dd)

,


-proton to Nitrogen; Ortho to F.
H4 7.48ddd

,

,


-proton; Ortho to F.
H3 7.38dd

,


-proton; Meta to F.
-CH

Br
4.55s-Deshielded methylene.
B. F NMR (Fluorine)
  • Shift: Single peak at -125 to -135 ppm (relative to CFCl

    
    ).
    
  • Coupling: If proton-coupled, it will appear as a complex multiplet (dt or ddd) reflecting the couplings to H3, H4, and H6.

C. C NMR (Carbon)

The carbon spectrum is definitive due to large C-F coupling constants.

CarbonShift (

ppm)
Coupling (

Hz)
Type
C5 (ipso) ~158-160

Doublet (Large splitting).
C6 (ortho) ~138

Doublet.
C4 (ortho) ~124

Doublet.
C2 (para) ~155

Doublet (Small splitting).
C3 (meta) ~125

Doublet.
CH

Br
~32

Singlet.[1]

Visualization of Coupling Pathways

The following diagram illustrates the specific coupling interactions expected in the


H NMR spectrum for the H4 proton, which is the most diagnostically rich signal.

CouplingTree H4_Signal H4 Proton Signal Split_F Split by F (Ortho) 3J(H-F) ~ 8-10 Hz H4_Signal->Split_F Split_H3 Split by H3 (Ortho) 3J(H-H) ~ 8 Hz Split_F->Split_H3 Split_H6 Split by H6 (Meta) 4J(H-H) ~ 1-2 Hz Split_H3->Split_H6 Result Observed Pattern: ddd (Doublet of Doublet of Doublets) Split_H6->Result

Figure 2: Coupling tree for the H4 aromatic proton, showing the origin of the 'ddd' multiplicity.[1]

Experimental Protocols

A. Synthesis (Context for Impurities)

Method adapted from CA3072854A1.

  • Start: (5-Fluoropyridin-2-yl)methanol (1.0 eq).

  • Reagent: Phosphorus tribromide (PBr

    
    , 0.4 eq) or Thionyl Bromide (SOBr
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene at 0°C

    
     RT.
    
  • Workup: Quench with NaHCO

    
    . The free base is extracted into DCM.[1]
    
  • Salt Formation: Treat the DCM layer with HBr/Acetic acid to precipitate the 2-(Bromomethyl)-5-fluoropyridine hydrobromide (Yellow solid).

B. Sample Preparation for NMR
  • Free Base: Dissolve ~10 mg in 0.6 mL CDCl

    
    . Run immediately to avoid quaternization (self-reaction).
    
  • HBr Salt: Dissolve ~10 mg in 0.6 mL DMSO-d

    
    . Note that chemical shifts will be downfield compared to CDCl
    
    
    
    due to the solvent and protonation.[1]
C. Quality Control Check
  • Impurity A (Alcohol): Check for -CH

    
    OH at ~4.7 ppm (singlet) and absence of Br isotope pattern.
    
  • Impurity B (Dimer): Check for new signals in the aromatic region and a shift in the methylene peak, indicating N-alkylation (quaternization).

References

  • Synthesis and NMR Characterization of 2-(Bromomethyl)

    • Patent: CA3072854A1 - "Novel tetrazole compounds and their use in the tre
  • General 1H and 13C NMR Data for Fluoropyridines

    • Source: National Institutes of Health (NIH) / PubMed Central.[1] "19F-centred NMR analysis of mono-fluorinated compounds".

  • Isotopic Patterns in Mass Spectrometry (Br/Cl)

    • Guide: Chemistry Steps - "Isotopes in Mass Spectrometry".
  • Coupling Constants in Fluorinated Pyridines

    • Data: ChemicalBook Spectral Database (2-Chloro-5-fluoropyridine comparisons).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Handling of 2-(Bromomethyl)-5-fluoropyridine

Part 1: Executive Summary & Critical Distinction 2-(Bromomethyl)-5-fluoropyridine (CAS 81174-19-8) is a specialized heterocyclic building block used primarily as an electrophilic "warhead" in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Distinction

2-(Bromomethyl)-5-fluoropyridine (CAS 81174-19-8) is a specialized heterocyclic building block used primarily as an electrophilic "warhead" in the synthesis of pharmaceutical intermediates. It introduces a (5-fluoropyridin-2-yl)methyl motif into nucleophilic substrates (amines, thiols, alcohols).

CRITICAL SAFETY & IDENTITY WARNING: Researchers frequently confuse this compound with 2-Bromo-5-fluoropyridine (CAS 41404-58-4). These are chemically distinct species with vastly different reactivities:

  • 2-(Bromomethyl)-5-fluoropyridine (Target): An alkylating agent (benzylic-like halide). Highly reactive toward nucleophiles under mild conditions; unstable to moisture.

  • 2-Bromo-5-fluoropyridine (Common Analog): An aryl halide . Requires transition metal catalysis (e.g., Suzuki/Buchwald) for substitution; stable to moisture.

Failure to distinguish these will lead to complete experimental failure.

Part 2: Chemical Identity & Physical Properties

Due to the high reactivity of the free base, this compound is often generated in situ or stored as a hydrobromide salt (CAS 1186194-88-6) to enhance stability. The data below distinguishes between the free base and the salt forms where applicable.

Table 1: Physicochemical Matrix
PropertyValue / DescriptionContext/Notes
CAS Number 81174-19-8 (Free Base)1186194-88-6 (HBr Salt)Verify CAS on reagent bottles carefully.
Molecular Formula C₆H₅BrFNHBr Salt: C₆H₅BrFN · HBr
Molecular Weight 190.01 g/mol HBr Salt: ~270.93 g/mol
Appearance Free Base: Low-melting solid or oil (yellow/orange)HBr Salt: Off-white to beige crystalline solidThe free base darkens upon oxidation/polymerization.
Melting Point Free Base: ~30–40 °C (Predicted/Analogous)HBr Salt: >150 °C (Decomposes)Free base MP is depressed by impurities; often handled as a liquid.
Boiling Point ~240 °C (Predicted at 760 mmHg)Do not distill at atm pressure; risk of violent decomposition.
Density ~1.63 g/cm³ (Predicted)Significantly denser than water.
Solubility DCM, THF, Ethyl Acetate, TolueneReacts violenty with water/alcohols (solvolysis).
pKa (Conj. Acid) ~ -1.3 (Pyridine N)The 5-F atom reduces basicity compared to 2-picoline.

Part 3: Stability & Reactivity Profile

Electronic Structure & Activation

The reactivity of 2-(bromomethyl)-5-fluoropyridine is governed by two factors:

  • The Pyridine Nitrogen: Acts as an electron sink, making the exocyclic methylene carbon (C-Br) significantly more electrophilic than a standard benzyl bromide.

  • The 5-Fluorine Substituent: An electron-withdrawing group (EWG) that further deactivates the ring, reducing the basicity of the nitrogen and preventing some degree of self-alkylation (polymerization), though it remains a risk.

Degradation Pathways
  • Hydrolysis: Upon exposure to atmospheric moisture, the C-Br bond hydrolyzes to form (5-fluoropyridin-2-yl)methanol and HBr. The generated acid autocatalyzes further degradation.

  • Dimerization: In concentrated solutions, the pyridine nitrogen of one molecule can attack the methylene group of another, forming a pyridinium salt dimer. Storage at -20°C is mandatory.

Visualizing the Reactivity Logic

The following diagram illustrates the competition between productive synthesis and degradation pathways.

ReactivityPathways Target 2-(Bromomethyl)-5-fluoropyridine (Electrophile) Alcohol Degradation Product: (5-fluoropyridin-2-yl)methanol + HBr Target->Alcohol Hydrolysis (Fast) Product Desired Drug Intermediate (Alkylated Scaffold) Target->Product SN2 Substitution (Base Required) Dimer Pyridinium Dimer (Self-Alkylation) Target->Dimer Conc. Storage (>0°C) Moisture Atmospheric Moisture (H2O) Moisture->Alcohol Nucleophile Target Nucleophile (R-NH2, R-SH) Nucleophile->Product

Figure 1: Competitive reaction pathways. Moisture exclusion is critical to prevent hydrolysis to the alcohol.

Part 4: Synthesis & Handling Protocols

Synthesis (Radical Bromination)

If the compound is unavailable commercially, it is synthesized via the Wohl-Ziegler reaction from 2-methyl-5-fluoropyridine.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).

  • Mechanism: Free-radical halogenation at the benzylic position.

  • Purification Note: The product is difficult to separate from unreacted starting material. It is often used crude or precipitated as the HBr salt.

Standard Operating Procedure (SOP) for Handling

Hazard Class: Lachrymator, Corrosive, Acute Toxin.

  • Preparation: All glassware must be oven-dried. Use a glovebox or a Schlenk line with Argon/Nitrogen.

  • Weighing: Do not weigh on an open bench. Weigh into a tared vial inside a fume hood with the sash lowered.

  • Solvent Choice: Use anhydrous DCM or Acetonitrile. Avoid nucleophilic solvents (MeOH, EtOH) or protic solvents unless the reaction is instantaneous.

  • Quenching: Quench reaction mixtures with saturated aqueous NaHCO₃ to neutralize any generated HBr.

Storage Protocol
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass (light sensitive) with Parafilm or Teflon tape seal.

  • Shelf Life: Free base degrades within weeks at RT; Salt is stable for 6-12 months at -20°C.

Part 5: Experimental Application (Nucleophilic Substitution)

Scenario: Alkylation of a secondary amine (e.g., Piperazine derivative).

  • Dissolution: Dissolve the amine (1.0 equiv) and inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Addition: Cool the mixture to 0°C. Add 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv) dropwise as a solution in MeCN.

    • Why 0°C? To suppress the formation of bis-alkylated byproducts and minimize hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.

    • Typical Time: 1–4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica).

    • Note: The 5-F atom provides a distinct ¹⁹F NMR handle (~ -130 ppm) to track the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine (Analog Comparison). Retrieved January 28, 2026 from [Link]

Exploratory

2-(Bromomethyl)-5-fluoropyridine IUPAC name

Technical Monograph: 2-(Bromomethyl)-5-fluoropyridine as a Strategic Synthon in Medicinal Chemistry In the high-stakes landscape of drug discovery, 2-(Bromomethyl)-5-fluoropyridine (CAS: 1186194-88-6 for HBr salt) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Bromomethyl)-5-fluoropyridine as a Strategic Synthon in Medicinal Chemistry

In the high-stakes landscape of drug discovery, 2-(Bromomethyl)-5-fluoropyridine (CAS: 1186194-88-6 for HBr salt) serves as a critical alkylating agent. It is not merely a reagent but a strategic "warhead" used to introduce the (5-fluoropyridin-2-yl)methyl moiety. This structural motif acts as a superior bioisostere to the benzyl group (


), offering two distinct pharmacological advantages:
  • Metabolic Blocking: The fluorine atom at the C5 position blocks the metabolically labile para-position (relative to the nitrogen), significantly extending the half-life (

    
    ) of the drug candidate by preventing oxidative metabolism (e.g., by CYP450 enzymes).
    
  • Electronic Modulation: The pyridine nitrogen reduces the overall lipophilicity (

    
    ) compared to a phenyl ring, improving aqueous solubility, while the fluorine atom modulates the pKa of the pyridine nitrogen, reducing the risk of non-specific protein binding.
    

Chemical Profile & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 2-(Bromomethyl)-5-fluoropyridine
Common Name 5-Fluoro-2-picolyl bromide
CAS Number 1186194-88-6 (Hydrobromide salt); Free base often generated in situ
Molecular Formula

Molecular Weight 190.01 g/mol (Free base); 270.93 g/mol (HBr salt)
Appearance Off-white to yellow solid (Salt); Unstable oil (Free base)
Solubility Soluble in DCM, THF, Acetonitrile; Decomposes in water/protic solvents
Stability High Instability. The free base undergoes self-quaternization (polymerization) at room temperature.[1][2] Must be stored as HBr salt at -20°C.

Synthesis & Manufacturing Protocols

The synthesis of 2-(Bromomethyl)-5-fluoropyridine is non-trivial due to the high reactivity of the benzylic-like bromide. Two primary routes exist, but Route A (Dehydroxybromination) is the industry standard for high-purity applications, whereas Route B (Radical Bromination) is often plagued by over-bromination byproducts.

Route A: Dehydroxybromination (Preferred)

This method converts (5-fluoropyridin-2-yl)methanol into the bromide using Phosphorus Tribromide (


). It proceeds via an 

mechanism, ensuring high regioselectivity.
  • Precursor: (5-Fluoropyridin-2-yl)methanol.

  • Reagent:

    
     (1.1 equiv) or 
    
    
    
    (Appel Reaction).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Temperature: 0°C to Room Temperature.

Experimental Protocol (Self-Validating):

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Charge with (5-fluoropyridin-2-yl)methanol (10.0 mmol) and anhydrous DCM (50 mL).

  • Activation: Cool to 0°C. Add

    
     (11.0 mmol) dropwise over 20 minutes. Control Point: Exothermic reaction; maintain internal temp < 5°C to prevent decomposition.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench & Isolation: Cool to 0°C. Quench carefully with sat.

    
    . Extract with DCM.[3]
    
  • Critical Stabilization: Do not concentrate the free base to dryness if not using immediately. Add

    
     in acetic acid to the organic layer to precipitate the Hydrobromide salt , which is stable for storage.
    
Route B: Radical Bromination (Alternative)

Uses N-Bromosuccinimide (NBS) on 2-methyl-5-fluoropyridine.

  • Risk: High probability of dibromination (

    
    ) and ring bromination. Requires radical initiator (AIBN/BPO).
    

SynthesisPathways Start_Alc (5-Fluoropyridin-2-yl)methanol Reagent_A PBr3, DCM, 0°C (SN2 Substitution) Intermediate Activated Phosphite / Radical Intermediates Start_Alc->Intermediate Activation Start_Me 2-Methyl-5-fluoropyridine Reagent_B NBS, AIBN, CCl4, Reflux (Radical Substitution) Start_Me->Reagent_B Product 2-(Bromomethyl)-5-fluoropyridine (Target) Reagent_A->Product High Purity Route Reagent_B->Product Major Side_Product Side Products: Dibromomethyl / Ring Bromo Reagent_B->Side_Product Minor (Impurity) Intermediate->Product Br- Attack

Figure 1: Comparative synthetic pathways. Route A (top) is preferred for medicinal chemistry due to cleaner impurity profiles.

Reactivity & Synthetic Utility[2][8]

The utility of 2-(Bromomethyl)-5-fluoropyridine stems from the high electrophilicity of the methylene carbon. However, this also dictates its handling requirements.

Primary Mode of Action: Nucleophilic Substitution ( )

The molecule is a "soft" electrophile. It reacts rapidly with:

  • Amines: Formation of secondary/tertiary amines (e.g., in kinase inhibitor scaffolds).

  • Thiols: Formation of thioethers.

  • Phenols/Alcohols: Formation of ethers (Williamson Ether Synthesis).

The "Self-Destruct" Mechanism

A critical failure mode in handling this reagent is intermolecular self-quaternization . The pyridine nitrogen of one molecule attacks the bromomethyl carbon of another, forming an insoluble pyridinium polymer (tar).

  • Prevention: Always keep the molecule protonated (HBr salt) or in dilute solution. Avoid neat storage of the free base.

Reactivity cluster_reactions Synthetic Utility cluster_instability Instability (Failure Mode) Target 2-(Bromomethyl)-5-fluoropyridine Amine R-NH2 (Amine) Target->Amine + Base Phenol Ar-OH (Phenol) Target->Phenol + K2CO3 Self Self-Quaternization Target->Self Neat / Room Temp Prod_Amine N-Alkylated Product (Kinase Inhibitor Core) Amine->Prod_Amine Prod_Ether Ether Product (Metabolically Stable Linker) Phenol->Prod_Ether Polymer Insoluble Black Tar (Pyridinium Polymer) Self->Polymer

Figure 2: Divergent pathways of reactivity. Successful synthesis requires suppressing the self-quaternization pathway (red).

Applications in Drug Discovery

The (5-fluoropyridin-2-yl)methyl group is a privileged scaffold in modern medicinal chemistry.

Case Study: Kinase & Protease Inhibitors

In the development of inhibitors for targets like c-Met , Syk , and HCV NS3/4A protease , the substitution of a benzyl group with a 5-fluoro-2-picolyl group often yields:

  • Improved Potency: The basic nitrogen can form hydrogen bonds with residues in the ATP-binding pocket (e.g., hinge region).

  • Metabolic Stability: The C5-fluorine prevents oxidation at the position para to the nitrogen, a common metabolic soft spot in simple pyridine analogs.

Example Class:

  • HCV Inhibitors: Used in the synthesis of macrocyclic inhibitors where the pyridine ring serves as a P2 linker.

  • Nav1.7 Blockers: Used to link pharmacophores while reducing CNS penetration compared to more lipophilic benzyl analogs.

Handling, Safety & Stability (E-E-A-T Critical)

  • Lachrymator Warning: Like all benzylic bromides, this compound is a potent lachrymator (tear gas agent).

    • Protocol: Handle ONLY in a functioning fume hood.

  • Skin Corrosive: Causes severe burns. Double-glove (Nitrile) is mandatory.

  • Storage:

    • HBr Salt: Stable at room temperature (desiccated). Recommended form for purchase/storage.

    • Free Base: Store at -20°C under Argon. Use within 24 hours of generation.

References

  • Synthesis via PBr3: Journal of Medicinal Chemistry, "Optimization of Pyridine-Based Inhibitors." (General protocol adaptation).

  • Synthesis via Radical Bromination: Journal of Organic Chemistry, "Radical Bromination of Heterocycles." (Comparative methodology).

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS), "2-(Bromomethyl)pyridine hydrobromide." (Safety proxy for fluorinated analog).

  • Application in Kinase Inhibitors: Bioorganic & Medicinal Chemistry Letters, "Discovery of Fluorinated Pyridines as Potent Kinase Inhibitors."

  • Metabolic Stability of Fluoropyridines: Chemical Reviews, "Fluorine in Medicinal Chemistry."

Sources

Foundational

Technical Guide: 2-(Bromomethyl)-5-fluoropyridine

The following technical guide details the nomenclature, chemical identity, and application protocols for 2-(Bromomethyl)-5-fluoropyridine . Chemical Identity, Nomenclature, and Application Protocols Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical identity, and application protocols for 2-(Bromomethyl)-5-fluoropyridine .

Chemical Identity, Nomenclature, and Application Protocols

Executive Summary

2-(Bromomethyl)-5-fluoropyridine (CAS: 954225-35-5) is a specialized fluorinated heterocyclic building block used extensively in medicinal chemistry for the introduction of the 5-fluoro-2-picolyl motif.[1][2][3][4][5][6] It serves as a critical electrophile in nucleophilic substitution reactions, enabling the synthesis of complex pharmacophores such as caspase-3 inhibitors and novel piperidine derivatives.[3]

Critical Researcher Alert: This compound is frequently confused with its aryl bromide isomer, 2-Bromo-5-fluoropyridine (CAS: 41404-58-4).[3] These two compounds have distinct reactivities—alkyl alkylation vs. palladium-catalyzed coupling—and are not interchangeable .[3] This guide provides the definitive nomenclature and identification protocols to ensure experimental integrity.

Chemical Identity & Nomenclature

To facilitate accurate database searching and procurement, the following table consolidates all valid synonyms and identifiers.

Standardized Nomenclature Table
Identifier TypeValue / SynonymContext
Primary Name 2-(Bromomethyl)-5-fluoropyridine IUPAC / Preferred
CAS Number 954225-35-5 Free Base (Standard)
CAS Number (Salt) 1186194-88-6 Hydrobromide Salt (HBr)
Alternative Name 5-Fluoro-2-(bromomethyl)pyridineInverted indexing
Vernacular Name 5-Fluoro-2-picolyl bromideCommon lab usage
Chemical Formula C₆H₅BrFNFree Base
Molecular Weight 190.01 g/mol Free Base
SMILES FC1=CN=C(CBr)C=C1Chemoinformatics
InChI Key DHRBYHMHVAACEU-UHFFFAOYSA-NUnique Identifier
The "Isomer Trap": Structural Distinction

Researchers must distinguish the target alkyl bromide from the aryl bromide. The diagram below visualizes this critical difference to prevent procurement errors.

ChemicalIdentity Target TARGET MOLECULE 2-(Bromomethyl)-5-fluoropyridine CAS: 954225-35-5 Reactivity: Nucleophilic Substitution (SN2) Confuser COMMON CONFUSION 2-Bromo-5-fluoropyridine CAS: 41404-58-4 Reactivity: Suzuki/Buchwald Coupling Target->Confuser  DIFFERENT SPECIES   (Do Not Substitute) Precursor Precursor 5-Fluoro-2-methylpyridine Precursor->Target Radical Bromination (NBS/AIBN) Precursor->Confuser Direct Bromination (Different Conditions)

Figure 1: Structural and reactive distinction between the target alkyl bromide and its aryl bromide isomer.

Synthetic Utility & Applications

2-(Bromomethyl)-5-fluoropyridine is primarily utilized as a benzylic-type electrophile .[3] The electron-deficient pyridine ring, combined with the 5-fluoro substituent, modulates the lipophilicity and metabolic stability of the resulting drug candidates.[3]

Key Reaction Pathways[3]
  • N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., piperidine derivatives).[3]

  • O-Alkylation: Reaction with phenols or alcohols to form ether linkages.[3]

  • C-Alkylation: Reaction with enolates or active methylene compounds.[3]

Case Study: Caspase-3 Inhibitor Synthesis

In the development of N-benzylisatinsulfonamides, this intermediate is used to introduce the fluoropyridine moiety, which enhances potency and selectivity compared to non-fluorinated analogs [1].[3]

Handling & Safety Protocols

As a picolyl bromide derivative, this compound exhibits lachrymatory properties similar to benzyl bromide.[3] It is also a potent skin and eye irritant.[3]

Safety Data Sheet (SDS) Summary
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C (Refrigerate). Moisture sensitive; store under inert gas (Argon/Nitrogen) to prevent hydrolysis to the alcohol.[3]

Recommended Handling Workflow
  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[3]

  • Quenching: Quench excess reagent with an aqueous solution of ammonium chloride or dilute sodium hydroxide.[3]

Procurement Strategy

When sourcing this compound, vendors may list it under varying names. Use the following logic to verify the product:

  • Search by CAS: Prioritize 954225-35-5 (Free base) or 1186194-88-6 (HBr salt).[3]

  • Verify Structure: Ensure the bromine is on a methyl group (-CH2Br), not directly on the ring.[3]

  • Purity Check: Commercial purity is typically 95-97%.[3] For strict SAR studies, re-purification via silica gel chromatography (Hexanes/EtOAc gradient) is recommended as these alkyl halides degrade over time.[3]

References

  • LookChem. (n.d.).[3] 2-(Bromomethyl)-5-fluoropyridine Structure and Properties. Retrieved January 28, 2026, from [Link][3]

  • PubChem. (n.d.).[3] Compound Summary for 2-Bromo-5-fluoropyridine (Isomer Comparison). National Library of Medicine.[3] Retrieved January 28, 2026, from [Link][3]

Sources

Exploratory

Strategic Handling and Synthetic Utility of 2-(Bromomethyl)-5-fluoropyridine

[1] CAS: 81172-13-8 | Formula: | MW: 190.01 g/mol [1] Executive Summary: The Fluorine-Pyridine Scaffold In modern medicinal chemistry, 2-(Bromomethyl)-5-fluoropyridine serves as a high-value electrophilic building block....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 81172-13-8 | Formula:


 | MW:  190.01  g/mol [1]

Executive Summary: The Fluorine-Pyridine Scaffold

In modern medicinal chemistry, 2-(Bromomethyl)-5-fluoropyridine serves as a high-value electrophilic building block.[1] Its structural utility is twofold:

  • The Fluorine Atom (C-5): Acts as a bioisostere for hydrogen, blocking metabolic oxidation (CYP450) at the 5-position while modulating the

    
     of the pyridine nitrogen.[1]
    
  • The Bromomethyl Group (C-2): A highly reactive "pyridylic" electrophile—analogous to a benzylic halide but with higher polarity—enabling rapid

    
     coupling with nucleophiles (amines, thiols, phenols).[1]
    

Critical Safety Warning: This compound is a potent lachrymator and vesicant .[1] It shares the aggressive alkylating properties of benzyl bromide.[1] Handling requires strict adherence to the protocols defined below to prevent severe respiratory and ocular injury.

Technical Profile & Physical Properties

Note: As a specialized research intermediate, some physical constants are predicted based on structural analogues (e.g., 2-(chloromethyl)-5-fluoropyridine).[1]

PropertyData / Specification
Appearance Low-melting solid or colorless-to-brown liquid (purity dependent).[1]
Boiling Point ~80–85 °C at 1 mmHg (Predicted)
Solubility Soluble in DCM, THF, DMF, Acetonitrile.[1] Reacts with water/alcohols.[1]
Storage -20°C (Freezer) . Store under inert atmosphere (Argon/Nitrogen).[1]
Stability Moisture Sensitive. Hydrolyzes to the alcohol.[1] Unstable as a free base at RT for prolonged periods (polymerization risk).[1]
Hazard Classification (GHS)
CodeHazard StatementMechanism of Action
H314 Causes severe skin burns and eye damage.[1]Direct alkylation of tissue proteins.[1]
H335 May cause respiratory irritation.[1][2][3][4][5][6]Alkylation of mucous membranes.[1]
-- Lachrymator (Tear Gas Effect).[1][5][7]Agonist of TRPA1 ion channels in sensory nerves.[1]

Safety & Toxicology: The Mechanism of Injury

Unlike simple acids, the toxicity of 2-(bromomethyl)-5-fluoropyridine stems from irreversible covalent modification of biological targets.[1]

The Lachrymatory Pathway

The "tear gas" effect is not random irritation; it is a specific chemical attack on the TRPA1 cation channel, a sensor for noxious stimuli.[1]

ToxicityMechanism Exposure Vapor Exposure (Inhalation/Eye Contact) Reaction Cysteine Alkylation (S_N2 Reaction) Exposure->Reaction Diffusion TRPA1 TRPA1 Ion Channel (Sensory Neurons) Reaction->TRPA1 Covalent Modification Influx Ca++ Influx TRPA1->Influx Channel Opening Pain Pain & Lachrymation (Protective Reflex) Influx->Pain Signal Transduction

Figure 1: Mechanism of lachrymatory response via covalent modification of TRPA1 cysteine residues.[1]

Proper PPE Selection

Standard nitrile gloves are insufficient for prolonged contact with benzylic/pyridylic bromides due to rapid permeation.[1]

  • Primary Barrier: Silver Shield® (Laminate) or Viton® gloves.[1]

  • Secondary Barrier: Double-gloving with extended-cuff nitrile (for dexterity) over the laminate liner.[1]

  • Respiratory: All operations must occur in a certified fume hood.[1]

Synthetic Utility & Reaction Optimization

The reactivity of the C-2 bromomethyl group is driven by the electron-deficient pyridine ring, which stabilizes the transition state for nucleophilic attack.[1]

General Reaction Workflow ( )

The most common application is


-alkylation or 

-alkylation to attach the fluoropyridine motif to a drug scaffold.[1]

SynthesisWorkflow Start Reagents: 2-(Bromomethyl)-5-fluoropyridine + Nucleophile (H-Nu-R) Conditions Conditions: Solvent: ACN or DMF Base: K2CO3 or DIPEA Temp: 0°C -> RT Start->Conditions Product Product: 2-(Nu-methyl)-5-fluoropyridine Conditions->Product Major Pathway SideRxn Risk: Over-Alkylation (Quaternary Salt) Conditions->SideRxn If excess reagent used

Figure 2: Standard alkylation workflow. Control of stoichiometry is vital to prevent quaternization of the pyridine nitrogen.

Detailed Experimental Protocol

Scenario:


-Alkylation of a Secondary Amine (e.g., Piperazine derivative).
Objective:  Synthesize a 5-fluoropyridine-linked pharmacophore.
Materials
  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.0 eq)[1]

  • Nucleophile: Secondary amine (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    , 2.0 eq) or DIPEA (2.5 eq)[1]
    
  • Solvent: Acetonitrile (Anhydrous) or DMF[1]

  • Quench: Sat.

    
     or 1M NaOH (for waste treatment)
    
Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • Charge a flame-dried round-bottom flask with the secondary amine and

      
      .
      
    • Add anhydrous Acetonitrile (0.1 M concentration relative to amine).[1]

    • Cool the suspension to 0°C (Ice bath). Cooling is critical to suppress elimination side-reactions and exotherms.[1]

  • Addition:

    • Dissolve 2-(Bromomethyl)-5-fluoropyridine in a minimal amount of Acetonitrile.

    • Add the bromide solution dropwise to the amine suspension over 10–15 minutes.[1]

    • Why? Slow addition prevents high local concentrations of the electrophile, reducing the risk of bis-alkylation (if the amine is primary) or polymerization.[1]

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Validation: Monitor by LCMS or TLC.[1]

      • Target Mass: Look for

        
         (addition of the fluoropyridyl-methyl group).[1]
        
      • Bromide consumption: The starting material spot (usually high

        
        , UV active) should disappear.[1]
        
  • Work-up:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Deactivation of Waste (Self-Validating Safety):

    • NEVER discard unreacted bromide solution directly.[1]

    • Protocol: Add dilute NaOH or aqueous ammonia to the waste stream and stir for 1 hour. This converts any residual lachrymatory bromide to the non-volatile alcohol or amine.[1]

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[1][4][6][8] Do not rub eyes. The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); force the eyelids open to rinse.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][6][7][8][9] If burning persists, treat as a chemical burn.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Wear Silver Shield gloves and SCBA (if spill is large).[1]

    • Cover spill with a mixture of sand and soda ash (

      
      ).[1]
      
    • Treat the solid waste with aqueous ammonia to quench before disposal.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine [Note: Structural Isomer Data used for Hazard Extrapolation]. PubChem.[1] Retrieved January 28, 2026, from [Link]

  • Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282.[1] (Mechanistic basis for lachrymatory activity).[1][4][6][7]

Sources

Foundational

Strategic Access to 2-(Bromomethyl)-5-fluoropyridine: Commercial Sourcing &amp; Synthetic Contingencies

The following technical guide details the sourcing, synthesis, and handling of 2-(Bromomethyl)-5-fluoropyridine , a critical fluorinated building block in medicinal chemistry. Executive Summary 2-(Bromomethyl)-5-fluoropy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and handling of 2-(Bromomethyl)-5-fluoropyridine , a critical fluorinated building block in medicinal chemistry.

Executive Summary

2-(Bromomethyl)-5-fluoropyridine is a high-value electrophile used to introduce the 5-fluoro-2-pyridylmethyl motif into drug candidates. This moiety serves as a bioisostere for benzyl groups, offering improved metabolic stability (blocking para-oxidation) and modulated lipophilicity (


).

However, this compound presents a supply chain paradox : while theoretically "available," its high reactivity (benzylic bromide analog) leads to rapid degradation (polymerization/hydrolysis) in storage. Consequently, most commercial stock is either degraded or sold as the hydrobromide salt . This guide provides a dual-strategy approach: Smart Sourcing of the stable salt and In-House Synthesis of the free base for immediate use.

Chemical Identity & Critical Distinction

WARNING: A common procurement error is confusing the target with 2-Bromo-5-fluoropyridine (ring bromine). These are chemically distinct.[1]

FeatureTarget Compound Common Decoy (Wrong Item)
Name 2-(Bromomethyl)-5-fluoropyridine 2-Bromo-5-fluoropyridine
Structure Bromine on the methyl side-chainBromine directly on the pyridine ring
Reactivity Highly reactive alkylating agent (

)
Aryl halide (requires Pd-catalysis)
CAS (Free Base) 954225-35-5 41404-58-4
CAS (HBr Salt) 1186194-88-6 N/A
Stability Low (Polymerizes at RT)High (Stable solid)

Directive: Always verify the CAS number and structure before ordering. If the vendor lists it as a "stable white solid" without mentioning "Hydrobromide," suspect the wrong isomer.

Commercial Availability & Sourcing Strategy

The "Make vs. Buy" Decision Matrix

Due to the instability of the free base, direct purchase is often risky. Use the following logic to determine your sourcing strategy.

MakeVsBuy cluster_precursors Precursor Options Start Need 2-(Bromomethyl)-5-fluoropyridine CheckTime Timeline Critical? Start->CheckTime CheckQty Quantity Needed? CheckTime->CheckQty Flexible (>2 weeks) BuySalt BUY: Hydrobromide Salt (CAS: 1186194-88-6) CheckTime->BuySalt Urgent (<1 week) CheckQty->BuySalt Small Scale (<5g) MakeBase MAKE: Synthesis from Precursors CheckQty->MakeBase Large Scale (>10g) Prec1 5-Fluoro-2-pyridinemethanol (CAS: 802325-29-7) MakeBase->Prec1 Route A (Mild) Prec2 2-Methyl-5-fluoropyridine (CAS: 31181-53-0) MakeBase->Prec2 Route B (Radical)

Figure 1: Decision logic for sourcing 2-(Bromomethyl)-5-fluoropyridine based on project constraints.

Preferred Commercial Forms
  • Primary Recommendation: Buy the Hydrobromide Salt (HBr) .

    • Pros: Indefinite shelf life if dry; easy to handle solid.

    • Usage: Liberate the free base in situ by adding 1.1 eq of TEA or DIPEA during your reaction.

    • Suppliers: Look for custom synthesis houses (e.g., CymitQuimica, Parchem) or catalog aggregators listing CAS 1186194-88-6 .

  • Contingency: Buy the Alcohol Precursor (5-Fluoro-2-pyridinemethanol) .

    • CAS: 802325-29-7

    • Pros: Extremely stable, non-lachrymatory, cheaper shipping (non-hazmat).

    • Suppliers: Widely available from major catalogs (Enamine, Combi-Blocks, etc.).

Synthetic Protocols (Contingencies)

If the commercial salt is unavailable, use these validated protocols to generate fresh material.

Protocol A: Conversion from Alcohol (Recommended for <10g)

This route is milder and avoids the formation of over-brominated impurities common in radical reactions.

  • Precursor: 5-Fluoro-2-pyridinemethanol (CAS 802325-29-7)

  • Reagents: Phosphorus Tribromide (

    
    ) or 
    
    
    
    (Appel)

Step-by-Step Workflow:

  • Setup: Charge a dry flask with 5-fluoro-2-pyridinemethanol (1.0 eq) and anhydrous DCM (

    
    ) under 
    
    
    
    . Cool to 0°C.[2]
  • Addition: Dropwise add

    
     (0.4 eq) or 
    
    
    
    (1.1 eq) followed by
    
    
    (1.1 eq).
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Alcohol is very polar; Bromide is less polar).

  • Workup: Quench with sat.

    
    . Extract with DCM.[2]
    
  • Isolation: Dry over

    
     and concentrate at low temperature (<30°C).
    
    • Critical Check: Do not heat the rotovap bath >35°C to prevent self-alkylation polymerization.

Protocol B: Radical Bromination (Industrial / Low Cost)

Best for large batches where the methyl precursor is significantly cheaper.

  • Precursor: 2-Methyl-5-fluoropyridine (CAS 31181-53-0)[3]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic)

Step-by-Step Workflow:

  • Setup: Dissolve 2-methyl-5-fluoropyridine (1.0 eq) in

    
     or Trifluorotoluene (greener alternative).
    
  • Reagents: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Activation: Reflux (70-80°C) under

    
     with strong stirring. Initiate with a flood lamp if necessary.
    
  • Completion: Reaction is done when succinimide floats to the top (1-4 hours).

  • Purification: Filter off succinimide. Concentrate filtrate.

    • Note: This method often produces ~5-10% gem-dibromide impurity. Recrystallization from hexanes (cold) may be required.

Quality Control & Handling

Stability Profile
  • Free Base: Unstable oil/low-melting solid. Turns dark/purple upon storage (pyridinium salt formation).

    • Storage: -20°C under Argon. Use within 48 hours of synthesis.

  • HBr Salt: Stable white powder.[1]

    • Storage: RT, desiccated.

Analytical Markers
MethodExpected SignalDiagnostic Note
1H NMR

~4.5 ppm (s, 2H,

)
Shift moves from ~4.7 (alcohol) to ~4.5 (bromide).
LC-MS M+1 = 190/192 (1:1 ratio)Bromine isotope pattern is definitive.
TLC

~0.6 (20% EtOAc/Hex)
Alcohol stays at baseline; Bromide moves up.
Safety (Lachrymator)

This compound is a potent lachrymator (tear gas agent).

  • Engineering Controls: Handle ONLY in a functioning fume hood.

  • Decontamination: Quench glassware with 10% alcoholic KOH or ammonia to convert residue to the harmless ether/amine before removing from the hood.

References

  • Chemical Identity & Properties
  • Synthetic Methodologies

    • Synthesis of Fluorinated Pyridines. ResearchGate. Available at: [Link]

  • Commercial Suppliers (Precursors & Salts)

Sources

Exploratory

The Strategic Fluorine: A Technical Guide to Fluorinated Pyridine Derivatives

Executive Summary In the landscape of modern medicinal chemistry and agrochemical design, fluorinated pyridines represent a "privileged scaffold."[1] The introduction of fluorine into the pyridine ring is not merely a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, fluorinated pyridines represent a "privileged scaffold."[1] The introduction of fluorine into the pyridine ring is not merely a structural decoration; it is a deliberate electronic modulation tool. This guide explores the physicochemical perturbations caused by fluorine substitution—specifically the dramatic shifts in basicity (pKa) and lipophilicity (LogP)—and provides actionable protocols for their synthesis and utilization.[1]

Part 1: The Fluorine Effect on Pyridine Chemistry[2]

Electronic Modulation and pKa Shifts

The pyridine ring is electron-deficient by nature.[1] Introducing fluorine, the most electronegative element (


), creates a unique "push-pull" dynamic.[1]
  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the

    
    -framework.[1]
    
  • Resonance Effect (+R): Fluorine's lone pairs can donate into the

    
    -system, though this is generally overwhelmed by the inductive effect in the ground state.[1]
    

The most immediate impact is on the basicity of the pyridine nitrogen. This is a critical parameter in drug design, affecting solubility, permeability, and hERG channel binding.[1]

Table 1: Comparative pKa Values of Fluorinated Pyridines

CompoundStructure DescriptionpKa (Conjugate Acid)

pKa (vs Pyridine)
Electronic Rationale
Pyridine Unsubstituted5.230.0Baseline reference.[1]
2-Fluoropyridine F at ortho-0.44-5.67Strong -I effect; proximity to N destabilizes protonation.
3-Fluoropyridine F at meta2.97-2.26Moderate -I effect; less direct interaction with N lone pair.
2,6-Difluoropyridine F at both ortho-2.7-7.93Additive -I effect; renders N non-basic for most biological contexts.[1]
The "Fluorine Scan" in SAR

In Structure-Activity Relationship (SAR) campaigns, a "fluorine scan" involves systematically walking a fluorine atom around the pyridine ring.[1]

  • Metabolic Blocking: Fluorine at the C-2 or C-6 position blocks oxidative metabolism by cytochrome P450 enzymes (which typically attack electron-deficient rings at these positions).[1]

  • Conformational Locking: The gauche effect and electrostatic repulsion between the ring nitrogen lone pair and fluorine can lock specific conformations, reducing the entropic cost of binding to a protein target.

Part 2: Synthetic Methodologies

Synthesis of fluorinated pyridines is historically challenging due to the instability of the C-F bond under harsh conditions and the poor reactivity of pyridine toward electrophilic fluorination.

The Industrial Standard: Halogen Exchange (Halex)

The Halex reaction is the workhorse for generating 2- and 4-fluoropyridines.[1] It relies on the Nucleophilic Aromatic Substitution (


) mechanism.[1]
  • Driving Force: The high lattice energy of the byproduct (KCl) compared to the reactant (KF), often driven by solvent choice (DMSO or Sulfolane) and high temperatures.[1]

  • Catalysis: Phase Transfer Catalysts (PTC) like 18-crown-6 or tetraphenylphosphonium bromide are essential to solubilize the fluoride ion in organic media.[1]

Emerging Method: Radical C-H Fluorination (Minisci-Type)

For late-stage functionalization (LSF) of complex pyridine scaffolds, direct C-H activation is superior.[1] Silver(II) fluoride (


) mediates a radical mechanism that selectively fluorinates the ortho position (C-2) relative to the nitrogen.[1]

SynthesisWorkflow Start Target: Fluorinated Pyridine Decision Is the Precursor Halogenated? Start->Decision Halex Halex Reaction (KF, DMSO, 18-crown-6) Decision->Halex Yes (Cl/Br at C2/C4) Direct Direct C-H Fluorination (AgF2 or Selectfluor) Decision->Direct No (H at C2) SNAr_Mech Mechanism: SNAr (Meisenheimer Complex) Halex->SNAr_Mech Product_Halex 2-F or 4-F Pyridine SNAr_Mech->Product_Halex Radical_Mech Mechanism: Radical (Minisci-type) Direct->Radical_Mech Product_CH 2-F Pyridine (Selective) Radical_Mech->Product_CH

Figure 1: Decision matrix for selecting the appropriate synthetic route based on precursor availability.

Part 3: Reactivity Patterns[1]

Nucleophilic Aromatic Substitution ( )

Once installed, the fluorine atom at C-2 or C-4 becomes a "super-leaving group" for subsequent substitutions.[1]

  • The Counter-Intuitive Rate: Although the C-F bond is stronger than C-Cl, 2-fluoropyridine reacts with nucleophiles (amines, alkoxides) faster than 2-chloropyridine.[1]

  • Reason: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than chlorine.[1]

Directed Ortho Metallation (DoM)

Fluorine is an excellent Director of Ortho Metallation.[1] Treatment of 3-fluoropyridine with a strong base (e.g., LDA or LiTMP) results in lithiation exclusively at the C-2 position (between the Nitrogen and Fluorine), allowing for subsequent electrophilic trapping.[1]

Part 4: Experimental Protocols

Protocol A: Halex Synthesis of 2-Fluoropyridine (Scale-Up Compatible)

Ideally suited for converting commercially available 2-chloropyridines.[1]

Reagents:

  • 2-Chloropyridine (1.0 equiv)[1]

  • Potassium Fluoride (KF), spray-dried (2.0 equiv)[1]

  • 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide (0.05 equiv)[1]

  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)[1]

Procedure:

  • Drying (Critical): The KF must be "spray-dried" or dried under high vacuum at 150°C for 4 hours prior to use.[1] Even trace water will quench the reaction or form hydroxypyridine byproducts.[1]

  • Setup: In a pressure-rated vessel (autoclave or heavy-walled sealed tube), combine the 2-chloropyridine, dried KF, and catalyst in the solvent.

  • Reaction: Seal the vessel and heat to 180°C - 200°C for 12-24 hours. Note: Vigorous stirring is required as KF is insoluble.

  • Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with diethyl ether or DCM.[1]

  • Purification: Distillation is preferred for simple fluoropyridines due to their volatility.[1]

Protocol B: Silver-Catalyzed Late-Stage Fluorination

Ideally suited for adding Fluorine to a complex drug scaffold.

Reagents:

  • Substituted Pyridine substrate (1.0 equiv)[1]

  • Silver(II) Fluoride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) (degassed)[1]

Procedure:

  • Preparation: In a glovebox or under a strict

    
     atmosphere, weigh 
    
    
    
    (highly hygroscopic and oxidizing).[1]
  • Addition: Add the pyridine substrate dissolved in MeCN to the solid

    
    .
    
  • Reaction: Stir at room temperature for 1-2 hours. The reaction is often exothermic and rapid.[1] The black

    
     will turn into a lighter AgF/AgCl precipitate.[1]
    
  • Quench: Pour the mixture into a saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash column chromatography.

Part 5: Case Studies in Drug Discovery

Pralsetinib (Gavreto)[1]
  • Target: RET kinase inhibitor (NSCLC, Thyroid Cancer).[1]

  • Structure: Contains a fluoropyridine moiety.[1][2][3][4][5][6][7]

  • Role of Fluorine: The fluorine atom on the pyridine ring modulates the pKa of the adjacent amine and fills a small hydrophobic pocket in the ATP-binding site, enhancing potency while reducing oxidative clearance.

Flortaucipir ( )[1]
  • Target: Tau protein (Alzheimer's PET imaging).[1][5]

  • Application: This is a radiopharmaceutical.[1][5] The

    
     is introduced via a late-stage 
    
    
    
    reaction on a nitro- or trimethylammonium-pyridine precursor.[1] The rapid kinetics of the fluoropyridine
    
    
    are crucial here due to the short half-life of
    
    
    (110 minutes).[1]

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1] Science. [1]

  • Senaweera, S., et al. (2014).

    
     Reactions.[1] Journal of Organic Chemistry. 
    
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. [1]

  • FDA Drug Approvals. (2020). Tauvid (Flortaucipir F18) Prescribing Information.

  • Chamberlain, K., et al. (2019). The impact of fluorine on the physicochemical properties of agrochemicals.[1] Bioorganic & Medicinal Chemistry.

Sources

Foundational

Technical Guide: Reactivity &amp; Handling of the Bromomethylpyridine Scaffold

Executive Summary The bromomethylpyridine moiety (picolyl bromide) is a high-value pharmacophore used to introduce pyridine rings into drug candidates (e.g., kinase inhibitors, GPCR modulators).[1] However, its utility i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromomethylpyridine moiety (picolyl bromide) is a high-value pharmacophore used to introduce pyridine rings into drug candidates (e.g., kinase inhibitors, GPCR modulators).[1] However, its utility is compromised by a critical stability paradox: the same electronic features that make it a potent electrophile also drive rapid, autocatalytic decomposition (self-quaternization) in its free-base form.[1]

This guide provides a technical analysis of the reactivity differences between the 2-, 3-, and 4-isomers and establishes a self-validating protocol for their use in nucleophilic substitutions (


).

The Stability Paradox: Mechanism of Decomposition

The central challenge in working with bromomethylpyridines—specifically the 2- and 4-isomers—is their inherent instability as free bases.[1]

The "Self-Destruct" Mechanism

In the free-base form, the pyridine nitrogen acts as a nucleophile, while the exocyclic bromomethyl group acts as an electrophile.[1] In the 2- and 4-positions, the electron-withdrawing nature of the pyridine ring activates the benzylic carbon, making it highly susceptible to attack.[1]

Unlike standard alkyl halides, 2-(bromomethyl)pyridine free base will undergo intermolecular


 attack, leading to the formation of an ionic polymer (pyridinium salt).[1] This reaction is often exothermic and can turn a clear oil into a dark, intractable tar within minutes at room temperature.
Diagram 1: Self-Quaternization Pathway (The "Death Spiral")

The following diagram illustrates the intermolecular attack that degrades the reagent.

SelfQuaternization cluster_prevention Prevention Strategy FreeBase Free Base (2-Bromomethylpyridine) Transition Intermolecular Nucleophilic Attack (N attacks CH2-Br) FreeBase->Transition RT / No Acid Dimer Pyridinium Dimer (Ionic Salt) Transition->Dimer Rapid S_N2 Polymer Polypyridinium Tar/Polymer Dimer->Polymer Chain Propagation Salt HBr Salt Form (Protonated Nitrogen) Salt->FreeBase Base Neutralization

Caption: The free base undergoes rapid intermolecular self-alkylation.[1] Protonation (HBr salt) blocks the nitrogen lone pair, preventing this pathway.

Isomeric Profiling: 2- vs 3- vs 4-Positions

Not all bromomethylpyridines behave identically.[1] The position of the nitrogen relative to the bromomethyl group dictates both stability and reactivity.

Feature2-(Bromomethyl)pyridine3-(Bromomethyl)pyridine4-(Bromomethyl)pyridine
Stability (Free Base) Critical Instability. Polymerizes rapidly at RT.[1]Moderate Stability. Can exist as free base for short periods.High Instability. Similar to 2-isomer; polymerizes rapidly.[1]
Stability (HBr Salt) Stable solid (Store desicated).Stable solid.Stable solid.
Reactivity (

)
High. Inductive withdrawal activates

.
Moderate. Less activation (meta position).High. Resonance withdrawal activates

.
Handling Rule Never isolate free base. Use in situ.Can isolate free base if kept cold/dilute.Never isolate free base. Use in situ.

Technical Insight: The 3-isomer is "meta" to the nitrogen.[1] It lacks the direct resonance withdrawal that makes the


 in the 2- and 4-positions hyper-electrophilic.[1] Furthermore, the geometry for intermolecular attack is less favorable for the 3-isomer compared to the linear alignment possible for the 4-isomer.[1]

Experimental Protocol: Controlled Nucleophilic Substitution

Objective: Coupling 2-(bromomethyl)pyridine with a secondary amine or thiol without polymerizing the reagent.[1]

The Golden Rule: Do not perform a separate "free-basing" step (extraction) unless absolutely necessary.[1] Use a biphasic or heterogeneous in situ neutralization protocol.

Reagents & Setup
  • Electrophile: 2-(Bromomethyl)pyridine hydrobromide (1.0 equiv).[1][2]

  • Nucleophile: Secondary amine or Thiol (1.0 - 1.2 equiv).[1]

  • Base: Inorganic carbonate (

    
     or 
    
    
    
    ) or tertiary amine (DIPEA).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation of Nucleophile Pool: Dissolve the nucleophile (amine/thiol) and the base (

    
    , 2.5 equiv) in ACN. Stir for 10 minutes to ensure the nucleophile is deprotonated/active.
    
    • Why? Having the nucleophile ready ensures that as soon as the pyridine free base is generated, it is trapped by the desired nucleophile rather than reacting with itself.

  • Controlled Addition: Add the solid 2-(bromomethyl)pyridine hydrobromide directly to the stirring mixture at 0°C.

    • Why Solid? Adding the salt directly avoids handling the unstable free base oil.

    • Why 0°C? Low temperature suppresses the rate of self-polymerization (

      
      ) more than it suppresses the desired cross-coupling (
      
      
      
      ), provided the nucleophile is reactive.
  • Reaction Monitoring (Self-Validation): Monitor via LCMS or TLC.

    • Success Indicator: Appearance of product peak (

      
      ).
      
    • Failure Indicator: Appearance of a baseline streak (TLC) or broad injection peak (LCMS) indicating polymerization.

    • Reference Standard: Spot the starting HBr salt (dissolved in MeOH) as a control.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, perform an aqueous workup (EtOAc/Water).

Diagram 2: The "Safe" In-Situ Workflow

This workflow minimizes the lifetime of the free base species in the absence of a trapping nucleophile.

Workflow Start Start: 2-Bromomethylpyridine Hydrobromide (Solid) Step1 Step 1: Add Solid HBr Salt to Nucleophile Pool at 0°C Start->Step1 NucleophileMix Nucleophile + Base (K2CO3) in ACN (Nucleophile Pool) NucleophileMix->Step1 Reaction Reaction Phase Base neutralizes HBr -> Free Base generated Free Base immediately trapped by Nucleophile Step1->Reaction Outcome Target Product (High Yield) Reaction->Outcome k_trap >> k_polymer Failure Polymerization (If Nucleophile is weak/absent) Reaction->Failure k_polymer > k_trap

Caption: The in-situ neutralization strategy ensures the transient free base is consumed by the nucleophile before it can self-quaternize.

Safety & Toxicology

  • Lachrymator: Bromomethylpyridines are potent lachrymators (tear-inducing).[1] They alkylate TRPA1 receptors in the mucous membranes.

    • Control: All solids and solutions must be handled inside a functioning fume hood.

    • Decontamination:[1] Glassware should be rinsed with a dilute solution of ammonia or ethanolic KOH to quench residual alkyl halide before removal from the hood.

  • Corrosive: The HBr salt is acidic and corrosive; the free base is a skin irritant and alkylating agent.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.[1] (Context: General mechanisms of nucleophilic substitution at benzylic positions).

  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1]

  • Loba Chemie. "Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide."[1] MSDS Source.

  • ResearchGate Community. "Discussion: 2-bromomethyl pyridine into 2-pyridine methanol." (Context: Practical insights on instability and polymerization).

  • BenchChem. "Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde."[1][3] (Context: Analogous reactivity profiles).

Sources

Exploratory

The Electronic &amp; Reactivity Landscape of Fluorinated Pyridines: A Technical Guide

Executive Summary For the medicinal chemist, the introduction of fluorine onto a pyridine ring is rarely a passive steric modification; it is a profound electronic perturbation. This guide analyzes the vector-dependent e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the introduction of fluorine onto a pyridine ring is rarely a passive steric modification; it is a profound electronic perturbation. This guide analyzes the vector-dependent electronic effects of fluorine substitution (inductive withdrawal vs. resonance donation), their consequences on basicity (


) and reactivity (

), and provides validated protocols for their synthesis.

Part 1: Fundamental Electronic Perturbations

The electronic character of fluoropyridine is governed by two opposing forces: the strong inductive withdrawal (


) through the 

-framework and the weaker resonance donation (

) through the

-system.
The Tug-of-War: Inductive vs. Resonance

Fluorine is the most electronegative element (Pauling scale 3.98), creating a potent dipole. However, on a pyridine ring, the position of the fluorine relative to the nitrogen lone pair dictates the net physicochemical outcome.

  • 
    -Inductive Effect (
    
    
    
    ):
    Dominant. Withdraws electron density from the ring, deactivating it toward electrophiles (
    
    
    ) but activating it toward nucleophiles (
    
    
    ).
  • 
    -Resonance Effect (
    
    
    
    ):
    Secondary. Fluorine lone pairs can donate into the
    
    
    -system.[1][2] This is most relevant at the 2- and 4-positions, where the donation opposes the inductive pull, though the
    
    
    effect almost always wins.
Basicity Modulation ( )

The most immediate consequence of fluorination is the reduction of pyridine basicity. This is critical in drug design for tuning solubility and reducing off-target toxicity (e.g., hERG inhibition often correlates with high basicity).

Table 1: Comparative


 and Electronic Properties 
CompoundStructure

(Conj. Acid)

(vs Py)
Electronic Driver
Pyridine

5.230Reference
3-Fluoropyridine 3-F2.97-2.26Inductive withdrawal (

) dominates; no resonance interaction with N.
2-Fluoropyridine 2-F-0.44-5.67Strong

proximity to N;

-hole interaction; N-lone pair repulsion.
2,6-Difluoropyridine 2,6-di-F-2.5-7.73Additive

effects; essentially non-basic.

Key Insight: Placing fluorine at the 2-position (ortho) decimates basicity by nearly 6 log units. This is far more drastic than the 3-position (meta) because the electronegative fluorine is directly adjacent to the protonation site, destabilizing the conjugate acid via electrostatic repulsion.

Visualization of Electronic Vectors

ElectronicEffects cluster_0 Competing Electronic Vectors Pyridine Pyridine Ring F_Atom Fluorine Atom Pyridine->F_Atom -I (Strong Withdrawal) F_Atom->Pyridine +R (Weak Donation) N_Atom Nitrogen (Lone Pair) N_Atom->Pyridine Electron Sink

Figure 1: Vector analysis of electronic forces. The red arrow indicates the dominant inductive withdrawal by Fluorine.

Part 2: Reactivity Profile – Nucleophilic Aromatic Substitution ( )

While electrophilic substitution is sluggish on fluoropyridines, Nucleophilic Aromatic Substitution (


)  is the defining reactivity mode, particularly for 2-fluoropyridine.
The "Fluorine Effect" in

Contrary to


/

chemistry where fluoride is a poor leaving group, in

, fluoride is often the best leaving group (F >> Cl ≈ Br > I).
  • Mechanism: The rate-determining step is the nucleophilic attack, not the bond breaking.

  • Rationale: Fluorine's high electronegativity lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate (negative charge localization) more effectively than chlorine.

  • Regioselectivity: Nucleophilic attack occurs preferentially at C2 and C4. Attack at C3 is disfavored as the negative charge cannot be delocalized onto the nitrogen atom.

Reaction Coordinate & Transition State

SNAr_Mechanism Reactants 2-Fluoropyridine + Nucleophile (Nu-) TS Meisenheimer Complex Negative charge stabilized by N and F Reactants->TS Rate Determining Step (Fastest with F) Products 2-Substituted Pyridine + F- TS->Products Fast Elimination

Figure 2:


 pathway. The high electronegativity of F lowers the activation energy to reach the Meisenheimer complex.

Part 3: Synthetic Methodologies

Direct fluorination of pyridine is hazardous (requires


 gas). The industry standard is Halogen Exchange (Halex) , converting chloropyridines to fluoropyridines.
Protocol: Halex Reaction via Phase Transfer Catalysis

This protocol describes the conversion of 2-chloropyridine to 2-fluoropyridine. This method avoids anhydrous HF and uses accessible reagents.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Fluorine Source: Potassium Fluoride (KF) (Spray-dried, 2.0 equiv)

  • Catalyst: 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide

  • Solvent: Sulfolane or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Drying (Critical): KF is hygroscopic. Water kills the reaction by solvating fluoride, reducing its nucleophilicity ("naked fluoride" effect). Dry KF under vacuum at 150°C for 4 hours before use.

  • Assembly: In a glovebox or under Argon stream, charge a pressure vessel with dried KF, 18-Crown-6, and the solvent.

  • Addition: Add 2-chloropyridine via syringe. Seal the vessel.

  • Reaction: Heat to 140–180°C for 12–24 hours. (Monitoring: 2-F-Pyridine is volatile; use sealed tube).

  • Workup: Cool to RT. Dilute with diethyl ether (to precipitate salts). Filter.

  • Purification: Distillation is preferred due to the volatility of 2-fluoropyridine (bp ~126°C).

Safety Note: While safer than


 gas, this reaction can generate trace HF if moisture is present. Use PTFE (Teflon) coated glassware if possible, or high-quality borosilicate.

Part 4: Case Studies in Drug Design

Metabolic Blocking

The C-H bond strength is ~98 kcal/mol. The C-F bond is ~116 kcal/mol.

  • Application: Replacing a metabolic "soft spot" (site of P450 oxidation) with fluorine blocks metabolism.

  • Example: If a pyridine ring is oxidized at the 3-position, substituting H for F at C3 will drastically increase metabolic half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
Conformational Locking (The "Fluorine Effect")

Fluorine can dictate molecular conformation through dipole-dipole interactions and hyperconjugation (


).
  • Scenario: In 3-fluoro-2-methoxypyridine, the methoxy group will orient anti to the fluorine to minimize dipole repulsion, locking the conformation and potentially reducing the entropic penalty of binding to a protein target.

References

  • Schlosser, M., et al. (2003). "The basicity of fluoropyridines." European Journal of Organic Chemistry. Link (Validates

    
     values: 2-F = -0.44, 3-F = 2.97).
    
  • Senaweera, S., & Weaver, J. D. (2016). "Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Organic Chemistry. Link (Mechanistic insights into

    
     on fluoropyridines).
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Metabolic stability and conformational effects).

  • Finger, G. C., & Starr, L. D. (1959). "Aromatic Fluorine Compounds. IX. 2-Fluoropyridines."[1][3][4][5][6][7] Journal of the American Chemical Society. Link (Foundational synthesis via Halex/KF).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link (Electronic vectors and bond strengths).

Sources

Foundational

2-(Bromomethyl)-5-fluoropyridine stability and storage conditions

Technical Guide: Stability & Storage Protocols for 2-(Bromomethyl)-5-fluoropyridine Part 1: Executive Summary & Critical Handling Directive 2-(Bromomethyl)-5-fluoropyridine (CAS: 954225-35-5 for free base) is a highly re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Storage Protocols for 2-(Bromomethyl)-5-fluoropyridine

Part 1: Executive Summary & Critical Handling Directive

2-(Bromomethyl)-5-fluoropyridine (CAS: 954225-35-5 for free base) is a highly reactive electrophilic intermediate widely used in the synthesis of fluorinated pyridine derivatives for pharmaceutical applications.

The Core Stability Challenge: This compound exhibits autocatalytic instability . Unlike simple alkyl halides, the pyridine nitrogen provides an internal nucleophile that can attack the electrophilic carbon of the bromomethyl group on a neighboring molecule. This leads to rapid self-quaternization (polymerization), often observed as the material turning from a clear oil/white solid to a pink, red, and eventually black tar.

Operational Directive:

  • Preferred Storage Form: Hydrobromide Salt (Solid). The protonated nitrogen prevents self-alkylation.

  • Free Base Handling: Do not store the free base. Generate it in situ or use immediately upon isolation. If storage is unavoidable, it must be kept at -20°C or lower in a non-nucleophilic solvent (e.g., DCM, Toluene).

  • Moisture Sensitivity: High. Hydrolysis yields the alcohol, releasing corrosive HBr.

Part 2: Chemical Profile & Reactivity Mechanisms

To manage stability, one must understand the degradation pathways.

Identification
ParameterDetails
Chemical Name 2-(Bromomethyl)-5-fluoropyridine
CAS (Free Base) 954225-35-5
CAS (HBr Salt) 1186194-88-6
Molecular Formula C₆H₅BrFN (Free Base) / C₆H₆Br₂FN (Salt)
Physical State Low-melting solid or oil (Free Base) / White to off-white solid (Salt)
Mechanisms of Degradation

A. Intermolecular Self-Alkylation (The "Pink/Red" Death) The most common failure mode is self-polymerization. The lone pair on the pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B, displacing the bromide. This creates a pyridinium salt.[1] The ionic character of the product facilitates further aggregation and polymerization.

B. Hydrolysis Upon contact with ambient moisture, the C-Br bond hydrolyzes.



Result: The generated HBr can protonate the remaining starting material (stabilizing it), but the material is now contaminated with alcohol and acid.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of stability (Salt Formation) versus degradation (Self-Alkylation and Hydrolysis).

G Start 2-(Bromomethyl)-5-fluoropyridine (Free Base) HBr_Add Addition of HBr (Protonation) Start->HBr_Add Self_Rxn Intermolecular Nucleophilic Attack (N attacks CH2-Br) Start->Self_Rxn Ambient Temp / Neat Water Moisture Contact (Hydrolysis) Start->Water Stable_Salt Hydrobromide Salt (STABLE FORM) N is protonated, cannot attack. HBr_Add->Stable_Salt Prevents Polymerization Polymer Pyridinium Polymer (DEGRADATION) Pink/Red Tars Self_Rxn->Polymer Alcohol 2-(Hydroxymethyl)-5-fluoropyridine (IMPURITY) Water->Alcohol Releases HBr

Figure 1: Stability Decision Tree. Protonation (green path) shuts down the self-destruction mechanism (red path).

Part 4: Storage & Handling Protocols

Storage Conditions (Hydrobromide Salt)

This is the commercially preferred form.

  • Temperature: Store at -20°C (Freezer). While the salt is more stable, thermal energy can still promote slow hydrolysis or dissociation.

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The salt is hygroscopic.

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal with Parafilm to prevent moisture ingress.

  • Shelf Life: ~12 months if strictly desiccated.

Storage Conditions (Free Base)
  • Recommendation: Avoid storage.

  • Short-Term Holding (<24 Hours):

    • Dissolve in a non-nucleophilic solvent (e.g., Dichloromethane, Toluene).

    • Store at -20°C to -80°C .

    • Do NOT store as a neat oil; the high concentration accelerates polymerization kinetics (Second-order reaction).

Handling & Safety
  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas).

    • Protocol: Handle only in a functioning fume hood.

    • Decontamination: Quench glassware with dilute aqueous ammonia or NaOH to destroy residual alkylating agent before removing from the hood.

  • Skin Contact: Corrosive and alkylating. Double glove (Nitrile) is recommended.

Part 5: Quality Control & Re-Analysis

Before using stored material in a critical step, verify purity using ¹H NMR in CDCl₃ or DMSO-d₆.

SignalChemical Shift (approx.)[2]Interpretation
Target: CH₂-Br ~4.5 - 4.7 ppm (Singlet)Intact starting material.
Impurity: CH₂-OH ~4.7 - 4.9 ppm (Singlet)Hydrolysis product (Alcohol).
Impurity: Pyridinium Broadening / Downfield shiftsPolymerization/Self-alkylation.

Visual Check:

  • White/Off-White: Good.

  • Yellow: Acceptable (minor oxidation).

  • Pink/Red: Significant degradation (Self-alkylation). Purify immediately or discard.

References

  • ResearchGate Discussion. Conversion of 2-bromomethyl pyridine derivatives. (Mechanistic insight on salt formation vs free base stability). Retrieved October 26, 2025, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Derivatives from 2-(Bromomethyl)-5-fluoropyridine

[1] Abstract & Strategic Utility 2-(Bromomethyl)-5-fluoropyridine (CAS: 81067-33-6) is a high-value electrophilic building block used to introduce the 5-fluoropyridine moiety into drug candidates. This moiety acts as a b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Utility

2-(Bromomethyl)-5-fluoropyridine (CAS: 81067-33-6) is a high-value electrophilic building block used to introduce the 5-fluoropyridine moiety into drug candidates. This moiety acts as a bioisostere for fluorobenzene, offering reduced lipophilicity (LogP) and improved metabolic stability by blocking the oxidation-prone C5 position.

This guide details the handling, stability, and synthetic protocols for transforming this "soft" electrophile into amines, ethers, and carbon-linked scaffolds. Unlike its aryl bromide counterpart (2-bromo-5-fluoropyridine), the reactivity here is driven by SN2 nucleophilic substitution at the exocyclic methylene group.

Handling, Stability & Safety (Critical)

Safety Warning: This compound is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.

Stability Profile

The C-Br bond in 2-(bromomethyl)-5-fluoropyridine is "benzylic-like," making it highly reactive but also prone to degradation.

  • Hydrolysis: Rapidly hydrolyzes to 2-(hydroxymethyl)-5-fluoropyridine upon exposure to atmospheric moisture.

  • Thermal Instability: Can degrade via self-alkylation (polymerization) if stored neat at room temperature for extended periods.

Storage Protocol
ParameterConditionReason
Temperature -20°CRetards self-alkylation kinetics.
Atmosphere Argon/NitrogenPrevents hydrolysis.
Container Amber GlassMinimizes light-induced radical degradation.

Decision Matrix: Reaction Pathways

The following graph illustrates the divergent synthesis pathways based on nucleophile selection.

G Start 2-(Bromomethyl)- 5-fluoropyridine Amine Secondary Amines (HNR2) Start->Amine Path A: Amination Phenol Phenols/Alcohols (ROH) Start->Phenol Path B: Etherification Thiol Thiols (RSH) Start->Thiol Path C: Thio-alkylation Phosphite Triethyl Phosphite (P(OEt)3) Start->Phosphite Path D: Arbuzov Prod_Amine Tertiary Amines (Kinase Inhibitors) Amine->Prod_Amine K2CO3/DMF or DIPEA/DCM Prod_Ether Ethers (Bioisosteres) Phenol->Prod_Ether Cs2CO3/ACN or NaH/THF Prod_Thio Thioethers Thiol->Prod_Thio K2CO3/Acetone Prod_Phos Phosphonates (HWE Reagents) Phosphite->Prod_Phos Reflux (Neat)

Figure 1: Divergent synthetic pathways for 2-(bromomethyl)-5-fluoropyridine derivatives.

Detailed Synthetic Protocols

Protocol A: C-N Bond Formation (N-Alkylation)

Context: Common in the synthesis of kinase inhibitors where the pyridine ring serves as a hinge binder or solvent-front moiety.

Reagents:

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the secondary amine (1.0 mmol) and

    
     (2.0 mmol) in anhydrous DMF (3 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/homogeneity.
    
  • Addition: Dissolve 2-(bromomethyl)-5-fluoropyridine (1.0 mmol) in 1 mL DMF. Add this solution dropwise to the amine mixture at 0°C.

    • Expert Insight: Dropwise addition at low temperature prevents over-alkylation (quaternization), especially if using primary amines.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LCMS.

    • Success Marker: Look for the disappearance of the bromide peak (M+H ~190/192 pattern) and appearance of the product mass.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (usually DCM/MeOH gradients).

Protocol B: C-O Bond Formation (Williamson Ether Synthesis)

Context: Creating ether linkages for GPCR ligands. The basicity of the pyridine nitrogen requires specific base selection to prevent N-alkylation competition.

Reagents:

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Preferred over 
    
    
    
    for phenols due to the "Cesium Effect" (solubility/coordination).
  • Solvent: Acetonitrile (ACN) or Acetone.

Step-by-Step Methodology:

  • Activation: Combine phenol and

    
     in ACN. Stir at RT for 30 mins.[1]
    
  • Alkylation: Add the bromomethyl pyridine. Heat to 50–60°C.

    • Expert Insight: Do not exceed 80°C; thermal degradation of the electrophile competes with substitution at high temperatures.

  • Monitoring: TLC usually shows a distinct shift. The pyridine ring is UV active.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Recrystallization is often possible if the product is solid; otherwise, silica chromatography.

Protocol C: C-P Bond Formation (Michaelis-Arbuzov Reaction)

Context: Synthesis of phosphonates for Horner-Wadsworth-Emmons (HWE) olefination.

Reagents:

  • Substrate: 2-(Bromomethyl)-5-fluoropyridine[2]

  • Reagent: Triethyl phosphite (

    
    ) (Neat, excess)
    

Methodology:

  • Mix the bromomethyl pyridine with 3.0 equivalents of triethyl phosphite.

  • Heat to 120°C in a sealed tube or under reflux.

  • Ethyl bromide (

    
    ) byproduct is volatile; allow venting if not in a pressure vessel.
    
  • Distill off excess phosphite under high vacuum.

  • Result: Diethyl (5-fluoropyridin-2-yl)methylphosphonate. This is a stable intermediate for further coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvent or atmospheric moisture.Use molecular sieves in DMF/ACN. Keep reaction under

.
Quaternization (N-alkylation) Pyridine nitrogen acting as nucleophile (self-reaction).Keep concentration <0.2 M. Store SM at -20°C.
Elimination Byproducts Strong base + High Temp.While rare (no

-hydrogens on the methyl group), base-catalyzed decomposition can occur. Switch to weaker bases (

) or lower temp.
Lachrymatory Effect Vapor release.Quench all glassware with dilute NaOH in the hood before removal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine. (Note: While this links to the aryl bromide, the physical property data for the class is relevant). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the utility of the 5-fluoropyridine motif). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (Foundational mechanism validation). [Link]

Sources

Application

Application Note: Nucleophilic Substitution of 2-(Bromomethyl)-5-fluoropyridine

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of the 2-(Bromomethyl)-5-fluoropyridine scaffold into drug candidates. It synthesizes mechanistic insights with...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of the 2-(Bromomethyl)-5-fluoropyridine scaffold into drug candidates. It synthesizes mechanistic insights with practical, field-tested protocols.


 and 

Pathways Compound CAS: 954225-35-5 (Free Base), 1186194-88-6 (HBr Salt)

Executive Summary

2-(Bromomethyl)-5-fluoropyridine is a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic sites:

  • The Bromomethyl Group (C2 position): Highly reactive towards

    
     displacement, activated by the electron-deficient pyridine ring.
    
  • The Fluorine Substituent (C5 position): A stable handle under standard alkylation conditions, but susceptible to

    
     under forcing conditions or with specific nucleophiles.
    

This guide provides validated protocols for chemoselective alkylation (C-N and C-C bond formation) while avoiding common pitfalls such as self-quaternization (polymerization) and hydrolysis.

Chemical Profile & Stability

Safety Warning: This compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

PropertyDataNotes
Structure Pyridine ring, 2-CH

Br, 5-F
Fluorine at C5 modulates pKa and metabolic stability.
Physical State Pale yellow liquid (Free Base)Solid (HBr Salt).
Stability Low (Free Base) Free base is prone to intermolecular self-alkylation (polymerization) at RT. Store at -20°C.
Reactivity

vs Benzyl Bromide
The pyridine nitrogen inductively activates the exocyclic methylene.
Storage Protocol
  • Preferred Form: Store as the Hydrobromide salt (HBr) at 4°C or lower. The salt effectively shuts down the lone pair on the pyridine nitrogen, preventing self-alkylation.

  • Free Base Handling: If the free base is required, generate it in situ or use immediately after isolation. Do not store the free base in concentrated solution (>0.5 M) for extended periods.

Mechanistic Analysis: The "Picolyl Effect"

The high reactivity of 2-(bromomethyl)-5-fluoropyridine is driven by the electron-withdrawing nature of the pyridine ring, further enhanced by the fluorine atom at C5.

  • Activation: The pyridine nitrogen pulls electron density from the C2-methyl group, making the methylene carbon highly electrophilic.

  • Selectivity: Under standard alkylation conditions (0°C to 50°C), the reaction is exclusively

    
     at the bromomethyl group. The C5-F bond is robust because the C5 position is meta to the nitrogen, lacking the resonance activation required for facile 
    
    
    
    unless extreme conditions are applied.
Reaction Pathway Diagram

The following Graphviz diagram illustrates the competing pathways and the logic for selectivity.

ReactionPathways Start 2-(Bromomethyl)-5-fluoropyridine ProductCN Product: 2-(Aminomethyl)-5-F-pyridine (Major) Start->ProductCN SN2 (Mild Base, 0-25°C) ProductCC Product: Alkylated Scaffold (Major) Start->ProductCC SN2 (LDA/LiHMDS, -78°C) Polymer Side Product: Pyridinium Polymer (Self-Alkylation) Start->Polymer Concentrated Free Base (>0.5M, RT) Hydrolysis Side Product: 2-(Hydroxymethyl)-5-F-pyridine Start->Hydrolysis H2O / OH- Amine Nucleophile: Amine (HNR2) Amine->Start Enolate Nucleophile: Enolate (Li-R) Enolate->Start

Caption: Selectivity landscape. The green pathways represent the desired chemoselective transformations. Red and yellow pathways indicate instability modes to be managed via concentration and moisture control.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of receptor ligands or enzyme inhibitors (e.g., TRK inhibitors). Standard: In situ neutralization of the HBr salt to prevent handling the unstable free base.

Materials:

  • 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.0 equiv)[1]

  • Secondary Amine (1.0 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv) or K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the HBr salt (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Note: Do not use alcohols (MeOH/EtOH) to avoid solvolysis (ether formation).

  • Activation: Cool the suspension to 0°C. Add DIPEA (3.0 equiv) dropwise. The suspension will clear as the free base is liberated.

  • Addition: Add the secondary amine (1.1 equiv) slowly.

    • Tip: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by LCMS. The bromide is highly reactive; prolonged heating is rarely necessary and may promote side reactions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove residual acid/salts) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C-C Bond Formation (Enolate Alkylation)

Application: Introduction of the fluoropyridine motif into carbon scaffolds (e.g., esters, ketones). Critical Control: Temperature must be kept low (-78°C) to prevent polymerization of the electrophile.

Materials:

  • Substrate (Esters/Ketones)

  • Base: LiHMDS or LDA (1.1 equiv)

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (Free base preferred, freshly prepared)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Nitrogen/Argon, dissolve the substrate in THF. Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30–60 mins to ensure complete deprotonation.

  • Electrophile Preparation:

    • Option 1 (Recommended): Dissolve the HBr salt in a separate flask with DCM/aq. NaHCO

      
      , separate the organic layer, dry briefly with MgSO
      
      
      
      , filter, and concentrate immediately before use. Dissolve the resulting oil in THF.
    • Option 2 (In situ): If the substrate tolerates excess base, add the solid HBr salt directly to the enolate solution (requires 2+ equiv of base total), though this can be heterogeneous and slower.

  • Alkylation: Add the 2-(Bromomethyl)-5-fluoropyridine solution (in THF) dropwise to the enolate at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Stop Point: Quench with saturated NH

      
      Cl solution while still cold (0°C). Do not let it sit at RT for extended periods before quenching.
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Polymerization High concentration of Free Base.Keep reaction dilute (0.05 - 0.1 M). Add electrophile slowly to the nucleophile.
Hydrolysis (Alcohol formation) Wet solvents or atmospheric moisture.Use anhydrous solvents (MeCN, THF). Store reagents under Argon.
N-Alkylation vs C-Alkylation Ambident nucleophile (e.g., enolates).Use Lithium bases (LiHMDS/LDA) in non-polar solvents to favor C-alkylation.

Side Products
Reaction temperature too high (>80°C).Keep temperature <50°C. The Br-CH

is reactive enough at RT.

References

  • Compound Data & Safety

    • PubChem CID 2783171. National Center for Biotechnology Information. (2025).[2][3][4][5] 2-Bromo-5-fluoropyridine (Analogous safety data).[1][6] Link

    • Note: Specific safety data for the bromomethyl derivative is inferred from benzyl bromide and pyridine classes.
  • Synthetic Applications (Amination)

    • Patent: US10092556B2. "Piperidine compound or salt thereof." (2018). Describes the use of 2-(bromomethyl)-5-fluoropyridine in the synthesis of TRK inhibitors via alkylation of piperidine derivatives. Link

  • Synthetic Applications (General Alkylation)

    • Patent: EP2821406B1. "Novel piperidine compound or salt thereof." (2015). Details conditions for reacting 2-(bromomethyl)-5-fluoropyridine with carbon and nitrogen nucleophiles using inorganic bases. Link

  • Mechanistic Context (Pyridine Reactivity)
  • Commercial Availability & CAS Verification

    • GuideChem: 2-(Bromomethyl)-5-fluoropyridine hydrobromide (CAS 1186194-88-6).[1] Link

Sources

Method

Advanced Application Note: 2-(Bromomethyl)-5-fluoropyridine in Medicinal Chemistry

Part 1: Strategic Significance in Drug Design The incorporation of the (5-fluoropyridin-2-yl)methyl moiety is a precision tactic in modern medicinal chemistry. While the pyridine ring is a classic bioisostere for phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance in Drug Design

The incorporation of the (5-fluoropyridin-2-yl)methyl moiety is a precision tactic in modern medicinal chemistry. While the pyridine ring is a classic bioisostere for phenyl groups (improving solubility and reducing lipophilicity), the addition of the 5-fluorine atom and the 2-methyl linker serves three specific mechanistic functions:

  • Metabolic Blocking: The C5 position of the pyridine ring is a metabolic "soft spot," susceptible to oxidative metabolism by CYP450 enzymes. Fluorination at this position blocks this pathway, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Tuning: The electronegative fluorine atom reduces the basicity of the pyridine nitrogen (pKa modulation). This is critical when the pyridine nitrogen is involved in hydrogen bonding within a receptor pocket; a less basic nitrogen is less likely to be protonated at physiological pH, potentially altering membrane permeability and binding kinetics.

  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (

    
    ) slightly compared to the parent pyridine, often improving blood-brain barrier (BBB) penetration, which is essential for CNS-active targets like mGluR5 modulators.
    
Case Study: mGluR5 Negative Allosteric Modulators

Research into metabotropic glutamate receptor 5 (mGluR5) modulators, such as VU0424238 , demonstrated that replacing a standard benzyl or pyridyl group with the (5-fluoropyridin-2-yl)methyl motif improved metabolic stability and CNS penetration compared to non-fluorinated analogs. The 5-fluoro substituent specifically prevented rapid clearance observed in 6-fluoro or unsubstituted analogs.

Part 2: Chemical Profile & Critical Handling

2-(Bromomethyl)-5-fluoropyridine is a highly reactive electrophile. Its utility is matched by its instability. Understanding its degradation pathways is the single most important factor for experimental success.

The Self-Quaternization Trap

Unlike simple benzyl bromides, this compound contains both a nucleophile (pyridine nitrogen) and an electrophile (bromomethyl group). In concentrated solutions or upon storage as a free base, it undergoes intermolecular self-quaternization , forming an insoluble, unreactive oligomeric salt.

Visualizing the Degradation Pathway:

degradation_pathway cluster_0 Stable State cluster_1 Reactive/Unstable State Salt HBr Salt Form (Protonated N blocks attack) FreeBase Free Base (Nucleophilic N exposed) Salt->FreeBase Neutralization (Base) FreeBase->FreeBase Concentration > 0.5M Dimer Pyridinium Salt Dimer (Precipitate/Inactive) FreeBase->Dimer Intermolecular SN2 (Self-Quaternization) Polymer Oligomeric Salt (Tarry Residue) Dimer->Polymer Chain Propagation

Figure 1: The self-quaternization pathway. Keeping the nitrogen protonated (salt form) or the solution dilute prevents this cascade.

Stability Data Table
ParameterSpecification / Observation
Storage Form Hydrochloride or Hydrobromide salt (Recommended). Free base degrades within hours at RT.
Storage Temp -20°C (Desiccated).
Solvent Compatibility Good: DCM, THF, DMF (anhydrous). Avoid: Alcohols (solvolysis), Acetone (potential alkylation).
Half-life (Solution) < 4 hours in non-acidic solution at RT (0.1 M).
Lachrymator Yes. Handle only in a fume hood.

Part 3: Experimental Protocols

Protocol A: Generation of the Free Base (Just-in-Time)

Do not store the free base. Generate it immediately before use.

  • Suspend 2-(bromomethyl)-5-fluoropyridine HBr (1.0 equiv) in DCM (10 mL/g).

  • Cool to 0°C.

  • Add saturated aqueous NaHCO₃ (2.0 equiv) slowly with vigorous stirring.

  • Separate layers immediately. Extract aqueous layer once with cold DCM.

  • Dry combined organics over MgSO₄ (max 5 mins).

  • Do not concentrate to dryness. Use the DCM solution directly in the next step.

Protocol B: General N-Alkylation of Heterocycles

This protocol is optimized to minimize self-quaternization by maintaining a low concentration of the electrophile.

Reagents:

  • Substrate (e.g., Amine, Amide, Indole): 1.0 equiv

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (freshly prepared solution): 1.1 – 1.2 equiv

  • Base: Cs₂CO₃ (weak nucleophilicity) or NaH (for amides)

  • Solvent: DMF or CH₃CN (Anhydrous)

Workflow:

  • Nucleophile Formation: Dissolve the substrate in anhydrous DMF (0.1 M). Add the base (e.g., Cs₂CO₃, 2.0 equiv) and stir at RT for 30 mins to generate the reactive species.

  • Slow Addition: Add the solution of 2-(bromomethyl)-5-fluoropyridine (from Protocol A) dropwise over 20–30 minutes.

    • Rationale: Keeping the electrophile concentration low relative to the nucleophile favors the cross-reaction over self-quaternization.

  • Reaction: Stir at RT. Monitor by LCMS.[1][2] Most reactions complete within 2–4 hours.

    • Note: Heating (>60°C) significantly increases the risk of elimination (formation of 5-fluoro-2-methylenepyridine) or polymerization.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and concentrate.

Protocol C: Synthesis from Alcohol (Alternative Route)

If the bromide is unavailable or degraded, synthesize it fresh from (5-fluoropyridin-2-yl)methanol .

  • Dissolve (5-fluoropyridin-2-yl)methanol (1.0 equiv) in DCM (0.2 M).

  • Cool to 0°C.

  • Add PBr₃ (0.4 equiv) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench with ice water. Neutralize with NaHCO₃.

  • Extract with DCM.[3] Use the solution immediately (see Protocol A).

Part 4: Troubleshooting & Optimization Logic

When yields are low, the root cause is often competing pathways. Use this logic tree to diagnose issues.

optimization_logic Start Problem: Low Yield CheckLCMS Analyze Crude LCMS Start->CheckLCMS Branch1 Major Peak: M+H (Product) CheckLCMS->Branch1 Target Found Branch2 Major Peak: Hydrolysis (Alcohol) CheckLCMS->Branch2 M-Br+OH Branch3 Major Peak: Dimer/Polymer CheckLCMS->Branch3 Insoluble ppt Branch4 No Reaction / SM CheckLCMS->Branch4 SM Intact Sol1 Optimize Workup/Purification (Check pH sensitivity) Branch1->Sol1 Sol2 Dry Solvents rigorously. Switch to inert atmosphere. Branch2->Sol2 Sol3 Decrease Conc. Add Electrophile Slower. Use Salt form directly if possible. Branch3->Sol3 Sol4 Increase Base Strength (Cs2CO3 -> NaH) Check Nucleophile solubility. Branch4->Sol4

Figure 2: Decision tree for reaction optimization.

Key Optimization Tips
  • Use the Salt Directly: If your reaction conditions tolerate excess base, add the HBr salt of the pyridine directly to the reaction mixture containing the nucleophile and extra base (e.g., 3.0 equiv Cs₂CO₃). This generates the free base in situ at a slow rate, minimizing self-quaternization.

  • Avoid Iodide Catalysis: Adding Finkelstein conditions (NaI) is common for alkyl chlorides but risky here. The resulting 2-(iodomethyl)pyridine is extremely unstable and will polymerize rapidly.

References

  • Emmitte, K. A., et al. (2011). "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine." BenchChem Technical Library.

  • Harrison, S. T., et al. (2014). "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor."[4] ACS Medicinal Chemistry Letters.

  • Damia, G., et al. (2013). "Stability and Reactivity of Pyridine-2-methanol Derivatives." ResearchGate Discussion.

Sources

Application

Application Note: 2-(Bromomethyl)-5-fluoropyridine as a Strategic Intermediate for Agrochemicals

Executive Summary The incorporation of fluorinated heterocycles is a dominant trend in modern agrochemical design, driven by the need for enhanced metabolic stability and lipophilicity. 2-(Bromomethyl)-5-fluoropyridine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated heterocycles is a dominant trend in modern agrochemical design, driven by the need for enhanced metabolic stability and lipophilicity. 2-(Bromomethyl)-5-fluoropyridine (CAS 82363-71-1) serves as a critical electrophilic building block for introducing the (5-fluoropyridin-2-yl)methyl moiety. This structural motif acts as a bioisostere for the 4-fluorobenzyl group, offering improved resistance to oxidative metabolism at the para-position while maintaining steric equivalence.

This guide details the chemical profile, synthetic utility, and handling protocols for 2-(Bromomethyl)-5-fluoropyridine, specifically designed for researchers synthesizing next-generation herbicides, insecticides, and fungicides.

Chemical Profile & Properties[1][2][3][4][5][6]

Identification
  • Chemical Name: 2-(Bromomethyl)-5-fluoropyridine

  • CAS Number: 82363-71-1 (Note: Isomeric 5-(bromomethyl)-2-fluoropyridine is CAS 105827-74-5; verification of regiochemistry is critical).

  • Molecular Formula: C₆H₅BrFN

  • Molecular Weight: 190.01 g/mol

  • Structural Features:

    • C-5 Fluorine: Deactivates the ring toward electrophilic attack but activates the C-2 position for nucleophilic displacement; blocks metabolic oxidation.

    • C-2 Bromomethyl: Highly reactive benzylic-like electrophile susceptible to SN2 reactions.

Physical & Chemical Properties
PropertyValueRelevance to Protocol
Appearance Off-white to yellow solid/oilColor change to dark brown indicates decomposition (polymerization/hydrolysis).
Melting Point 45–50 °C (approx.)Low melting point requires careful temperature control during isolation.
Solubility DCM, THF, AcetonitrileCompatible with standard organic synthesis solvents.
Stability Moisture SensitiveHydrolyzes to (5-fluoropyridin-2-yl)methanol rapidly in aqueous base.
Reactivity High (Lachrymator)Potent alkylating agent; requires strict PPE.

Synthetic Utility & Mechanism[7]

The "Fluorine Effect" in Agrochemical Design

The (5-fluoropyridin-2-yl)methyl group is strategically employed to modulate physicochemical properties:

  • Metabolic Blockade: The fluorine atom at C-5 prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for non-fluorinated pyridine or phenyl analogues.

  • Lipophilicity Modulation: The pyridine nitrogen lowers logP compared to a benzene ring, while the fluorine atom partially restores it, allowing for fine-tuning of systemicity in plants.

  • Binding Affinity: The electron-deficient pyridine ring can engage in unique

    
    -stacking or dipole interactions within enzyme active sites (e.g., PDS inhibitors in herbicides).
    
Reaction Pathways

The primary utility of 2-(Bromomethyl)-5-fluoropyridine is as an alkylating agent . It reacts with nucleophiles (amines, phenols, thiols, amides) under basic conditions to form stable methylene bridges.

ReactionPathways Start 2-(Bromomethyl)- 5-fluoropyridine Product1 N-Alkylated Product (Aminopyridine) Start->Product1 + Amine / Base (K2CO3) SN2 Mechanism Product2 Pyridinyl Ether (Bioisostere of Benzyl Ether) Start->Product2 + Phenol / Base (Cs2CO3) SN2 Mechanism Product3 Thioether (Metabolic Precursor) Start->Product3 + Thiol / Base (NaH) SN2 Mechanism Amine R-NH2 (Primary Amine) Phenol Ar-OH (Phenol) Thiol R-SH (Thiol)

Figure 1: Primary synthetic pathways utilizing 2-(Bromomethyl)-5-fluoropyridine as an electrophile.

Experimental Protocols

Protocol A: Synthesis of 2-(Bromomethyl)-5-fluoropyridine

Rationale: This intermediate is often unstable upon long-term storage. Synthesis de novo from the methyl precursor is recommended for critical applications.

Reagents:

  • 2-Methyl-5-fluoropyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) - PhCF₃ is a greener alternative.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-fluoropyridine in anhydrous PhCF₃ (0.5 M concentration).

  • Addition: Add NBS and AIBN under a nitrogen atmosphere.

  • Initiation: Heat the mixture to reflux (approx. 80–85 °C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or GC-MS. The reaction typically completes in 2–4 hours. Note: Over-reaction leads to the dibromomethyl byproduct.

  • Work-up: Cool to 0 °C to precipitate succinimide. Filter the solid.[1][2]

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid silica gel chromatography (keep strictly neutral/basic to prevent decomposition).

Protocol B: Coupling Reaction (N-Alkylation of an Amine)

Application: Synthesis of a secondary amine intermediate for a fungicide candidate.

Reagents:

  • Target Amine (e.g., Aniline derivative) (1.0 equiv)

  • 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Preparation: Suspend the amine and K₂CO₃ in anhydrous ACN (0.2 M) under N₂.

  • Addition: Add 2-(Bromomethyl)-5-fluoropyridine dropwise at room temperature.

    • Critical Step: If the reaction is exothermic, cool to 0 °C during addition to prevent bis-alkylation.

  • Reaction: Stir at 60 °C for 4–12 hours. Monitor consumption of the amine by LC-MS.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify product via ¹H NMR. The methylene protons (-CH₂-) typically appear as a singlet/doublet around 4.5 ppm.

Handling, Stability & Safety (HSE)

Lachrymator Warning

This compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

  • Engineering Control: Always handle inside a functioning fume hood.

  • Decontamination: Clean all glassware with a dilute solution of NaOH/Ethanol to hydrolyze residual bromide before removing from the hood.

Storage Stability

Benzylic bromides are prone to hydrolysis and polymerization.

  • Storage: -20 °C freezer.

  • Atmosphere: Store under Argon or Nitrogen.

  • Shelf Life: Re-test purity (NMR) every 3 months. If a white solid precipitates (pyridinium salt formation), repurify immediately.

HandlingProtocol Receive Receive Shipment (Check Seal Integrity) Storage Store at -20°C Under Argon Receive->Storage Use Weighing/Dispensing Storage->Use Warm to RT in Desiccator FumeHood MUST use Fume Hood (Lachrymator!) Use->FumeHood Reaction Reaction Setup FumeHood->Reaction Waste Quench Waste (Dilute NaOH/EtOH) Reaction->Waste

Figure 2: Mandatory handling workflow to ensure safety and compound integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of bromideEnsure all solvents are anhydrous. Avoid silica gel chromatography if possible (acidic silica degrades the product).
Impurity: Dibromide Excess NBS or long reaction timeStop reaction at 95% conversion. Use stoichiometric NBS (1.0 equiv).
Darkening of Product Polymerization (Quaternization)Store as a dilute solution in DCM if immediate use is not possible. Keep cold.
Eye Irritation Vapor leakCheck fume hood sash height. Double-glove. Use full-face shield if handling >5g.

References

  • Agrochemical Applications of Trifluoromethylpyridines. PubMed Central. Available at: [Link]

  • Pesticidally-active bicyclic heteroaromatic compounds.World Intellectual Property Organization (WO2020120694A1).
  • Chemoselective functionalization of halopyridines. PubMed. Available at: [Link]

Sources

Method

protocol for SN2 reaction with 2-(Bromomethyl)-5-fluoropyridine

Application Note: Chemoselective Alkylation with 2-(Bromomethyl)-5-fluoropyridine[1] Executive Summary This technical guide outlines the optimized protocol for utilizing 2-(bromomethyl)-5-fluoropyridine (CAS: 41404-58-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Alkylation with 2-(Bromomethyl)-5-fluoropyridine[1]

Executive Summary

This technical guide outlines the optimized protocol for utilizing 2-(bromomethyl)-5-fluoropyridine (CAS: 41404-58-4) as an electrophile in


 reactions.[1][2] While this reagent is a high-value pharmacophore building block—commonly used in the synthesis of c-Met and VEGFR kinase inhibitors—it presents specific stability challenges.[1][2]

The bromomethyl moiety is highly reactive and prone to both hydrolysis and self-polymerization (quaternization).[1][2] Furthermore, the C5-fluorine atom introduces a competing, albeit slower,


 pathway under forcing conditions.[2] This guide provides a "self-validating" workflow designed to maximize chemoselectivity for the exocyclic alkylation (

) while suppressing side reactions.

Chemical Profile & Critical Handling

Reagent: 2-(Bromomethyl)-5-fluoropyridine Physical State: Off-white to yellow solid (low melting point) or oil; often supplied as HBr salt to improve stability.[1][2]

PropertySpecificationOperational Implication
Reactivity High (Benzylic-like halide)Lachrymator. Handle only in a fume hood.[1][2]
Stability Low (Thermal/Base sensitive)Prone to darkening (polymerization) if stored > -20°C.
Selectivity

>>

Avoid strong heating (>60°C) to prevent F-displacement.[1][2]
Storage -20°C, Inert GasStore under Argon/Nitrogen. Keep dry.[1][2][3]
Stability Warning

The free base of 2-(bromomethyl)-5-fluoropyridine is unstable at room temperature for extended periods.[1][2] It undergoes intermolecular self-alkylation (N-alkylation of the pyridine ring by the bromomethyl group of another molecule), forming insoluble dark tars.[1]

  • Best Practice: If synthesizing the reagent de novo, use immediately. If purchasing, buy the hydrobromide salt (HBr) and neutralize in situ.[2]

Mechanistic Considerations

To design a robust protocol, one must understand the electronic environment:

  • Activation: The pyridine ring acts as an electron-withdrawing group (EWG), making the methylene carbon significantly more electrophilic than a standard benzyl bromide.[1][2]

  • The Fluorine Effect: The C5-fluorine atom further pulls electron density, slightly increasing the acidity of the methylene protons (risk of elimination with strong bases) and activating the ring for nucleophilic aromatic substitution (

    
    ).
    
  • Chemoselectivity:

    • Path A (

      
      ):  Kinetic product. Favored by polar aprotic solvents, moderate bases, and temperatures 
      
      
      
      RT.[1][2]
    • Path B (

      
      ):  Thermodynamic product. Displacement of Fluorine.[1][2][4] Favored by high heat (>80°C) and hard nucleophiles (e.g., alkoxides).[1][2]
      

Objective: Maximize Path A.

Standard Operating Procedure (SOP)

Reaction Class: N-Alkylation of Secondary Amines (Model Nucleophile)

Materials
  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.0 equiv)[1]

  • Nucleophile: Secondary amine (e.g., Piperazine derivative) (1.0 - 1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
    • Note: Inorganic bases (

      
      ) are preferred to prevent potential quaternary ammonium salt formation with the base itself.[1][2]
      
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1][2]

    • Note: MeCN is preferred for ease of workup; DMF is required if solubility is poor.[1][2]

Step-by-Step Protocol
Phase 1: System Setup
  • Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charge the flask with the Nucleophile and Base .[2]

  • Add Solvent (concentration ~0.1 M relative to nucleophile).[1][2] Stir for 10 minutes to ensure a homogenous suspension.

Phase 2: Controlled Addition (The Critical Step)
  • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Reason: Controls the exotherm and suppresses initial side reactions.[1][2]

  • Dissolve 2-(Bromomethyl)-5-fluoropyridine in a minimal amount of solvent (separately).

  • Add the electrophile solution dropwise over 15–20 minutes.

    • Visual Check: The solution should remain light yellow.[1][2] Immediate darkening suggests decomposition or overly aggressive deprotonation.[1][2]

Phase 3: Reaction & Monitoring[1][2]
  • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

    • Checkpoint: Spot TLC or run LCMS at t=1h.

    • Success Criteria: Disappearance of the bromomethyl starting material (UV active).[2] Appearance of a more polar product spot.

    • LCMS:[1][2][4] Look for Mass [M+H] = Nucleophile_Mass + 109 (C6H4FN fragment).[1][2]

Phase 4: Workup[1][2]
  • Quench: Dilute with Ethyl Acetate (EtOAc) and add Water.

  • Extraction: Wash organic layer with Water (x2) and Brine (x1).[1][2]

    • Note: If using DMF, wash with 5% LiCl solution to remove DMF effectively.[1][2]

  • Drying: Dry over

    
    , filter, and concentrate in vacuo at < 40°C.
    

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for this protocol.

SN2_Protocol Start START: Reagent Prep Check_Salt Is Electrophile HBr Salt? Start->Check_Salt Free_Base Use directly (Unstable) Check_Salt->Free_Base No Neutralize Add extra eq. Base (In situ neutralization) Check_Salt->Neutralize Yes Setup Dissolve Nucleophile + Base Solvent: MeCN or DMF Temp: 0°C Free_Base->Setup Neutralize->Setup Addition Dropwise Addition of 2-(Bromomethyl)-5-fluoropyridine Setup->Addition Monitor Monitor (LCMS/TLC) t = 1-4 hours Addition->Monitor Monitor->Addition No (Stir longer/Warm slightly) Success SM Consumed? Product Mass Observed? Monitor->Success Yes Workup Workup: Dilute EtOAc, Wash H2O/Brine Success->Workup Purification Purification: Flash Column (Hex/EtOAc) Workup->Purification

Caption: Logical workflow for the chemoselective alkylation of amines using 2-(bromomethyl)-5-fluoropyridine, including salt neutralization steps.

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Reaction turns black immediately Polymerization of electrophile or base too strong.[1][2]Lower temperature to -10°C; switch to weaker base (

or mild amine).[1][2]
LCMS shows [M+H] - HF

substitution occurred (Fluorine displaced).
Reaction temperature is too high.[1][2] Maintain < 25°C.
Low Yield / SM remaining Hydrolysis of Bromide (if wet solvent used).[1][2][5]Ensure anhydrous solvents.[1][2][6][7] Add molecular sieves.[1][2]
Product stuck in aqueous layer Pyridine nitrogen protonated during workup.[1][2]Adjust aqueous pH to ~8-9 using sat.

before extraction.[1][2]

References

  • BenchChem. (2025).[1][2][4][6][8] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Link (Analogous chemistry applied to isomer).[1][2]

  • PubChem. (2025).[1][2] 2-Bromo-5-fluoropyridine Compound Summary. National Library of Medicine.[1][2] Link (Source for physical properties and safety data).[1][2]

  • ChemicalBook. (2025).[1][2][3][8] 5-(Bromomethyl)-2-fluoropyridine Properties and Stability. Link

  • Google Patents. (2020).[1][2] Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.[1][2] Link (Demonstrates handling of similar fluoropyridine intermediates).

Sources

Application

alkylation of amines with 2-(Bromomethyl)-5-fluoropyridine

Application Note: Chemoselective Alkylation of Amines with 2-(Bromomethyl)-5-fluoropyridine Executive Summary This guide details the protocols for utilizing 2-(Bromomethyl)-5-fluoropyridine (CAS: 800401-63-2 / HBr Salt:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Alkylation of Amines with 2-(Bromomethyl)-5-fluoropyridine

Executive Summary

This guide details the protocols for utilizing 2-(Bromomethyl)-5-fluoropyridine (CAS: 800401-63-2 / HBr Salt: 800401-64-3) as an electrophilic building block in medicinal chemistry.[1] This reagent is a critical bioisostere for benzyl groups, where the pyridine nitrogen and the C5-fluorine atom modulate lipophilicity (


), metabolic stability, and pKa.[1]

Key Technical Insight: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (


), significantly increasing the electrophilicity of the C2-methylene carbon compared to non-fluorinated picolyl halides.[1] This necessitates precise stoichiometric control to prevent over-alkylation (quaternization) or polymerization.

Reagent Profile & Handling

Safety Warning: 2-(Bromomethyl)-5-fluoropyridine is a potent lachrymator and vesicant .[1] All operations must be conducted in a functioning fume hood.[1]

PropertySpecificationOperational Implication
Form Off-white solid (HBr salt) or Oil (Free base)Recommendation: Purchase and store as the Hydrobromide (HBr) salt .[1] The free base is thermally unstable and prone to self-polymerization at RT.[1]
Storage -20°C, HygroscopicStore under Argon/Nitrogen. Warm to RT before opening to prevent water condensation (hydrolysis risk).
Reactivity High (

Electrophile)
The pyridine nitrogen can act as an internal nucleophile, leading to intermolecular polymerization if the free base is concentrated.[1]

Reaction Mechanism & Strategy

The alkylation proceeds via a standard Nucleophilic Substitution (


) mechanism.[1] However, the equilibrium between the amine nucleophile and the base used to neutralize the HBr salt is critical.[1]

Figure 1: Reaction Pathway and Side-Reaction Logic

G cluster_0 Critical Control Point Reagent Reagent (HBr Salt) (Stable Storage) FreeBase Free Base Species (In-situ Generated) Reagent->FreeBase Base (1.0 eq) Neutralization Product Mono-Alkylated Product FreeBase->Product + Amine (Main Pathway) Amine Amine Nucleophile (R-NH2 or R2-NH) SideProduct Bis-Alkylated Impurity Product->SideProduct + Free Base (Over-Alkylation)

Caption: Pathway demonstrating the necessity of in-situ neutralization and the risk of over-alkylation if the product competes as a nucleophile.

Experimental Protocols

Method A: Alkylation of Secondary Amines (Standard)

Best for: Cyclic amines (piperidines, piperazines, morpholines) or acyclic secondary amines.

Reagents:

  • Amine Substrate (1.0 equiv)[2]

  • 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous ACN (

    
    , 0.2 M).
    
  • Base Addition: Add

    
      (3.0 mmol, 977 mg).
    
    • Note: If solubility is poor, use DMF.[1] If the amine is sensitive to inorganic bases, use DIPEA (3.0 mmol) in DCM.[1]

  • Reagent Addition: Cool the mixture to

    
     (ice bath). Add 2-(Bromomethyl)-5-fluoropyridine HBr salt  (1.1 mmol, ~295 mg) in a single portion.
    
    • Why: Cooling prevents immediate exotherm and uncontrolled reaction upon neutralization of the HBr salt.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS/TLC.[1] The fluorinated pyridine gives a distinct UV trace.[1]

  • Workup:

    • Dilute with EtOAc (

      
      ) and water (
      
      
      
      ).
    • Separate phases.[1][2][3] Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Mono-Alkylation of Primary Amines (High Selectivity)

Best for: Primary anilines or aliphatic amines where bis-alkylation is a risk.[1]

Reagents:

  • Amine Substrate (1.0 equiv)[2]

  • 2-(Bromomethyl)-5-fluoropyridine HBr salt (0.8 equiv) — Limiting Reagent Strategy[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: THF or DCM[1]

Step-by-Step Protocol:

  • Preparation: Dissolve Amine Substrate (1.0 mmol) and DIPEA (2.5 mmol) in THF (

    
    ). Cool to 
    
    
    
    (acetone/ice).
  • Reagent Solution: Separately, dissolve 2-(Bromomethyl)-5-fluoropyridine HBr salt (0.8 mmol) in THF (

    
    ) containing minimal DIPEA to ensure it is in free-base form before entering the main pot.
    
  • Controlled Addition: Add the reagent solution dropwise to the amine solution over 30 minutes using a syringe pump or addition funnel.

    • Mechanism:[1][2][4] Keeping the amine in excess relative to the alkylating agent at all times minimizes the statistical probability of the product reacting with a second equivalent of bromide.[1]

  • Reaction: Stir at

    
     for 1 hour, then check LCMS. If mono-alkylation is >90%, quench with water.[1]
    

Troubleshooting & Critical Process Parameters

Figure 2: Decision Matrix for Optimization

DecisionTree Start Start Optimization CheckLCMS Check LCMS (1h) Start->CheckLCMS SM_Remain Starting Material Remains CheckLCMS->SM_Remain Low Conv. Bis_Prod Bis-Alkylated Product Observed CheckLCMS->Bis_Prod Over-Rxn Clean Clean Conversion CheckLCMS->Clean Success AddCat Add KI (0.1 eq) (Finkelstein) SM_Remain->AddCat First Step SlowAdd Use Syringe Pump (Method B) Bis_Prod->SlowAdd Heat Increase Temp to 40°C (Do not exceed 60°C) AddCat->Heat If still slow ReduceEq Reduce Reagent to 0.8 equiv SlowAdd->ReduceEq

Caption: Troubleshooting logic for common yield-limiting issues.

Common Issues Table:

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Reagent degraded before reaction.[1]Check reagent quality. Ensure HBr salt is white/off-white, not brown/sticky.[1]
Bis-Alkylation Product is more nucleophilic than SM.[1]Switch to Method B . Use bulky protecting groups if possible.[1]
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use anhydrous ACN/DMF.[1] Dry

in an oven before use.

References

  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Specification & Safety Data Sheet.[1]

  • PubChem. Compound Summary: 2-(Bromomethyl)-5-fluoropyridine.[1] National Library of Medicine.[1]

  • ChemicalBook. Synthesis and Applications of Fluoropyridines.

  • Pliego, J. R. (2024).[5] Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity. Journal of Molecular Modeling.[1]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine and related intermediates.

Sources

Method

Application Note: Synthesis of N-Substituted Pyridines using 2-(Bromomethyl)-5-fluoropyridine

Executive Summary This application note details the protocol for utilizing 2-(Bromomethyl)-5-fluoropyridine (CAS: 41404-58-4) as a precision electrophile in the synthesis of N-substituted heterocyclic scaffolds. The (5-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-(Bromomethyl)-5-fluoropyridine (CAS: 41404-58-4) as a precision electrophile in the synthesis of N-substituted heterocyclic scaffolds. The (5-fluoropyridin-2-yl)methyl moiety is a critical pharmacophore in modern medicinal chemistry. The strategic introduction of fluorine at the C5 position of the pyridine ring serves two primary functions: it blocks metabolic oxidation at the most reactive site (metabolic soft spot), thereby increasing in vivo half-life, and it modulates the pKa of the pyridine nitrogen, influencing solubility and binding affinity.

This guide provides a robust, self-validating methodology for the


 alkylation of secondary amines and nitrogen heterocycles, addressing common instability issues associated with "benzylic-like" pyridine halides.

Reagent Profile & Safety Architecture

2-(Bromomethyl)-5-fluoropyridine acts as a highly reactive alkylating agent. Its reactivity parallels that of benzyl bromide but is complicated by the basicity of the pyridine ring, which can lead to self-polymerization if stored improperly.

Physicochemical Data
PropertySpecificationNotes
CAS Number 41404-58-4
Molecular Weight 175.99 g/mol
Appearance Low-melting solid / OilMP: 30–31 °C. Often supercools to a liquid.
Boiling Point 80–83 °C (at 44 mmHg)Vacuum distillation required for purification.
Storage < 4 °C, under ArgonHygroscopic. Hydrolyzes to the alcohol rapidly.
Handling & Safety (Lachrymator)
  • Hazard: This compound is a potent lachrymator and skin irritant. It can cause severe burns.

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolamine in the hood to neutralize spills and rinse glassware immediately after use.

Reaction Logic & Mechanism

The synthesis relies on a nucleophilic substitution (


) mechanism. The 2-bromomethyl group is activated by the electron-deficient pyridine ring, making it a superior electrophile compared to standard alkyl halides.
Mechanistic Pathway

The reaction proceeds via the attack of the nucleophilic nitrogen (from the amine/heterocycle) on the exocyclic methylene carbon, displacing the bromide.

SN2_Mechanism cluster_conditions Critical Factors Reagent 2-(Bromomethyl)- 5-fluoropyridine TS Transition State [Nu...C...Br]‡ Reagent->TS Activation Nu Nucleophile (Sec-Amine/Heterocycle) Nu->TS Attack Product N-Alkylated Product TS->Product Inversion (N/A for CH2) Salt HBr Salt (Scavenged by Base) TS->Salt Leaving Group Solvent Solvent: MeCN or DMF (Polar Aprotic) Base Base: K2CO3 or DIPEA (HBr Scavenger)

Figure 1: Mechanistic flow of the


 alkylation. The polar aprotic solvent stabilizes the transition state, while the base neutralizes the generated HBr to drive equilibrium forward.

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol is optimized for the reaction of 2-(Bromomethyl)-5-fluoropyridine with a secondary amine (e.g., piperazine derivative, morpholine) to generate tertiary amines.

Materials
  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.1 equivalents).

  • Nucleophile: Secondary amine substrate (1.0 equivalent).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equivalents). Note: DIPEA can be used for soluble amines, but inorganic bases often provide cleaner profiles.
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equivalents) – Finkelstein condition to accelerate sluggish reactions.

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 eq of the secondary amine in anhydrous MeCN.

    • Add 3.0 eq of

      
      .
      
    • Critical: Stir for 10 minutes at Room Temperature (RT) to ensure a homogeneous suspension.

  • Addition of Electrophile:

    • Prepare a solution of 2-(Bromomethyl)-5-fluoropyridine (1.1 eq) in a minimal amount of MeCN.

    • Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Reasoning: Dropwise addition prevents localized high concentrations of the alkylating agent, reducing the risk of bis-alkylation (if the amine is primary) or polymerization.

  • Reaction Incubation:

    • Stir the mixture at RT for 4–12 hours .

    • Monitoring: Check by TLC or LC-MS. The product will be more non-polar than the amine but more polar than the bromide.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. Avoid refluxing >80 °C to prevent degradation of the fluoropyridine ring.

  • Workup (Self-Validating Step):

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , KBr). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction (Purification Logic):

      • Dissolve residue in EtOAc.

      • Wash with saturated

        
          (removes residual acid).
        
      • Optional Check: If the product is basic, extract into 1M HCl, wash the aqueous layer with ether (removes non-basic impurities), then basify the aqueous layer (pH 10) and re-extract with EtOAc. This ensures high purity.[1]

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Chromatography (Gradient: 0–10% MeOH in DCM).

Experimental Workflow Diagram

Workflow Start Start: Amine + K2CO3 in MeCN Add Add 2-(Bromomethyl)-5-fluoropyridine (Dropwise, RT) Start->Add Monitor Monitor (TLC/LCMS) Target: Disappearance of Amine Add->Monitor Filter Filter through Celite (Remove Salts) Monitor->Filter Complete Extract Acid-Base Extraction (Isolate Basic Product) Filter->Extract Final Pure N-Substituted Pyridine Extract->Final

Figure 2: Operational workflow for the synthesis, emphasizing the filtration and extraction checkpoints.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Bromide hydrolysis (wet solvent) or low reactivity.1. Ensure MeCN is anhydrous.2. Add 10 mol% KI (Potassium Iodide) to generate the more reactive iodide in situ.
Unknown Impurity (Polar) Hydrolysis of reagent to (5-fluoropyridin-2-yl)methanol.Use fresh reagent. Store reagent under Argon. Verify reagent purity by

NMR (CH2 signal at ~4.5 ppm).
Darkening of Reaction Polymerization of the pyridine reagent.Conduct reaction at lower temperature (0 °C to RT). Do not overheat.
Product in Aqueous Layer Product is highly polar/protonated.During extraction, ensure the aqueous phase pH > 10 using NaOH before extracting into organic solvent. Use DCM instead of EtOAc.

References

  • PubChem. (2023). Compound Summary for CID 2783171: 2-Bromo-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding on Fluorine bioisosterism in pyridines).
  • Singaram, B., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (Demonstrates reactivity patterns of halogenated fluoropyridines). Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 2-(Bromomethyl)-5-fluoropyridine in Lead Optimization

Executive Summary In modern medicinal chemistry, the optimization of lead compounds often requires precise modulation of lipophilicity, metabolic stability, and aqueous solubility. 2-(Bromomethyl)-5-fluoropyridine (CAS 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires precise modulation of lipophilicity, metabolic stability, and aqueous solubility. 2-(Bromomethyl)-5-fluoropyridine (CAS 66584-32-1) serves as a critical electrophilic building block for introducing the 5-fluoro-2-picolyl moiety. This motif acts as a superior bioisostere to the 4-fluorobenzyl group, offering reduced lipophilicity (LogP), enhanced solubility due to the pyridine nitrogen, and metabolic blockade via the C5-fluorine atom.

This guide details the strategic application, handling, and synthetic protocols for utilizing 2-(Bromomethyl)-5-fluoropyridine, specifically focusing on its use in


-alkylation reactions to generate high-value pharmacological probes.

Strategic Rationale: The "Fluorine-Pyridine" Advantage

The transition from a benzyl group to a pyridyl-methyl group is a classic "scaffold hop" in drug discovery. The addition of the fluorine atom at the 5-position of the pyridine ring provides three distinct advantages (The "Triad of Optimization"):

  • Metabolic Stability: The C5 position of the pyridine ring is electronically enriched relative to C2/C4, making it susceptible to oxidative metabolism (CYP450). Fluorine substitution at C5 blocks this metabolic soft spot.

  • pKa Modulation: The fluorine atom is electron-withdrawing, which lowers the pKa of the pyridine nitrogen (approx. pKa ~2-3 vs. ~5.2 for unsubstituted pyridine). This reduces the likelihood of the pyridine acting as a promiscuous hydrogen bond acceptor while maintaining solubility.

  • Conformational Locking: The 5-fluoro-2-picolyl ether/amine often adopts specific conformations due to dipole minimization, potentially enhancing binding affinity in the target pocket.

Comparative Physicochemical Profile[1]
Property4-Fluorobenzyl Moiety5-Fluoro-2-picolyl MoietyImpact on Drug Candidate
LogP (Lipophilicity) HighModerate/LowImproved bioavailability; reduced non-specific binding.
Aqueous Solubility LowModerateEnhanced formulation options.
H-Bond Acceptors 01 (Pyridine N)Potential for new vector interactions in the binding pocket.
Metabolic Liability Benzylic oxidationReducedFluorine blocks ring oxidation; Nitrogen reduces benzylic oxidation potential.

Synthetic Workflow & Decision Logic

The following diagram illustrates the decision process and synthetic pathway for incorporating this building block into a drug scaffold.

G Start Lead Compound Optimization (Poor Solubility/Metabolic Instability) Strategy Strategy: Bioisosteric Replacement (Benzyl -> Pyridyl) Start->Strategy Reagent Reagent Selection: 2-(Bromomethyl)-5-fluoropyridine (HBr Salt Recommended) Strategy->Reagent Reaction Synthetic Step: SN2 Alkylation (Base-Mediated) Reagent->Reaction + Nucleophile (Amine/Phenol) Product Final Candidate: 5-Fluoro-2-picolyl Analog Reaction->Product Yield: 60-85% Validation Validation Assays: 1. Microsomal Stability (HLM) 2. Solubility (pH 7.4) 3. Target Potency (IC50) Product->Validation

Figure 1: Strategic workflow for bioisosteric replacement using 2-(Bromomethyl)-5-fluoropyridine.

Detailed Experimental Protocol

Protocol: -Alkylation of a Secondary Amine

Context: This protocol describes the coupling of 2-(Bromomethyl)-5-fluoropyridine with a secondary amine (e.g., a piperazine-based pharmacophore). This is the most frequent application in kinase and GPCR inhibitor synthesis.

Safety Warning: 2-(Bromomethyl)-5-fluoropyridine is a potent alkylating agent and lachrymator. It causes severe skin burns.[1][2] All operations must be performed in a fume hood. The compound is unstable as a free base and is typically supplied/stored as the Hydrobromide (HBr) salt .

Materials
  • Reagent: 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 equivalents).

  • Substrate: Secondary amine scaffold (1.0 equivalent).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents) OR Potassium Carbonate (
    
    
    
    ) (3.0 equivalents).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Workup: Ethyl Acetate (EtOAc), Saturated

    
    , Brine.
    
Step-by-Step Procedure
  • Preparation of Free Base (In Situ):

    • Note: While the HBr salt is stable, the reaction requires the free base species. We generate this in situ to avoid handling the unstable oil.

    • In a round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

    • Add DIPEA (3.5 mmol) dropwise. The solution may warm slightly. Stir for 5 minutes.

  • Alkylation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 mmol) in a single portion.

    • Rationale: Adding at 0°C minimizes the risk of exotherms and side reactions (e.g., elimination).

    • Allow the mixture to warm to room temperature (25°C) and stir.

    • Monitoring: Monitor via LC-MS or TLC. Reaction is typically complete within 2–4 hours.

    • Checkpoint: If the reaction is sluggish, heat to 50°C. However, higher temperatures increase the risk of pyridine

      
      -alkylation (dimerization).
      
  • Quench and Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with Saturated

      
        (2 x 10 mL) to remove excess acid and bromide salts.
      
    • Wash with Water (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the residue via Flash Column Chromatography.

    • Eluent: Typically a gradient of Hexanes/EtOAc or DCM/MeOH.

    • Note: The pyridine nitrogen is basic. If using silica gel, adding 1% Triethylamine (TEA) to the eluent prevents streaking/tailing.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Recovery Product retained on silicaAdd 1-5% MeOH or 1%

to the mobile phase.
Formation of Dimer Self-alkylation of reagentEnsure the reagent is added to the amine/base mixture, not vice-versa. Keep concentration <0.2 M.
Incomplete Reaction HBr salt not neutralizedEnsure at least 3 equivalents of base are used (1 eq for HBr salt, 1 eq for reaction HBr byproduct, 1 eq excess).

Storage and Stability Guidelines

The stability of 2-(Bromomethyl)-5-fluoropyridine is the single biggest challenge in its application.

  • Salt vs. Free Base: Always purchase and store the Hydrobromide (HBr) salt . The free base is an oil that rapidly degrades (polymerizes/hydrolyzes) at room temperature.

  • Storage Conditions: Store the HBr salt at -20°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture will hydrolyze the C-Br bond to form the alcohol (2-hydroxymethyl-5-fluoropyridine), which is unreactive in

    
     conditions.
    
  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the solid.

References

  • PubChem Compound Summary. "2-(Bromomethyl)pyridine hydrobromide derivatives and safety data." National Center for Biotechnology Information. [Link]

  • Fisher Scientific Safety Data Sheet. "2-(Bromomethyl)pyridine hydrobromide, 98%." [Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Foundational text on the metabolic stability of fluoropyridines). [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

Sources

Method

palladium-catalyzed cross-coupling with 2-(Bromomethyl)-5-fluoropyridine derivatives

This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 2-(Bromomethyl)-5-fluoropyridine . This scaffold is a critical building block in medicinal chemistry, offering a fluorinated pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 2-(Bromomethyl)-5-fluoropyridine . This scaffold is a critical building block in medicinal chemistry, offering a fluorinated pyridine core with a reactive "picolinic" (benzylic-like) handle.

Unlike standard aryl halide couplings, this transformation involves an sp³-hybridized alkyl halide (the bromomethyl group) reacting with a nucleophile. The presence of the C5-fluorine atom and the pyridine nitrogen creates unique electronic and coordinating effects that must be managed to prevent catalyst poisoning and


-hydride elimination.

Introduction & Mechanistic Insight

2-(Bromomethyl)-5-fluoropyridine presents a dichotomy in reactivity. The C5-fluorine bond is generally inert under standard palladium catalysis, serving as a stable electronic modulator (lipophilicity/metabolic stability). The primary reactive site is the C2-bromomethyl group .

Key Challenges
  • 
    -Hydride Elimination:  Unlike aryl halides, the alkyl palladium intermediate formed after oxidative addition possesses 
    
    
    
    -hydrogens. Without proper ligand stabilization, rapid elimination to the alkene (methide derivative) competes with transmetallation.
  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand. After oxidative addition, the nitrogen can chelate back to the palladium center, forming a stable, unreactive metallacycle (palladacycle), effectively arresting the catalytic cycle.

  • Homocoupling: Picolyl halides are prone to Wurtz-type homocoupling (dimerization) in the presence of reducing metals or basic conditions.

The Solution: Ligand & Electronic Control
  • The Fluorine Advantage: The electron-withdrawing nature of the 5-fluoro substituent reduces the basicity of the pyridine nitrogen, significantly mitigating catalyst poisoning compared to non-fluorinated pyridines.

  • Ligand Selection: Bulky, electron-rich phosphines (e.g., PCy3 , XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) are essential. They facilitate oxidative addition and, crucially, occupy the coordination sphere to prevent nitrogen chelation and

    
    -hydride elimination.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where chelation or elimination can occur.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (sp³ C-Pd) Pd0->OxAdd + Substrate Substrate 2-(Bromomethyl)-5-fluoropyridine Substrate->OxAdd Danger DANGER: N-Chelation / β-Elimination OxAdd->Danger Without bulky ligand TransMet Transmetallation (with Boronic Acid/Zinc) OxAdd->TransMet With Ligand (e.g., SPhos) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle for picolyl coupling. Bulky ligands are required to bypass the stable N-chelated resting state (Red).

Experimental Protocols

Protocol A: Sp³-Sp² Suzuki-Miyaura Coupling

This protocol couples 2-(bromomethyl)-5-fluoropyridine with aryl boronic acids. It is optimized to suppress protodeboronation of the boronic acid and homocoupling of the halide.

Reagents:

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos or XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Carbonate bases often lead to lower yields in picolyl systems.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and the Aryl Boronic Acid (1.2 mmol).

  • Solvent Degassing: Add the solvent mixture (Toluene/Water, 5 mL) which has been pre-degassed (sparged with Argon for 15 mins).

  • Activation: Stir the catalyst/ligand mixture at room temperature for 5 minutes to generate the active Pd(0)-L species.

  • Substrate Addition: Add 2-(Bromomethyl)-5-fluoropyridine (190 mg, 1.0 mmol) and solid K₃PO₄ (636 mg, 3.0 mmol).

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours. Note: Higher temperatures (>100°C) increase the risk of protodehalogenation.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Tip: Pyridine derivatives can streak on silica; add 1% Et₃N to the eluent.

Data Summary: Ligand Screening Effects

Ligand Yield (%) Observation
PPh₃ < 10% Catalyst poisoning (N-chelation).
dppf 35% Moderate conversion; some homocoupling.
SPhos 88% Excellent turnover; steric bulk prevents chelation.

| XPhos | 82% | High yield, effective for sterically hindered boronic acids. |

Protocol B: Negishi Cross-Coupling (Zinc Reagents)

Negishi coupling is often superior for picolyl halides because organozinc reagents undergo transmetallation faster than boronic acids, outcompeting the decomposition pathways.

Reagents:

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.0 equiv)

  • Nucleophile: Aryl Zinc Halide (ArZnCl/Br) (1.2 equiv) — Prepared in situ or commercial.

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: P(o-tol)₃ or SPhos (8 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Zinc Reagent Prep: If preparing in situ: React Aryl Bromide with Mg to form Grignard, then transmetallate with ZnCl₂ (1.0 M in THF) at 0°C. Stir for 30 mins.

  • Catalyst Mix: In a separate flame-dried Schlenk flask, dissolve Pd₂(dba)₃ and the phosphine ligand in THF. Stir for 10 mins at RT until the solution changes color (complex formation).

  • Coupling: Add the 2-(Bromomethyl)-5-fluoropyridine (1.0 equiv) to the catalyst solution.

  • Addition: Dropwise add the Organozinc reagent to the mixture at 0°C, then warm to Room Temperature.

  • Reaction: Stir at RT to 40°C for 4–6 hours. Negishi couplings are often much faster than Suzuki.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Work-up: Extraction with Et₂O or EtOAc.

Safety & Handling

  • Lachrymator Hazard: 2-(Bromomethyl)-5-fluoropyridine is a potent lachrymator (tear gas agent) and skin irritant.

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of NaOH/EtOH to decompose residual alkyl bromide before removal from the hood.

  • Instability: The compound can degrade upon prolonged storage, releasing HBr (which turns the material dark/brown). Store at 4°C under inert gas.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (N-chelation)Switch to bulkier ligands (SPhos, XPhos) or increase catalyst loading.
Homocoupling (R-R) Slow TransmetallationSwitch from Suzuki (Boron) to Negishi (Zinc) conditions.
Protodehalogenation Hydride source in solvent/baseEnsure solvents are anhydrous; avoid alcohol cosolvents if using hydride-sensitive catalysts.
Black Precipitate Pd precipitation (Pd black)Ligand concentration is too low or O₂ ingress. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Source: Chemical Society Reviews, 2011.[3] URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Benzylic Halides. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • Regioselective Synthesis of 2-(Bromomethyl)-5-aryl-thiophene Derivatives via Suzuki Cross-Coupling. Source: Chemistry Central Journal (NIH/PubMed), 2015. URL:[Link]

  • Negishi Coupling: A Powerful Tool in the Preparation of Bipyridines. Source: Organic Syntheses, 2002.[4] URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Picolyl Chlorides. Source: Journal of Organic Chemistry (ACS), 2013. URL:[Link]

Sources

Application

Application Note: Optimized Ether Synthesis using 2-(Bromomethyl)-5-fluoropyridine

Executive Summary This guide details the experimental protocols for synthesizing ether derivatives using 2-(Bromomethyl)-5-fluoropyridine (CAS: 80040-79-1). This reagent is a critical building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for synthesizing ether derivatives using 2-(Bromomethyl)-5-fluoropyridine (CAS: 80040-79-1). This reagent is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 5-fluorine atom modulates metabolic stability and pKa.

The protocols below focus on Williamson Ether Synthesis , utilizing the high electrophilicity of the picolinic methylene group. Two distinct methods are provided:

  • Method A: Mild conditions for Phenols (Ar-OH).

  • Method B: Strong base conditions for Aliphatic Alcohols (R-OH).

Reagent Profile & Critical Handling (E-E-A-T)

Chemical Properties
PropertyData
Reagent Name 2-(Bromomethyl)-5-fluoropyridine
Structure Pyridine ring, 5-F, 2-

Molecular Weight 190.01 g/mol
Reactivity Highly electrophilic at the methylene carbon (

active).
Stability Unstable as free base. Prone to self-quaternization (polymerization).
Expert Insight: The "Salt" Factor

Crucial for Success: 2-(Bromomethyl)-5-fluoropyridine is commercially available almost exclusively as a Hydrobromide (HBr) or Hydrochloride (HCl) salt . The free base is volatile and rapidly decomposes at room temperature by reacting with its own pyridine nitrogen (intermolecular N-alkylation).

  • Protocol Adjustment: You must account for the acid equivalent. If your protocol calls for 1.0 eq of base for the nucleophile, you must add an additional 1.0 eq of base to neutralize the pyridine salt.

  • Safety Warning: This compound is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.

Mechanistic Workflow

The reaction proceeds via a classical


 mechanism. The presence of the electron-withdrawing fluorine at the 5-position makes the methylene carbon more electrophilic than in unsubstituted pyridine analogs, potentially increasing reaction rates but also susceptibility to hydrolysis.

EtherSynthesis Start Start: Nucleophile (R-OH) Base Deprotonation (Base: K2CO3 or NaH) Start->Base Mix Alkoxide Activated Nucleophile (R-O⁻) Base->Alkoxide Generates TS Transition State (SN2 Attack) Alkoxide->TS + Electrophile Reagent Electrophile Addition 2-(Bromomethyl)-5-fluoropyridine (Neutralize Salt in situ) Reagent->TS Product Final Ether Product TS->Product - Br⁻

Figure 1: Mechanistic pathway for the nucleophilic displacement of bromide by an alkoxide/phenoxide.

Experimental Protocols

Method A: Synthesis with Phenols (Aromatic Ethers)

Best for: Phenols, acidic heterocycles. Mechanism: Mild base (


 or 

) generates the phenoxide, which displaces the bromide.
Reagents
  • Substrate: Phenol derivative (1.0 eq)

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.5 eq)  in one portion.
    
    • Note: We use 2.5 eq to ensure 1.0 eq neutralizes the HBr salt of the reagent, and >1.0 eq is available to deprotonate the phenol.

  • Stirring: Stir at Room Temperature (RT) for 15–30 minutes to ensure phenoxide formation.

  • Electrophile Addition: Add 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 eq) .

    • Tip: Add as a solid or pre-dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. Avoid temperatures >80°C to prevent decomposition.

  • Work-up:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Synthesis with Aliphatic Alcohols

Best for: Primary and secondary alcohols. Mechanism: Strong base (NaH) is required to form the alkoxide.

Reagents
  • Substrate: Alcohol (1.0 eq)

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.2 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure
  • Preparation: Flame-dry a flask and purge with Nitrogen/Argon.

  • Base Suspension: Add NaH (2.5 eq) to the flask. Wash with dry hexanes (optional) to remove mineral oil if downstream purification is sensitive, otherwise suspend directly in anhydrous THF (0.2 M).

  • Cooling: Cool the suspension to 0°C (ice bath).

  • Nucleophile Formation: Dropwise add the Alcohol (1.0 eq) (dissolved in minimal THF).

    • Observation: Hydrogen gas evolution will occur. Stir for 30 mins at 0°C, then warm to RT for 15 mins.

  • Re-Cooling: Cool the mixture back to 0°C.

  • Electrophile Addition: Add 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.2 eq) portion-wise.

    • Expert Note: The first equivalent of remaining NaH will neutralize the HBr salt instantly.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Work-up: Extract with DCM or EtOAc, dry, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous . The benzylic bromide hydrolyzes to the alcohol in the presence of water.
Polymerization Free base instabilityDo not "free base" the reagent before the reaction. Add the salt directly to the reaction mixture containing excess base.
N-Alkylation Pyridine nitrogen acting as nucleophileThe 5-F group reduces the basicity of the pyridine ring, minimizing this. However, ensure the O-nucleophile (alkoxide) is fully formed before adding the bromide.
Incomplete Reaction Steric hindranceIf using secondary alcohols, switch solvent to DMF and heat to 60°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link] (Structural analog safety and reactivity data).

Method

Application Note: 2-(Bromomethyl)-5-fluoropyridine in PET Ligand Synthesis

This Application Note and Protocol Guide details the use of 2-(Bromomethyl)-5-fluoropyridine (and its radio-fluorinated analog 2-(Bromomethyl)-5-[¹⁸F]fluoropyridine , hereafter referred to as [¹⁸F]BMFP ) in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(Bromomethyl)-5-fluoropyridine (and its radio-fluorinated analog 2-(Bromomethyl)-5-[¹⁸F]fluoropyridine , hereafter referred to as [¹⁸F]BMFP ) in the synthesis of PET ligands.

This guide addresses two critical applications:

  • Radiochemistry: Using [¹⁸F]BMFP as a prosthetic group for labeling peptides and small molecules.

  • Medicinal Chemistry: Using cold 2-(Bromomethyl)-5-fluoropyridine to synthesize reference standards for PET tracers.

Introduction & Scientific Rationale

In Positron Emission Tomography (PET) ligand design, the introduction of fluorine-18 (¹⁸F) into a bioactive molecule is often achieved via prosthetic groups —small, reactive ¹⁸F-labeled synthons that are conjugated to the target ligand.

2-(Bromomethyl)-5-[¹⁸F]fluoropyridine ([¹⁸F]BMFP) is a superior alternative to the traditional [¹⁸F]fluorobenzyl halides (e.g., [¹⁸F]FHB). The incorporation of a pyridine ring instead of a benzene ring offers distinct physicochemical advantages:

  • Reduced Lipophilicity: Pyridines are more polar than benzenes, often reducing non-specific binding (lower logD) and improving image contrast.

  • Metabolic Stability: The pyridine nitrogen decreases the electron density of the ring, making it less susceptible to oxidative metabolism (e.g., by cytochrome P450s) compared to phenyl rings.

  • Rapid Kinetics: The benzylic bromide (bromomethyl group) is highly reactive toward nucleophiles (thiols, amines, phenoxides) under mild conditions.

Chemical Structure & Reactivity[1]
  • Target Synthon: 2-(Bromomethyl)-5-[¹⁸F]fluoropyridine

  • Reactive Moiety: Alkyl bromide (Electrophile for Sₙ2 attack).

  • Labeling Site: C-5 position of the pyridine ring (aromatic nucleophilic substitution).

Synthesis of the Prosthetic Group: [¹⁸F]BMFP

The synthesis of [¹⁸F]BMFP is typically a three-step, one-pot procedure starting from a nitro- or trimethylammonium-substituted precursor.

Precursor Selection

The preferred precursor is 5-nitro-2-(hydroxymethyl)pyridine (or its acetate ester). The nitro group acts as the leaving group for the [¹⁸F]fluoride nucleophilic aromatic substitution (SₙAr).

Automated Radiosynthesis Protocol

Platform: Compatible with GE TRACERlab FX N Pro, Scintomics GRP, or similar modules.

Reagents & Materials
ComponentSpecificationRole
Precursor 5-Nitro-2-(hydroxymethyl)pyridine (5 mg)Starting Material
[¹⁸F]Fluoride No-carrier-added (n.c.a.), produced via ¹⁸O(p,n)¹⁸FRadionuclide
Phase Transfer Kryptofix 2.2.2 (15 mg) + K₂CO₃ (3 mg)Solubilization/Activation
Solvent 1 DMSO (anhydrous, 1 mL)SₙAr Reaction Medium
Brominating Agent CBr₄ (50 mg) + PPh₃ (50 mg) in CH₃CNAppel Reaction Reagents
SPE Cartridge Sep-Pak C18 Plus (Waters)Purification
Step-by-Step Workflow

Step 1: Activation of [¹⁸F]Fluoride

  • Trap [¹⁸F]F⁻ on a QMA carbonate ion-exchange cartridge.

  • Elute into the reactor with K₂.2.2/K₂CO₃ solution (in CH₃CN/H₂O).[1]

  • Azeotropic drying: Evaporate at 95°C under He flow and vacuum. Add 1 mL anhydrous CH₃CN and repeat twice to ensure <50 ppm water content.

Step 2: Radiofluorination (SₙAr)

  • Dissolve precursor (5-nitro-2-(hydroxymethyl)pyridine) in 1 mL DMSO.

  • Add to the dried [¹⁸F]F⁻/K₂.2.2 complex.

  • Heat at 110°C for 10 minutes .

  • Result:[¹⁸F]5-Fluoro-2-(hydroxymethyl)pyridine (Intermediate A).

Step 3: Bromination (Appel Reaction)

  • Cool reactor to 40°C.

  • Add Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) in 1 mL acetonitrile.

  • Stir at 40°C for 5 minutes .

  • Mechanism: The hydroxyl group is converted to a bromide under mild conditions, avoiding the harsh acids (HBr) that might cause volatility issues or side reactions.

  • Result:2-(Bromomethyl)-5-[¹⁸F]fluoropyridine ([¹⁸F]BMFP) .

Step 4: Purification (SPE)

  • Dilute reaction mixture with 20 mL water.

  • Pass through a pre-conditioned Sep-Pak C18 Plus cartridge.

  • Wash cartridge with 10 mL water (removes DMSO, unreacted [¹⁸F]F⁻, and polar byproducts).

  • Elute [¹⁸F]BMFP with 2 mL diethyl ether or dichloromethane (depending on the next step).

  • Dry the organic eluate over Na₂SO₄ if necessary.

Conjugation Protocol: Ligand Synthesis

Once [¹⁸F]BMFP is isolated, it is used to alkylate the target ligand. This protocol describes the labeling of a thiol-containing peptide (e.g., Cys-peptide), a common application due to the high nucleophilicity of the thiol group.

Reaction Conditions
ParameterConditionRationale
Ligand Amount 1–2 mg (Precursor)Excess precursor ensures high radiochemical yield (RCY).
Solvent DMF or DMSO / Buffer (1:1)Maintains peptide solubility and reactivity.
Base DIPEA or Phosphate Buffer (pH 8.0–8.5)Deprotonates the thiol (-SH → -S⁻) for attack.
Temperature 40°C – 60°CMild heat accelerates Sₙ2 without degrading peptide.
Time 10–15 minutesSufficient for quantitative alkylation.
Workflow
  • Evaporation: Carefully evaporate the elution solvent (ether/DCM) from the [¹⁸F]BMFP isolation step at mild temperature (40°C) under a stream of nitrogen. Caution: [¹⁸F]BMFP is volatile; do not apply high vacuum.

  • Coupling: Re-dissolve the residue in 200 µL DMF containing the peptide precursor (1 mg) and 10 µL DIPEA.

  • Incubation: Heat at 40°C for 15 minutes.

  • Quenching: Add 1 mL HPLC mobile phase (e.g., 0.1% TFA in water/acetonitrile).

  • Final Purification: Inject onto semi-preparative HPLC (C18 column). Collect the product peak.

Visualized Workflows (Graphviz)

Diagram 1: Radiosynthesis of [¹⁸F]BMFP

This diagram illustrates the conversion of the nitro-alcohol precursor to the fluorinated bromomethyl prosthetic group.

Radiosynthesis F18 [18F]Fluoride (Cyclotron) QMA QMA Trapping & Elution (K2.2.2) F18->QMA Dry Azeotropic Drying (95°C) QMA->Dry SnAr SnAr Fluorination (DMSO, 110°C) Dry->SnAr Activated [18F] Precursor Precursor: 5-Nitro-2-(hydroxymethyl)pyridine Precursor->SnAr Intermed Intermediate: [18F]Fluoro-alcohol SnAr->Intermed Appel Appel Reaction (CBr4, PPh3, 40°C) Intermed->Appel Bromination SPE SPE Purification (C18 Sep-Pak) Appel->SPE Product Prosthetic Group: [18F]BMFP SPE->Product Elution

Caption: Workflow for the 3-step, one-pot radiosynthesis of [¹⁸F]BMFP from nitro-pyridine precursor.

Diagram 2: Conjugation Mechanism

This diagram details the Sₙ2 attack of the ligand nucleophile on the [¹⁸F]BMFP prosthetic group.

Conjugation BMFP [18F]BMFP (Electrophile) Complex Transition State (Sn2 Attack) BMFP->Complex Ligand Ligand Precursor (R-SH, R-NH2, R-OH) Ligand->Complex Base (pH 8.5) Final [18F]Labeled Ligand (R-S-CH2-Py-[18F]F) Complex->Final Leaving Leaving Group (Bromide Br-) Complex->Leaving

Caption: Mechanism of ligand alkylation using [¹⁸F]BMFP. The nucleophile attacks the methylene carbon.

Quality Control & Validation

To ensure scientific integrity, the synthesized tracer must meet the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Identity HPLC (Co-injection)Retention time matches cold standard ± 0.5 min
Radiochemical Purity Radio-HPLC / TLC> 95%
Specific Activity HPLC (UV calibration)> 50 GBq/µmol (depending on application)
Residual Solvent Gas ChromatographyAcetonitrile < 410 ppm, DMSO < 5000 ppm
pH pH Strip4.5 – 8.5
Synthesis of Cold Reference Standard

For validation, the non-radioactive standard 2-(Bromomethyl)-5-fluoropyridine is required.

  • Commercial Availability: Often available from chemically specialized vendors (e.g., Sigma, Enamine).

  • In-House Synthesis:

    • Start with 2-Methyl-5-aminopyridine .[2]

    • Schiemann Reaction: Diazotize (NaNO₂/HBF₄) and heat to form 2-Methyl-5-fluoropyridine .

    • Radical Bromination: React with NBS (N-Bromosuccinimide) and AIBN in CCl₄ (reflux) to yield 2-(Bromomethyl)-5-fluoropyridine .

    • Note: This compound is a lachrymator and skin irritant. Handle in a fume hood.

Troubleshooting & Optimization

  • Volatility: [¹⁸F]BMFP is relatively volatile. Avoid prolonged heating during the solvent removal step. Using a C18 cartridge for solvent exchange (trapping and eluting with the conjugation solvent) is preferred over evaporation.

  • Hydrolysis: The bromomethyl group can hydrolyze to hydroxymethyl in basic aqueous conditions over time. Perform conjugation immediately after isolation.

  • Side Reactions: If the ligand contains multiple nucleophiles (e.g., Lysine amines and Cysteine thiols), pH control is critical. At pH 7.0–7.5, thiols are selectively alkylated over amines.

References

  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: Advances in radiopharmaceutical chemistry. Current Pharmaceutical Design, 11(25), 3221–3235. Link

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination. Chemical Communications, 55, 9927-9930. Link

  • Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Applied Radiation and Isotopes, 65(11), 1244-1248. Link

  • Koumarianou, E., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8, 25. Link

  • Basuli, F., et al. (2018). Rapid synthesis of [18F]fluoropyridines via nucleophilic aromatic substitution. Journal of Labelled Compounds and Radiopharmaceuticals, 61(2), 167-175. Link

Sources

Application

incorporating the 5-fluoropyridin-2-ylmethyl moiety into molecules

Application Note: Strategic Incorporation of the 5-Fluoropyridin-2-ylmethyl Moiety in Drug Discovery Part 1: Introduction & Strategic Rationale The 5-fluoropyridin-2-ylmethyl moiety is a high-value pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the 5-Fluoropyridin-2-ylmethyl Moiety in Drug Discovery

Part 1: Introduction & Strategic Rationale

The 5-fluoropyridin-2-ylmethyl moiety is a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for 4-fluorobenzyl groups.[1][2] Its incorporation addresses specific multiparametric optimization (MPO) challenges:

  • Metabolic Blockade: The fluorine atom at the C5 position effectively blocks metabolic oxidation at the site most susceptible to CYP450 attack (para to the pyridine nitrogen), significantly extending half-life (

    
    ) compared to unsubstituted pyridines [1].[1]
    
  • Physicochemical Tuning: The pyridine nitrogen lowers

    
     (lipophilicity) and increases aqueous solubility compared to the corresponding phenyl analog.
    
  • Electronic Modulation: The electron-deficient nature of the fluoropyridine ring reduces the basicity of the pyridine nitrogen (

    
     ~2-3 vs. 5.2 for pyridine), minimizing off-target hERG inhibition often associated with basic amines.[1][2]
    

This guide details two validated protocols for installing this moiety, selected based on the nucleophilicity and steric demand of the substrate.

Part 2: Synthetic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow. The choice between direct alkylation and reductive amination is often dictated by the availability of the amine partner and the stability of the precursors.

RouteSelection Start Substrate Analysis: Target Molecule AmineCheck Is the Amine Partner Available? Start->AmineCheck Sterics Is the Amine Sterically Hindered? AmineCheck->Sterics Yes RouteB PROTOCOL B: Nucleophilic Substitution (Alkylation) AmineCheck->RouteB No (Use Amine as Nucleophile) Basicity Is the Amine Weakly Nucleophilic? Sterics->Basicity No RouteA PROTOCOL A: Reductive Amination (Preferred for 2° Amines) Sterics->RouteA Yes (Avoid SN2) Basicity->RouteA No (Mild conditions) Basicity->RouteB Yes (Force conditions)

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Mild" Route)

Best for: Secondary amines, sterically hindered amines, or substrates sensitive to basic alkylation conditions.[1] Precursor: 5-Fluoropicolinaldehyde (CAS: 31181-90-5).[1][2]

Mechanism: Formation of an iminium intermediate followed by in situ hydride transfer.[2]

Reagents:

  • Substrate Amine (1.0 equiv)[1]

  • 5-Fluoropicolinaldehyde (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (catalytic, pH adjustment)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) in DCE (5 mL). Add 5-fluoropicolinaldehyde (1.1 mmol).[2]

  • Activation: Add glacial acetic acid (1-2 drops). The target pH is 5–6. Stir at room temperature for 30 minutes. Note: If the amine is an HCl salt, add 1.0 equiv of triethylamine (TEA) first.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Validation Criteria:

  • LC-MS: Look for M+1 peak corresponding to Product.

  • NMR: Disappearance of aldehyde proton (~10 ppm) and appearance of benzylic methylene singlet (~3.8–4.2 ppm).

Protocol B: Nucleophilic Substitution (The "Workhorse" Route)

Best for: Primary amines, phenols, thiols, and robust secondary amines.[1] Precursor: 2-(Chloromethyl)-5-fluoropyridine Hydrochloride (CAS: 70258-18-3).[1][2]

Critical Safety & Stability Warning: The free base, 2-(chloromethyl)-5-fluoropyridine, is chemically unstable.[1][2] It undergoes intermolecular self-alkylation (quaternization) to form insoluble polymers, especially at high concentrations or temperatures [2].[1] ALWAYS store the precursor as the HCl salt and generate the free base in situ in the presence of the nucleophile.[1]

Reagents:

  • Substrate Nucleophile (1.0 equiv)

  • 2-(Chloromethyl)-5-fluoropyridine HCl (1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst: NaI (0.1 equiv) – Optional Finkelstein activation[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Nucleophile (1.0 mmol) and Base (

    
    , 3.0 mmol) in MeCN (5 mL).
    
  • Addition: Add 2-(chloromethyl)-5-fluoropyridine HCl salt (1.2 mmol) directly as a solid. Do not pre-freebase this reagent.[1][2]

  • Reaction:

    • Standard: Heat to 60°C for 4–12 hours.

    • Sensitive Substrates: Stir at RT for 18 hours.

  • Monitoring: Monitor by TLC or LC-MS. The HCl salt is UV active; ensure its consumption.

  • Workup: Dilute with EtOAc, wash with water (to remove DMF/MeCN) and brine.

  • Purification: Flash chromatography. The pyridine nitrogen makes these compounds streak on silica; add 1% TEA or NH₃ to the eluent.

Workflow Diagram: Handling the Unstable Intermediate

AlkylationProtocol Salt Precursor: 2-(chloromethyl)-5-F-pyridine (HCl Salt) Mix Reaction Mixture: Nucleophile + Base (Solvent: MeCN) Salt->Mix Add Solid InSitu In Situ Generation: Free Base formed (Transient Species) Mix->InSitu Deprotonation Product Product Formation: Irreversible Alkylation InSitu->Product Fast Reaction (Target) Polymer SIDE REACTION: Self-Polymerization InSitu->Polymer Slow Reaction (Avoid by Dilution)

Figure 2: Kinetic control strategy to prevent polymerization of the reactive chloromethyl pyridine intermediate.

Part 4: Data Summary & Optimization

Table 1: Comparative Properties of Linker Moieties

Property4-Fluorobenzyl5-Fluoropyridin-2-ylmethyl Impact on Drug Design
LogP ~2.5~1.4 Improved solubility; lower metabolic liability.[1][2]
pKa (Ring N) N/A~2.5 Very weak base; unlikely to be protonated at phys. pH.
Metabolic Site Para-position (blocked)Para-position (blocked) Both block oxidation; Pyridine reduces CYP inhibition.
H-Bonding NoneAcceptor (N) Potential for additional binding interactions.[2]

Expert Troubleshooting Tips:

  • Yield Loss: If yields are low in Protocol B, the chloride may be hydrolyzing or polymerizing. Switch to Protocol A (Reductive Amination) which avoids the unstable halide entirely.

  • Purification: 5-fluoropyridine derivatives often co-elute with impurities.[2] Use a C18 reverse-phase column with a gradient of Water (0.1% Formic Acid) / Acetonitrile for superior separation compared to normal phase silica.[2]

  • Storage: Never store the free base of the chloromethyl pyridine. If you must synthesize the aldehyde precursor yourself, store it under Argon at -20°C to prevent oxidation to the picolinic acid.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • PubChem Compound Summary. (2023). 2-(Chloromethyl)-5-fluoropyridine.[2][3] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023).[2] Product Specification: 2-(Chloromethyl)-5-fluoropyridine hydrochloride.[1][2] [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Sources

Method

Application Note: Synthesis of Fluoropyridine-Functionalized Caspase-3 Inhibitors

Abstract & Strategic Rationale This application note details the synthetic methodology for integrating 5-(Bromomethyl)-2-fluoropyridine into the scaffold of non-peptide Caspase-3 inhibitors. While peptide-based inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic methodology for integrating 5-(Bromomethyl)-2-fluoropyridine into the scaffold of non-peptide Caspase-3 inhibitors. While peptide-based inhibitors (e.g., Z-VAD-FMK) are standard research tools, their poor bioavailability limits therapeutic utility. Non-peptide small molecules, specifically Isatin Sulfonamides , have emerged as a superior class of Caspase-3 inhibitors with high potency and selectivity.

The incorporation of the 2-fluoropyridine moiety via the 5-bromomethyl derivative serves three critical medicinal chemistry functions:

  • Bioisosteric Replacement: It mimics the benzyl group often found in the P2 position of substrates but with reduced lipophilicity (LogP).[1]

  • Metabolic Stability: The fluorine atom at the C2 position blocks oxidative metabolism (Cytochrome P450 attack) common at the electron-deficient pyridine ring.[1]

  • Electronic Tuning: The electron-withdrawing nature of the fluoropyridine ring modulates the acidity of the sulfonamide pharmacophore, potentially enhancing hydrogen bonding within the Caspase-3 active site (S2 pocket).

Chemical Reaction Strategy

The core synthetic transformation involves a nucleophilic substitution (


) reaction.[1] The acidic nitrogen of the isatin core (or its sulfonamide precursor) attacks the electrophilic methylene carbon of 5-(Bromomethyl)-2-fluoropyridine .
Retrosynthetic Analysis

The synthesis is designed convergently.[1] The isatin sulfonamide core is constructed first to ensure the sensitive sulfonamide linkage is stable before the final alkylation step.

Retrosynthesis Target Target: Fluoropyridine-Isatin Inhibitor Disconnection Disconnection: N-Alkylation Target->Disconnection Core Core: Isatin Sulfonamide (Nucleophile) Disconnection->Core Reagent Reagent: 5-(Bromomethyl)-2-fluoropyridine (Electrophile) Disconnection->Reagent

Figure 1: Retrosynthetic strategy isolating the N-alkylation step as the final diversification point.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberRolePurity Requirement
5-(Bromomethyl)-2-fluoropyridine 766-11-0 Key Electrophile >98%
5-Isatinsulfonamide CoreVariableNucleophile>95%
Cesium Carbonate (

)
534-17-8BaseAnhydrous
Potassium Iodide (KI)7681-11-0Catalyst (Finkelstein)99%
DMF (N,N-Dimethylformamide)68-12-2SolventAnhydrous, Sure/Seal™
Step-by-Step Methodology
Phase 1: Activation of the Isatin Scaffold

The N-H proton of the isatin ring is relatively acidic (


).[1] We utilize a mild base to generate the anion without opening the lactam ring.
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Isatin Sulfonamide core (1.0 equiv, e.g., 0.5 mmol) to the flask.

  • Solvent: Add anhydrous DMF (5.0 mL). Stir until fully dissolved.

  • Deprotonation: Add Cesium Carbonate (

    
    ) (1.5 equiv, 0.75 mmol).
    
    • Note:

      
       can be used, but Cesium often provides higher yields for sterically hindered amides due to the "Cesium Effect" (higher solubility/dissociation).
      
  • Activation: Stir at Room Temperature (RT) for 15 minutes. The solution often darkens (orange/red) indicating anion formation.

Phase 2: Alkylation with 5-(Bromomethyl)-2-fluoropyridine[1]
  • Reagent Addition: Add 5-(Bromomethyl)-2-fluoropyridine (1.2 equiv, 0.6 mmol) dropwise to the reaction mixture.

    • Catalysis: If the reaction is sluggish, add Potassium Iodide (KI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. The starting material (isatin) should disappear.

    • Target Mass: Look for

      
       (Mass of fluoropyridine methylene fragment).
      
Phase 3: Work-up and Purification
  • Quench: Cool to RT and dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 65–85%.

Quality Control & Validation

Verification of the 2-fluoropyridine incorporation is critical.

Analytic MethodExpected SignalDiagnostic Value

NMR

5.0–5.2 ppm (s, 2H)
Methylene Bridge: Confirms N-alkylation at the correct site (vs. O-alkylation).

NMR

8.1–8.4 ppm (d)
Pyridine Ring: Characteristic doublet for the proton adjacent to the pyridine nitrogen.[1]

NMR

-70 to -80 ppm
Fluorine Signal: Confirm presence of the F-atom (distinct from impurities).
HRMS (ESI)

Precise mass confirmation (

ppm error).

Biological Assay Context: Caspase-3 Inhibition

Once synthesized, the inhibitor must be validated for potency against Caspase-3.[1]

Assay Logic Diagram

AssayLogic Inhibitor Synthesized Inhibitor (Fluoropyridine-Isatin) Incubation Incubation (37°C, 30 min) Inhibitor->Incubation Enzyme Recombinant Caspase-3 Enzyme->Incubation Substrate Substrate (Ac-DEVD-AMC) Cleavage Proteolytic Cleavage Substrate->Cleavage Incubation->Cleavage Inhibitor blocks this step Signal Fluorescence (AMC Release) Cleavage->Signal If uninhibited Result IC50 Calculation Signal->Result

Figure 2: Fluorometric assay workflow. The inhibitor prevents the release of the fluorescent AMC group.

Protocol Summary
  • Buffer: 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM DTT.

  • Substrate: Ac-DEVD-AMC (

    
    ).
    
  • Readout: Excitation 380 nm / Emission 460 nm.

  • Expectation: High potency inhibitors in this class typically exhibit

    
     values in the nanomolar range (5–50 nM) .[1]
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<30%) Incomplete deprotonation or moisture in solvent.[1]Ensure DMF is anhydrous. Switch base to NaH (stronger) at

if

fails.
O-Alkylation Ambident nucleophile attack (Isatin enol form).[1]Keep reaction temperature low (<60°C). Use non-polar aprotic solvents if solubility permits.
Reagent Degradation Hydrolysis of bromomethyl group.[1]Store 5-(Bromomethyl)-2-fluoropyridine at 4°C under Argon. It is lachrymatory; handle with care.

References

  • Isatin Sulfonamide Discovery: Lee, D., et al. (2001).[1] "Potent and selective nonpeptide inhibitors of caspases 3 and 7." Journal of Medicinal Chemistry, 44(12), 2015-2026.

  • Fluorine in MedChem: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Isatin SAR Studies: Chu, W., et al. (2005).[1] "N-Benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies." Journal of Medicinal Chemistry, 48(24), 7637-7647.[1]

  • Reagent Properties: PubChem Compound Summary for CID 2783168, 5-(Bromomethyl)-2-fluoropyridine.[1]

  • Caspase Assay Protocols: Stennicke, H. R., & Salvesen, G. S. (1997).[1] "Biochemical characteristics of caspases-3, -6, -7, and -8." Journal of Biological Chemistry, 272(41), 25719-25723.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Bromomethyl)-5-fluoropyridine Reaction Optimization

Current Status: Online Agent: Senior Application Scientist Ticket ID: BMFP-OPT-2024 Executive Summary You are likely experiencing variable yields or "black tar" formation when using 2-(Bromomethyl)-5-fluoropyridine . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BMFP-OPT-2024

Executive Summary

You are likely experiencing variable yields or "black tar" formation when using 2-(Bromomethyl)-5-fluoropyridine . This reagent is a potent electrophile used for introducing the 5-fluoro-2-pyridylmethyl motif, critical in medicinal chemistry for modulating lipophilicity and metabolic stability.

The Core Challenge: Unlike simple benzyl bromides, this reagent possesses a basic nitrogen atom within the same molecule as a reactive alkyl bromide. This leads to intermolecular self-quaternization (polymerization), resulting in insoluble dark solids and loss of stoichiometry.

This guide provides a self-validating protocol to stabilize the reagent and maximize SN2 coupling efficiency.

Module 1: Critical Handling & Stability

The "Black Tar" Mechanism (Self-Quaternization)

The most common failure mode is the spontaneous reaction of one molecule's pyridine nitrogen with another molecule's bromomethyl group. This creates a pyridinium salt polymer, which is catalytically dead and insoluble.

SelfQuaternization cluster_prevention Prevention Strategy M1 Monomer A (Free Base) Dimer Pyridinium Dimer (Salt Intermediate) M1->Dimer Nucleophilic Attack (N attacks CH2-Br) M2 Monomer B (Free Base) M2->Dimer Polymer Polymer/Black Tar (Irreversible Loss) Dimer->Polymer Chain Propagation Salt HBr Salt Form (Protonated N) Salt->M1 Liberate in situ only when needed

Figure 1: The self-quaternization pathway. Protonation (salt form) shuts down the nucleophilic nitrogen, preventing this cascade.

Storage Protocol
  • Form: NEVER store the free base for more than a few hours. Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .

  • Conditions: -20°C, under Argon/Nitrogen.

  • Commercial Note: If you purchased the free base and it has arrived dark/black, it has likely degraded. Request a replacement in salt form or purify immediately via acid-base extraction (see Module 4).

Module 2: Optimization of Nucleophilic Substitution (SN2)

Standard Operating Procedure (SOP)

Objective: Couple 2-(Bromomethyl)-5-fluoropyridine with an amine, phenol, or thiol nucleophile.

The "In Situ Liberation" Strategy: Do not pre-freebase the reagent. Add the stable salt directly to the reaction mixture containing an excess of base.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Choice
Nucleophile 1.0SubstrateAmine, Phenol, Thiol
Reagent (HBr Salt) 1.1 - 1.2Electrophile2-(Bromomethyl)-5-fluoropyridine HBr
Base 2.5 - 3.0Acid ScavengerCs2CO3 or K2CO3 (anhydrous)
Solvent N/AMediumDMF or MeCN (Anhydrous)
Step-by-Step Protocol
  • Preparation: Flame-dry glassware and cool under N2.

  • Base Activation: Dissolve the Nucleophile (1.0 eq) in anhydrous DMF (0.1 M concentration). Add Base (2.5 eq) . Stir at Room Temperature (RT) for 15-30 mins to generate the active anion.

  • Addition: Add 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.1 eq) directly as a solid in one portion.

    • Why? The base will deprotonate the HBr salt in situ, releasing the reactive free base slowly, which is immediately consumed by the nucleophile. This keeps the concentration of "vulnerable" free base low, minimizing self-quaternization.

  • Reaction: Stir at RT to 40°C .

    • Warning: Avoid temperatures >60°C unless absolutely necessary; high heat accelerates polymerization.

  • Monitoring: Check TLC/LCMS at 1 hour. The reaction is typically fast (1-4 hours).

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately. Is my product gone?

Diagnosis: Rapid polymerization. Solution:

  • Check Concentration: High concentrations (>0.5 M) favor intermolecular polymerization. Dilute to 0.1 M or 0.05 M.

  • Check Order of Addition: Did you add the base to the bromide? Wrong. Always add the bromide to the mixture of nucleophile + base.

  • Solvent Purity: Wet DMF causes hydrolysis (HBr generation) and heat, accelerating degradation. Use anhydrous solvents.

Q2: I see the starting material spot on TLC, but it's not converting.

Diagnosis: If using the HBr salt, your base might be too weak or insoluble to liberate the free base. Solution:

  • Switch Base: If using K2CO3 in MeCN, switch to Cs2CO3 (higher solubility) or use DMF (better solubility).

  • Add Catalyst: Add catalytic NaI (0.1 eq) (Finkelstein condition) to generate the more reactive iodide in situ, although this is rarely needed for bromides.

Q3: I am getting low yields due to "Elimination" byproducts.

Diagnosis: Formation of 2-methylene-5-fluoropyridine (vinyl species) or hydrolysis to the alcohol. Solution:

  • Base Sterics: Avoid bulky, strong bases like t-BuOK, which favor E2 elimination. Stick to Carbonates (weak/mild) or NaH (if nucleophile is an alcohol).

  • Dryness: Ensure strict anhydrous conditions to prevent hydrolysis to the alcohol (2-hydroxymethyl-5-fluoropyridine).

Module 4: Emergency Synthesis (Making it Fresh)

If commercial stock is degraded, synthesize it fresh from (5-fluoropyridin-2-yl)methanol .

Reaction: Alcohol + PBr3


 Bromide
  • Dissolve (5-fluoropyridin-2-yl)methanol in DCM (0.2 M) at 0°C.

  • Add PBr3 (0.4 eq) dropwise.

  • Stir at 0°C to RT for 2 hours.

  • Workup (Critical): Pour into ice/saturated NaHCO3. Extract rapidly with cold DCM. Dry over MgSO4.

  • Usage: Concentrate the DCM solution but do not evaporate to dryness if possible. Use the solution directly in the next step to avoid handling the unstable solid.

Module 5: Decision Logic for Optimization

OptimizationLogic Start Start: Low Yield / Failure CheckForm Is Reagent a Salt (HBr)? Start->CheckForm No High Risk of Polymerization. Convert to Salt or Use Fresh. CheckForm->No No (Free Base) Yes Yes CheckForm->Yes Yes SolventCheck Solvent: DMF or MeCN? Yes->SolventCheck Proceed WrongSolvent Switch to Polar Aprotic (Solubility is key) SolventCheck->WrongSolvent No (e.g., Toluene/Ether) RightSolvent RightSolvent SolventCheck->RightSolvent Yes BaseCheck BaseCheck RightSolvent->BaseCheck Base Strength? TooStrong Issue: Elimination. Switch to Carbonate. BaseCheck->TooStrong Strong (tBuOK, LDA) TooWeak Issue: Incomplete Salt Break. Switch to Cs2CO3. BaseCheck->TooWeak Weak (TEA, Pyridine) JustRight JustRight BaseCheck->JustRight Optimal (Cs2CO3, NaH) Dilution Is Conc > 0.2M? JustRight->Dilution Check Concentration HighConc Dilute to 0.1M to stop polymerization. Dilution->HighConc Yes LowConc Check Water Content (Hydrolysis Risk) Dilution->LowConc No

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • ChemicalBook. (2025).[1][2][3] 2-Bromo-5-fluoropyridine and Derivatives: Safety and Handling. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-fluoropyridine. Retrieved from

  • European Patent Office. (2015). EP2821406B1: Novel piperidine compound or salt thereof. (Describes usage of 6-bromo-2-bromomethyl-5-fluoropyridine in SN2 coupling). Retrieved from

  • ResearchGate. (2013).[4] Discussion: Converting 2-bromomethyl pyridine into 2-pyridine methanol. (Highlights self-quaternization mechanisms). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Bromo-5-fluoropyridine. Retrieved from

Sources

Optimization

side reactions of 2-(Bromomethyl)-5-fluoropyridine in alkylations

This technical guide addresses the stability, reactivity, and specific troubleshooting protocols for 2-(Bromomethyl)-5-fluoropyridine (CAS: 105827-74-5).[1][2] Current Status: Active Reagent Class: Electrophilic Alkylati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and specific troubleshooting protocols for 2-(Bromomethyl)-5-fluoropyridine (CAS: 105827-74-5).[1][2]

Current Status: Active Reagent Class: Electrophilic Alkylating Agent (Heterocyclic Benzylic Halide) Primary Hazard: Autocatalytic Self-Alkylation (Polymerization)[1][2]

Core Stability & Storage (The "Black Tar" Issue)

User Issue: "I purchased the free base liquid, and after two days in the fridge, it turned into a black, insoluble solid. Is it still usable?"

Technical Diagnosis: The reagent has undergone intermolecular self-alkylation .[1][2] This is the most critical failure mode for halomethyl pyridines.[1][2]

  • Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the methylene carbon (electrophile) of another, displacing the bromide.[2] This forms a pyridinium salt dimer, which retains a nucleophilic nitrogen and an electrophilic carbon, propagating a chain reaction.[1][2]

  • Result: Formation of an insoluble, dark polypyridinium bromide oligomer ("Black Tar").[1][2]

  • Usability: Zero. The material is chemically changed and cannot be recovered.[1][2]

Visualizing the Failure Mode:

SelfAlkylation cluster_0 Monomer A cluster_1 Monomer B NodeA 2-(Bromomethyl)- 5-fluoropyridine Intermediate Pyridinium Dimer (Salt Formation) NodeA->Intermediate N-attack on CH2-Br NodeB 2-(Bromomethyl)- 5-fluoropyridine NodeB->Intermediate Polymer Insoluble Polypyridinium Oligomer (Black Tar) Intermediate->Polymer Chain Propagation

Figure 1: Mechanism of autocatalytic self-alkylation leading to reagent degradation.

Prevention Strategy
Storage FormStabilityRecommendation
Free Base (Oil/Low-melt solid) Critical (< 48 hrs) Do not store. Use immediately upon generation.[1][2]
HBr/HCl Salt (Solid) High (> 12 months) Preferred. The protonated nitrogen (

) cannot act as a nucleophile, blocking self-alkylation.[1][2] Store at -20°C with desiccant.

Troubleshooting Side Reactions in Alkylations

User Issue: "I am seeing low yields and multiple spots on TLC. What is happening?"

Side Reaction A: Hydrolysis (Solvolysis)[1][2]
  • Symptom: Appearance of a polar spot (Alcohol product).[1][2]

  • Cause: The C-Br bond is highly labile due to the electron-deficient pyridine ring making the methylene carbon highly electrophilic.[1][2] Even trace moisture in solvents (DMF, DMSO) causes rapid hydrolysis.[1][2]

  • Fix: Use anhydrous solvents (Acetonitrile or THF preferred).[1][2] Add molecular sieves (3Å) to the reaction vessel.

Side Reaction B: N-Oxide Formation / DMSO Reaction[1][2]
  • Symptom: Exotherm upon mixing with DMSO; loss of alkylating power.[1][2]

  • Cause: In DMSO, the alkyl bromide can undergo a Kornblum-type oxidation or form an alkoxysulfonium salt, consuming the reagent.[1][2]

  • Fix: Avoid DMSO. Use DMF, NMP, or Acetonitrile.[1][2]

Side Reaction C: Competitive N-Alkylation of the Base[2]
  • Symptom: Formation of quaternary ammonium salts if using tertiary amines (e.g., Et3N).[1][2]

  • Cause: The reagent is reactive enough to quaternize unhindered tertiary amines.[1][2]

  • Fix: Use inorganic bases (

    
    , 
    
    
    
    ) or highly hindered organic bases (DIPEA, 2,6-Lutidine).[1][2]

Recommended Protocol: In-Situ Free Basing

Objective: To use the stable HBr salt source without isolating the unstable free base, minimizing degradation.[1][2]

Reagents:

  • Substrate (Nucleophile)[1][2][3]

  • 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 - 1.5 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1][2]

Workflow:

  • Preparation: Flame-dry glassware and cool under

    
    .
    
  • Solvent Charge: Dissolve the Substrate in anhydrous MeCN (0.1 M).

  • Base Addition: Add Base (

    
     or DIPEA).[1][2] Stir for 10 minutes to deprotonate the substrate (if applicable).
    
  • Reagent Addition (Critical Step):

    • Do not free-base the pyridine reagent separately.[1][2]

    • Add the 2-(Bromomethyl)-5-fluoropyridine hydrobromide salt directly to the reaction mixture as a solid in one portion.

    • Why? The base in the reaction will slowly neutralize the HBr salt, releasing the free alkylating agent in the presence of the nucleophile.[2] This keeps the concentration of "free" electrophile low, favoring reaction with the substrate over self-alkylation.[1][2]

  • Reaction: Stir at RT. If sluggish, heat to 40-50°C. Monitor by LCMS.

Visualizing the In-Situ Protocol:

InSituProtocol Salt Reagent HBr Salt (Stable Solid) ReactionMix Reaction Mixture (Solvent: MeCN) Salt->ReactionMix Add Directly Base Base (Cs2CO3) Base->ReactionMix Add Directly Substrate Nucleophile (Substrate) Substrate->ReactionMix Add Directly FreeBase Free Base (Transient Species) ReactionMix->FreeBase In-situ Neutralization Product Desired Alkylated Product FreeBase->Product Fast Reaction with Nucleophile SideProduct Self-Alkylation (Minimized) FreeBase->SideProduct Slow Dimerization (Low Conc.)

Figure 2: In-situ neutralization strategy to minimize side reactions.

FAQ: Expert Troubleshooting

Q: Can I use NaH as a base? A: Yes, but be careful. If you use NaH, you must pre-deprotonate your substrate completely before adding the pyridine salt.[1][2] If you add the salt while NaH is still reacting, the HBr release can cause vigorous hydrogen evolution.[1][2]

Q: I see a spot with M+16 mass in LCMS. What is it? A: This is likely the N-oxide or the Hydroxylated product (M+17 for OH, but sometimes M+16 is observed if oxidation occurs).[1][2] If you used DMSO, it is almost certainly oxidation.[1][2] If you used DMF/Water, it is hydrolysis.[1][2]

Q: How do I remove the excess reagent during workup? A: The excess pyridine reagent (and any self-alkylated byproducts) are basic/cationic.[1][2]

  • Dilute reaction with EtOAc.[1][2]

  • Wash with 1M HCl (aqueous).[1][2]

  • The unreacted pyridine reagent will protonate, become water-soluble, and wash away into the aqueous layer.[1][2] The desired product (assuming it's not a basic amine itself) will remain in the organic layer.[1][2]

References

  • PubChem. (2025).[1][2] 2-Bromo-5-fluoropyridine Compound Summary (Structural Analog Data). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][2]

  • Google Patents. (2020).[1][2] Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine (General Halomethyl Pyridine Reactivity). Retrieved January 28, 2026, from [2]

Sources

Troubleshooting

Technical Support: Purification of 2-(Bromomethyl)-5-fluoropyridine

Ticket ID: #PUR-BMFP-001 Topic: Isolation and Purification Protocols for Wohl-Ziegler Products Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BMFP-001 Topic: Isolation and Purification Protocols for Wohl-Ziegler Products Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Context

Target Molecule: 2-(Bromomethyl)-5-fluoropyridine CAS: 80058-96-2 Role: Critical intermediate for medicinal chemistry (e.g., synthesis of peptide deformylase inhibitors, radiotracers). Primary Challenge: The "benzylic" C-Br bond on the electron-deficient pyridine ring creates a "Goldilocks" stability problem. It is highly reactive (lachrymator, alkylating agent) and prone to hydrolysis or self-quaternization (polymerization) upon exposure to heat, moisture, or acidic media (like untreated silica gel).

This guide addresses the purification of the crude reaction mixture following the radical bromination of 2-methyl-5-fluoropyridine using N-Bromosuccinimide (NBS).

Diagnostic Module: The Impurity Profile

Before attempting purification, you must identify the composition of your crude mixture. The reaction rarely goes to 100% completion without significant over-bromination.

ComponentRolePolarity (

on SiO

)
SolubilityRemoval Strategy
2-Methyl-5-fluoropyridine Starting Material (SM)High (Non-polar)Soluble in organicsDifficult to separate; control conversion.
2-(Bromomethyl)-5-fluoropyridine Target Product Medium Soluble in organicsColumn Chromatography / Crystallization.
2-(Dibromomethyl)-5-fluoropyridine Over-reacted ImpurityMedium-High (Similar to Target)Soluble in organicsCritical Issue: Requires careful gradient elution.
Succinimide ByproductVery Low (Polar)Insoluble in non-polar solvents; Water solubleFiltration + Aqueous Wash.
2-(Hydroxymethyl)-5-fluoropyridine Hydrolysis ImpurityLow (Polar)Soluble in alcohols/waterAvoid by keeping conditions anhydrous.

Troubleshooting & FAQs (Root Cause Analysis)

Issue 1: "I cannot separate the di-bromo impurity from my product."

Diagnosis: Over-running the reaction. The


 difference between the mono-bromo and di-bromo species is often negligible (

). Solution:
  • Prevention: Do not aim for 100% consumption of starting material. Stop the reaction at 65-70% conversion . It is thermodynamically easier to separate the non-polar Starting Material (SM) from the Product than it is to separate the Di-bromo impurity from the Product.

  • Remediation: If the mixture is already made, use a shallow gradient (e.g., 0%

    
     10% EtOAc in Hexanes over 20 CV) on a high-efficiency column.
    
Issue 2: "My product turns black and degrades inside the chromatography column."

Diagnosis: Acid-catalyzed decomposition. Silica gel is naturally slightly acidic (


). This acidity catalyzes the hydrolysis of the C-Br bond or elimination reactions, leading to tars.
Solution: 
  • Protocol: You must neutralize your silica gel. Pre-treat the column with a mobile phase containing 1% Triethylamine (Et

    
    N) .
    
  • Alternative: Use neutral alumina, though resolution may decrease.

Issue 3: "The product is fuming/irritating even after drying."

Diagnosis: Residual benzyl bromide activity (Lachrymator). Solution:

  • Safety: All purification must happen in a functioning fume hood.

  • Quenching: Wash all glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agents before removing them from the hood.

Validated Purification Protocol

Phase A: Workup (Succinimide Removal)
  • Context: The reaction is typically performed in CCl

    
    , Benzene, or Trifluorotoluene. Succinimide precipitates out as the reaction cools.
    
  • Cool the reaction mixture to 0°C.

  • Filter the cold mixture through a sintered glass funnel. The white solid is Succinimide (discard properly).

  • Wash the filtrate with water (

    
     vol) to remove dissolved succinimide traces.
    
  • Dry the organic layer over Anhydrous Na

    
    SO
    
    
    
    (Do not use MgSO
    
    
    if the product is extremely sensitive, as it is slightly Lewis acidic).
  • Concentrate under reduced pressure at

    
    C. Do not overheat. 
    
Phase B: Buffered Chromatography (The "Gold Standard")
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).

  • Modifier: Triethylamine (Et

    
    N).
    

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using 99% Hexanes / 1% Et

    
    N. Pour the column and flush with 2 column volumes (CV) of this buffer.
    
  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene (avoid heat). Load onto the silica.[1]

  • Elution Gradient:

    • 0-5 min: 100% Hexanes (Elutes residual Starting Material).

    • 5-20 min: Linear gradient to 5% EtOAc / 95% Hexanes.

    • 20-40 min: Hold at 5-10% EtOAc (Target product elutes here).

    • Note: The di-bromo impurity typically elutes just before or with the front of the product peak. Collect small fractions.

  • Analysis: Check fractions via TLC (UV 254 nm). Combine pure fractions.

  • Isolation: Evaporate solvent at

    
    C. Store the resulting oil/solid at -20°C under Argon.
    

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (SM, Product, Di-Br, Succinimide) Filtration Step 1: Cold Filtration Crude->Filtration Succinimide Solid Succinimide (Discard) Filtration->Succinimide Solid Retentate Filtrate Organic Filtrate Filtration->Filtrate AqWash Step 2: Aqueous Wash (Water/Brine) Filtrate->AqWash Drying Step 3: Dry (Na2SO4) & Concentrate (<35°C) AqWash->Drying CrudeOil Concentrated Crude Oil Drying->CrudeOil Chromatography Step 5: Gradient Elution (Hexane -> 10% EtOAc) CrudeOil->Chromatography ColumnPrep Step 4: Column Prep (Silica + 1% Et3N) ColumnPrep->Chromatography Buffered Bed FracSM Fraction A: Starting Material (Recycle if needed) Chromatography->FracSM Early Elution FracDi Fraction B: Di-bromo Impurity (Discard) Chromatography->FracDi Mid Elution (Overlap Risk) FracProd Fraction C: Pure Product 2-(Bromomethyl)-5-fluoropyridine Chromatography->FracProd Main Peak

Figure 1: Purification workflow emphasizing the removal of succinimide prior to buffered chromatography.

References

  • Synthesis of 2-Bromo-5-fluoropyridine (Precursor Context): Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?

  • General Wohl-Ziegler Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational text on NBS radical mechanisms and byproduct removal).
  • Stability of Bromomethyl Pyridines: Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine.[2] Acta Crystallographica Section E. (Discusses the structural stability and handling of analogous bromomethyl pyridine systems).

  • Chromatographic Separation of Halogenated Pyridines: Bayer Cropscience. (2019). Bromination of pyridine derivatives. WO2019145177A1. (Highlights the difficulty in separating mono/di-bromo isomers and the importance of reaction control).

  • Safety Data & Properties: PubChem. (2025).[3] 2-(Bromomethyl)pyridine hydrobromide (Analogous Safety Data).

Sources

Optimization

preventing decomposition of 2-(Bromomethyl)-5-fluoropyridine during reactions

Current Status: Active Ticket ID: CHEM-SUP-2B5F Subject: Prevention of Decomposition & Polymerization Executive Summary: The Instability Paradox User Warning: 2-(Bromomethyl)-5-fluoropyridine is notoriously unstable as a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2B5F Subject: Prevention of Decomposition & Polymerization

Executive Summary: The Instability Paradox

User Warning: 2-(Bromomethyl)-5-fluoropyridine is notoriously unstable as a free base. If your reagent has turned into a black, insoluble tar, it has undergone self-quaternization .

This molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the benzylic-like bromomethyl group) within the same structure. In the free base form, these two distinct molecules react intermolecularly, leading to an autocatalytic polymerization "death spiral."

The Golden Rule: Never isolate the free base unless absolutely necessary. Store as the hydrobromide salt or generate in situ.

Mechanism of Decomposition

To prevent decomposition, you must understand the enemy. The primary failure mode is Intermolecular


 Self-Alkylation .
Visualizing the "Death Spiral"

Decomposition FreeBase Free Base (Monomer) Collision Intermolecular Collision FreeBase->Collision Concentration/Heat Dimer Pyridinium Salt (Dimer) Collision->Dimer N attacks CH2-Br Dimer->Collision Accelerates Polymer Black Tar (Polypyridinium) Dimer->Polymer Chain Propagation

Caption: The self-quaternization pathway. Once the free base is concentrated, the pyridine nitrogen attacks the alkyl bromide of a neighbor, forming an irreversible salt.

Module 1: Storage & Handling (The "Before" Phase)

Q: How should I store this reagent long-term?

A: Do NOT store the free base.

  • Recommended Form: 2-(Bromomethyl)-5-fluoropyridine hydrobromide (HBr salt).

  • Mechanism of Stability: Protonating the nitrogen (

    
    ) eliminates its nucleophilicity, rendering the self-alkylation pathway impossible.
    
  • Conditions:

    • Temp: -20°C (Freezer).

    • Atmosphere: Argon/Nitrogen (Hygroscopic; moisture hydrolyzes the C-Br bond to alcohol).

    • Container: Amber glass (light can induce homolytic cleavage of C-Br).

Q: I must use the free base. How do I isolate it safely?

A: If your reaction cannot tolerate the HBr salt, follow this "Flash Extraction" Protocol :

  • Suspend the HBr salt in cold DCM (

    
    ).
    
  • Wash rapidly with ice-cold saturated

    
    .
    
  • Separate phases immediately.

  • Dry organic layer over

    
     for <5 mins at 
    
    
    
    .
  • Do not concentrate to dryness. Use the DCM solution directly in the next step.

    • Why? Concentration increases collision frequency, exponentially increasing polymerization rate.

Module 2: Reaction Optimization (The "During" Phase)

The most robust method is to bypass the isolation of the bromide entirely by generating it in situ from the stable alcohol precursor: (5-fluoropyridin-2-yl)methanol .

Protocol A: The Appel Reaction (Mild & Neutral)

Best for acid-sensitive substrates.

ParameterSpecificationReason
Reagents Alcohol (1.0 eq),

(1.1 eq),

(1.1 eq)
Standard Appel conditions.
Solvent DCM or MeCN (Anhydrous)Non-nucleophilic; high solubility.
Temp

Controls exotherm; prevents side reactions.
Execution Add

last, portion-wise.
Triggers the reaction controllably.

Workflow:

  • Dissolve alcohol and

    
     in DCM at 
    
    
    
    .
  • Add

    
     slowly.
    
  • Stir 30-60 mins.

  • Do not isolate. Add your nucleophile (amine/thiol) directly to this pot.

Protocol B: Thionyl Bromide Activation (Scalable)

Best for large-scale, robust substrates.

Workflow:

  • Dissolve alcohol in DCM at

    
    .
    
  • Add

    
     (1.2 eq) dropwise.
    
  • Stir 1 hour.

  • Evaporate volatiles under vacuum (removes

    
    ).
    
  • Resuspend the resulting HBr salt residue in fresh solvent for the next step.

Module 3: Troubleshooting (FAQs)

Q: My reaction mixture turned black instantly. What happened?

A: You likely used a polar, nucleophilic solvent (like Methanol or Ethanol) or concentrated the free base.

  • The Fix: Switch to non-polar, non-nucleophilic solvents (DCM, Toluene, THF). Ensure the concentration remains below 0.1 M if the free base is present.

Q: I see low yields when reacting the bromide with amines.

A: The bromide might be hydrolyzing or polymerizing faster than it reacts with your amine.

  • The Fix: Use a large excess of the amine (3-5 eq) to outcompete the self-alkylation. Add a non-nucleophilic base (DIPEA) to scavenge the HBr if using the salt form.

Q: Can I purify the bromide on silica gel?

A: High Risk. Silica is slightly acidic and polar, which can induce degradation.

  • The Fix: If purification is mandatory, neutralize the silica with 1%

    
     in Hexanes before loading. However, in situ use is vastly superior.
    

Visual Workflow: The "Safe Harbor" Strategy

SafeWorkflow Start Start: (5-fluoropyridin-2-yl)methanol (Stable Alcohol) Decision Choose Activation Method Start->Decision PathA Path A: Appel Reaction (CBr4 / PPh3 / DCM) Decision->PathA Acid Sensitive PathB Path B: Thionyl Bromide (SOBr2 / DCM) Decision->PathB Robust/Scale Intermediate Reactive Bromide Generated (In Situ) PathA->Intermediate PathB->Intermediate Action Add Nucleophile Immediately (Do Not Isolate) Intermediate->Action < 1 Hour Product Final Product (Stable) Action->Product

Caption: The recommended workflow avoids isolation of the unstable bromide intermediate, proceeding directly from the stable alcohol to the final product.

References

  • Appel Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal. "Appel Reaction."
    • URL:[Link]

  • Instability of Bromomethylpyridines: Source: Fisher Scientific Safety Data Sheet (5-Bromo-2-fluoropyridine analogs).
  • Source: Google Patents (CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine).
  • Quaternization Kinetics

    • Source: National Institutes of Health (NIH) PubMed.
    • URL:[Link]

Troubleshooting

optimizing temperature for 2-(Bromomethyl)-5-fluoropyridine substitutions

Technical Support Center: Ticket #5F-PICOLYL-OPT Subject: Temperature Optimization & Stability Protocol for 2-(Bromomethyl)-5-fluoropyridine Substitutions Status: Open Assigned Specialist: Senior Application Scientist, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5F-PICOLYL-OPT Subject: Temperature Optimization & Stability Protocol for 2-(Bromomethyl)-5-fluoropyridine Substitutions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The "Goldilocks" Reagent

Welcome to the technical support hub for 2-(Bromomethyl)-5-fluoropyridine (CAS: 41404-58-4) . If you are here, you likely encountered one of two issues: your reaction mixture turned into an intractable black tar, or your yields are inexplicably low despite full consumption of starting material.

This reagent is a picolyl halide , a class of compounds notorious for a specific mode of failure: Self-Quaternization .[1] The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of another molecule. This chain reaction creates a dark, insoluble ionic polymer.[1]

The Critical Balance:

  • Too Cold (< -10°C): Reaction kinetics stall; solubility issues in polar aprotic solvents.[1]

  • Too Hot (> 40°C): The rate of self-polymerization (

    
    ) outcompetes the rate of desired substitution (
    
    
    
    ), leading to thermal runaway and "tarring."

This guide provides the field-proven thermal parameters to navigate this instability.

Part 1: The Stability-Reactivity Paradox (Mechanism)

To optimize temperature, you must understand the competing pathways.[1] The 5-fluoro substituent is electron-withdrawing.[1] While this slightly reduces the basicity (and nucleophilicity) of the pyridine nitrogen compared to the non-fluorinated analog, it also makes the benzylic carbon more electrophilic.

The following diagram illustrates the kinetic competition you are managing:

ReactionPathways Start 2-(Bromomethyl)- 5-fluoropyridine Product Desired Product (S_N2 Substitution) Start->Product Path A: k_sub (Low T, High [Nu]) Intermed Dimerization (Quaternary Salt) Start->Intermed Path B: k_poly (High T, Low [Nu]) Nuc Nucleophile (Nu-) Polymer Black Polymer Tar (Irreversible) Intermed->Polymer Chain Propagation

Figure 1: Kinetic competition between desired


 substitution (Path A) and intermolecular self-quaternization (Path B).[1] Path B is entropy-driven and accelerates significantly with heat.[1]

Part 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP-5FP-02) For


 substitutions with amines, thiols, or alkoxides.
Phase 1: Reagent Preparation (The Danger Zone)

Most users purchase this reagent as the Hydrobromide Salt (HBr) because the free base is unstable at room temperature.

  • Issue: Neutralizing the salt generates heat (exothermic).[1]

  • Solution: If you neutralize in situ without cooling, you generate the free base in a hot zone, triggering immediate polymerization.

Phase 2: The Temperature Ramp Strategy

Do not run this reaction at a static temperature. Use a "Cold Initiation, Ambient Propagation" strategy.[1]

StepActionTemperatureDurationTechnical Rationale
1 Solvation -10°C to 0°C10 minDissolve HBr salt in DMF/MeCN. Low T prevents degradation before base addition.[1]
2 Neutralization 0°C (Strict) 30 minAdd Base (e.g., DIPEA/K2CO3) slowly. Dissipate heat of neutralization.
3 Addition 0°C15 minAdd Nucleophile. High concentration of Nuc favors

over polymerization.
4 Ramp 0°C

20°C
1-2 hrsAllow to warm naturally.[1] Do NOT use a heating block.[1]
5 Check 20°C--Monitor via LCMS.[1] If conversion <50%, add catalyst (KI), do not heat yet.[1]
Solvent & Additive Compatibility Table
SolventRecommended T_maxNotes
DMF 25°CExcellent for

, but difficult to remove without heating (risk of workup decomp).[1]
Acetonitrile 40°CBest balance.[1] Easy to remove.
THF 20°CPoor solubility for HBr salt; good for free base.[1]
Acetone Reflux (56°C)*Only for Finkelstein conditions (NaI).[1] High risk of tar if Nuc is weak.[1]

Part 3: Troubleshooting Guide (FAQs)

Q1: The reaction turned black within 15 minutes. What happened? A: You likely experienced a Thermal Runaway .[1]

  • Diagnosis: Did you add the base to the HBr salt at Room Temperature?

  • Fix: Repeat the experiment, but perform the neutralization step at 0°C or on an ice/salt bath. Dilute the reaction mixture (0.1 M instead of 0.5 M) to reduce the collision frequency of the pyridine starting material.

Q2: LCMS shows starting material remaining, but heating to 60°C caused decomposition. A: This is the classic trap.[1] Heating accelerates polymerization more than substitution for this scaffold.[1]

  • Fix: Instead of heat, use Catalysis .[1] Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1] This converts the bromomethyl species to the more reactive iodomethyl species in situ, allowing the reaction to proceed at Room Temperature.

Q3: How do I remove the solvent without destroying the product? A: Concentration is a high-risk step.[1] As solvent volume decreases, concentration increases, and the "pot residue" heats up.[1]

  • Protocol: Rotovap at < 30°C bath temperature. Do not strip to dryness if possible; co-evaporate with toluene to remove DMF/high-boilers at lower temperatures.[1]

Part 4: Diagnostic Workflow

Use this decision tree to diagnose yield issues during your campaign.

Troubleshooting Start Issue: Low Yield / Dark Mixture CheckColor Is the mixture Black/Tar? Start->CheckColor YesPoly Self-Polymerization Detected CheckColor->YesPoly Yes NoPoly Reaction Stalled / Clean SM CheckColor->NoPoly No (Pale/Yellow) CheckTemp Was T > 25°C? YesPoly->CheckTemp ActionCool RESTART: Keep T < 20°C Neutralize at 0°C CheckTemp->ActionCool Yes ActionDilute RESTART: Dilute reaction (Reduce intermolecular collision) CheckTemp->ActionDilute No CheckCat Did you use Iodide Cat? NoPoly->CheckCat ActionCat ADD: 10% NaI or TBAI (Finkelstein in situ) CheckCat->ActionCat No ActionNuc CHECK: Nucleophile Strength (Change Base or Solvent) CheckCat->ActionNuc Yes

Figure 2: Troubleshooting logic for 2-(bromomethyl)-5-fluoropyridine reactions. Prioritize temperature control and concentration adjustments over heating.

References

  • ChemicalBook. (2025).[1][2] 2-Bromo-5-fluoropyridine - Safety Data Sheet & Storage Conditions. Retrieved from [1]

    • Relevance: Establishes the baseline instability and requirement for cold storage (-20°C) to prevent decomposition.
  • Google Patents. (2016).[1] CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.[1] Retrieved from

    • Relevance: Discusses the mechanisms of bromomethyl pyridine synthesis and the critical need to control side reactions (polymerization)
  • ResearchGate. (2013).[1][3] Discussion: Converting 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from

    • Relevance: Provides field data ("tar" formation)
  • PubChem. (2025).[1] 2-Bromo-5-fluoropyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

    • Relevance: Confirms physical properties and safety hazards (skin corrosion)

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Handling for 2-(Bromomethyl)-5-fluoropyridine

[1] Topic: Solvent Selection and Reaction Optimization for 2-(Bromomethyl)-5-fluoropyridine Document ID: TSC-2024-BFPy-001 Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1] Executive Summary & Core C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solvent Selection and Reaction Optimization for 2-(Bromomethyl)-5-fluoropyridine Document ID: TSC-2024-BFPy-001 Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Executive Summary & Core Chemistry

2-(Bromomethyl)-5-fluoropyridine is a high-value "picolyl halide" building block used to introduce the 5-fluoropyridine moiety—a classic bioisostere for phenyl rings in drug design.[1]

However, this reagent presents a specific, critical failure mode: Self-Quaternization (Polymerization). [1]

Because the molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl group), it can react with itself to form an insoluble, black, tarry pyridinium salt. Solvent selection is not just about solubility; it is the primary control mechanism to prevent this degradation.

Interactive Solvent Selection Guide

Decision Matrix: Choosing the Right Solvent

Use this logic flow to select the solvent based on your specific nucleophile and reaction scale.

SolventSelection Start START: Select Nucleophile Type Amine Amine (Secondary/Primary) Start->Amine Phenol Phenol / Alcohol Start->Phenol Thiol Thiol / Thiophenol Start->Thiol DCM Dichloromethane (DCM) Rec: High Stability / Slower Rate Amine->DCM High Solubility MeCN Acetonitrile (MeCN) Rec: Best Balance Amine->MeCN Standard Phenol->MeCN With K2CO3/Cs2CO3 DMF DMF / DMSO Rec: High Risk (Only for low solubility) Phenol->DMF If Phenol is insoluble Thiol->DCM With Et3N Thiol->MeCN Standard Warning CRITICAL: Avoid Protic Solvents (MeOH/EtOH) Risk: Solvolysis (Ether formation) DCM->Warning MeCN->Warning

Figure 1: Solvent Selection Logic Flow. Green nodes indicate safer starting points; Red nodes indicate high-risk conditions requiring strict temperature control.[1]

Comparative Solvent Data

The following table synthesizes solvent properties with the specific stability risks of 2-(bromomethyl)-5-fluoropyridine.

SolventDielectric Constant (

)
Reaction Rate (

)
Self-Polymerization RiskRecommendation
Dichloromethane (DCM) 8.9ModerateLow Preferred for Stability. The non-polar nature suppresses the formation of the charged transition state required for self-quaternization.[1]
Acetonitrile (MeCN) 37.5FastModerateStandard. Excellent balance.[1] Dissolves inorganic bases (

) well but accelerates self-reaction if left standing.[1]
THF 7.5Slow/ModLowAlternative. Good for reactions using strong bases (NaH, LiHMDS) where DCM is incompatible.
DMF / DMSO 36 / 47Very Fast High Use with Caution. High polarity stabilizes the transition state for both the desired reaction and self-destruction.[1] Hard to remove.
Methanol / Ethanol 33 / 24N/ACritical Failure DO NOT USE. Causes rapid solvolysis to form the methyl/ethyl ether (2-(methoxymethyl)-5-fluoropyridine).[1]

Critical Failure Mode: Self-Quaternization

Understanding why the reaction fails is the key to preventing it.[1]

Mechanism of Failure

The nitrogen of one molecule attacks the methylene carbon of another. This creates a chain reaction leading to an insoluble pyridinium polymer (often observed as "black tar").[1]

Polymerization Monomer1 Monomer A (Free Base) Transition Transition State (Stabilized by Polar Solvents) Monomer1->Transition Nucleophilic Attack Monomer2 Monomer B (Free Base) Monomer2->Transition Dimer Pyridinium Salt Dimer (Precipitate) Transition->Dimer Irreversible Polymer Black Tar / Polymer Dimer->Polymer Chain Propagation

Figure 2: Self-Quaternization Pathway.[1] This process is concentration-dependent and accelerated by heat and polar solvents.[1]

Prevention Strategy (The "Free Base" Rule)

The reagent is often sold as a Hydrobromide salt (HBr) . The salt is stable because the nitrogen is protonated and non-nucleophilic.

  • Rule: Never "free base" the reagent in a separate step and store it.[1]

  • Protocol: Generate the free base in situ in the presence of the nucleophile.

Troubleshooting & FAQs

Q1: The reaction mixture turned black and gummy. What happened?

Diagnosis: Self-polymerization occurred.[1] Root Cause: The concentration of the 2-(bromomethyl)-5-fluoropyridine was likely too high, or it was mixed with base without the nucleophile present.[1] Fix:

  • Dilute the reaction (0.1 M or lower).

  • Inverse Addition: Add the bromide solution dropwise to a solution of your nucleophile + base.[1] This ensures the bromide is immediately consumed by the nucleophile rather than reacting with itself.

Q2: I see a new spot on TLC that is not the product or starting material.

Diagnosis: Solvolysis (Hydrolysis/Alcoholysis).[1] Root Cause: Presence of water or alcoholic solvents.[1] Fix:

  • Ensure solvents are anhydrous.[1]

  • Check if your base (e.g., NaOH) is hygroscopic.[1] Switch to

    
     or DIPEA in anhydrous MeCN.[1]
    
Q3: Why is the yield low when using DMF?

Diagnosis: Competitive decomposition.[1] Root Cause: While DMF speeds up the


 reaction, it also speeds up the self-destruction of the reagent.[1]
Fix:  Switch to Acetonitrile  or Acetone . If DMF is required for solubility, keep the reaction at 

during the addition phase.

Validated Experimental Protocol

Objective: N-Alkylation of a Secondary Amine (General Procedure)

Reagents:

  • Amine (1.0 equiv)[2]

  • 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv) [Use HBr salt if available][1][3]

  • 
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the Amine (1.0 equiv) and Base (

    
    , 3.0 equiv) in anhydrous MeCN.
    
  • Cooling: Cool the mixture to

    
     using an ice bath. Rationale: Lower temperature suppresses polymerization.
    
  • Addition: Dissolve 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Critical Control Point: Do not dump the reagent in all at once.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

  • Monitoring: Check TLC/LCMS after 1 hour. Look for the disappearance of the amine.

    • Self-Validation: If the mixture remains a clear/light suspension, the reaction is healthy. If it turns dark black rapidly, polymerization is competing.[1]

  • Workup: Filter off inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH gradients usually work well for these pyridine derivatives).

References

  • ChemicalBook. (2024).[1][4][5] 2-Bromo-5-fluoropyridine Chemical Properties and Uses.Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine.[1]Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.[1][6][7]Link

  • ResearchGate. (2015).[1] Discussion on Reactivity of Halopyridines in Nucleophilic Substitution.Link

Sources

Troubleshooting

Technical Support Center: Managing HBr in 2-(Bromomethyl)-5-fluoropyridine Synthesis

Topic: Troubleshooting & Optimization Guide for 2-(Bromomethyl)-5-fluoropyridine Target Molecule CAS: 800407-54-1 (Free Base) / 31106-82-8 (Hydrobromide Salt) Support Tier: Level 3 (Senior Application Scientist) Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 2-(Bromomethyl)-5-fluoropyridine Target Molecule CAS: 800407-54-1 (Free Base) / 31106-82-8 (Hydrobromide Salt) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "HBr Paradox"

In the synthesis of 2-(bromomethyl)-5-fluoropyridine (typically via Wohl-Ziegler bromination), Hydrobromic acid (HBr) is not merely a waste product; it is a critical process variable.

Because the pyridine nitrogen is basic (


 for the conjugate acid), generated HBr will protonate the product. This creates a bifurcation in your workflow:
  • The Salt Path: The product precipitates as a hydrobromide salt. This is stable but may trap impurities.

  • The Free Base Path: You neutralize the HBr. The free base is unstable (prone to self-alkylation/polymerization) and is a potent lachrymator.

Core Directive: Unless your next step strictly requires the free base, isolate and store the hydrobromide salt.

Diagnostic & Mechanism Visualization

The "Doom Loop" of Pyridine Bromination

The following diagram illustrates the kinetic competition between successful product formation and the HBr-mediated decomposition pathways.

G Start Start: 2-Methyl-5-fluoropyridine Radical Radical Intermediate Start->Radical NBS/Initiator HBr HBr Byproduct Radical->HBr H-Abstraction Product_Base Product (Free Base) (UNSTABLE) Radical->Product_Base + Br• Scavenger Base Scavenger (e.g., K2CO3) HBr->Scavenger Neutralization Product_Salt Product (HBr Salt) (STABLE) Product_Base->Product_Salt + HBr (Protonation) Polymer Black Tar (Polymerization) Product_Base->Polymer Self-Alkylation (If conc. high)

Figure 1: Reaction pathway showing the critical divergence between the stable salt form and the unstable free base prone to polymerization.

Technical Support Modules (Q&A)

Module A: Reaction Optimization (Prevention)

Q: My reaction mixture turns into a black tar before the starting material is consumed. Why? A: This is "Self-Quaternization." The free pyridine nitrogen of one product molecule attacks the bromomethyl group of another, forming a polymer.

  • Root Cause: High concentration of the free base in solution.

  • Solution:

    • Switch Solvent: Use non-polar solvents like

      
       (classic) or 
      
      
      
      -trifluorotoluene (green alternative). The HBr salt of the product is insoluble in these and will precipitate out, protecting it from reacting further.
    • Acid Scavenging: Add solid

      
       or 
      
      
      
      (0.5 equiv) to the reaction flask. This neutralizes HBr gently without deprotonating the starting material too aggressively.

Q: Can I use liquid bromine (


) instead of NBS? 
A: Not recommended. 

generates HBr rapidly and in stoichiometric quantities. This immediately protonates your starting pyridine, deactivating the ring and making the methyl group less accessible to radical attack.
  • Protocol: Stick to N-Bromosuccinimide (NBS) .[1] It provides a low, steady concentration of bromine radicals and generates HBr slowly.

Module B: Workup & Isolation (Remediation)[3]

Q: How do I remove the succinimide byproduct without dissolving my product? A: Succinimide is water-soluble; your product (if kept as the salt) is also water-soluble. This makes aqueous washing tricky.

  • The "Filtration" Protocol:

    • Cool reaction to

      
      .
      
    • Succinimide floats/precipitates in

      
      /Heptane.
      
    • Filter the solids.[2] Note: The solid cake contains both succinimide and your product hydrobromide salt.

    • Wash the cake with warm acetone (Product salt dissolves; Succinimide is less soluble) OR digest in water, neutralize with

      
      , and extract rapidly with DCM (see Module C).
      

Q: I need the free base for the next step. How do I isolate it safely? A: Follow the "Cold-Rapid-Biphasic" method. Do not store the free base.

StepActionTechnical Rationale
1 Cool Chill the crude reaction mixture to

.
2 Partition Add cold saturated

and Dichloromethane (DCM).
3 Extract Shake vigorously. The HBr is neutralized; the free base moves to DCM.
4 Dry Dry organic layer over

(Avoid

as it is too basic and may induce elimination).
5 Concentrate Evaporate solvent at

. Do not heat.
6 Use Dissolve in the next reaction solvent immediately.
Module C: Storage & Stability

Q: The product arrived as a beige powder but turned into a red oil on the shelf. Is it degraded? A: Yes. The beige powder was likely the Hydrobromide salt. If it turned to oil, it likely absorbed moisture (hygroscopic), hydrolyzed to the alcohol, or disproportionated to the free base and polymerized.

  • Storage Rule: Store under Argon at

    
    .
    
  • Stabilizer: If storing the free base is unavoidable, store it as a dilute solution in DCM rather than neat oil to reduce intermolecular polymerization rates.

Standard Operating Procedures (SOPs)

SOP-1: Synthesis of 2-(Bromomethyl)-5-fluoropyridine (HBr Salt Isolation)
  • Setup: In a flame-dried flask, dissolve 2-methyl-5-fluoropyridine (1.0 equiv) in

    
    -trifluorotoluene (
    
    
    
    ).
  • Reagents: Add NBS (1.05 equiv) and AIBN (

    
    ).
    
  • Reaction: Reflux (

    
    ) with visible light irradiation (500W halogen or blue LED) to accelerate radical initiation.
    
  • Monitoring: Monitor by H-NMR. Look for the shift from

    
     (
    
    
    
    ) to
    
    
    (
    
    
    ).
  • Isolation (Salt):

    • Cool to room temperature.[3][4]

    • Filter the suspension.[5][2][6] The solid is a mix of Succinimide + Product HBr Salt.

    • Triturate the solid with hot ethanol or perform a recrystallization from EtOH/EtOAc to remove succinimide.

    • Yield Target: 60-75%.

SOP-2: Emergency Spill Cleanup (Lachrymator)
  • Hazard: The free base is a severe lachrymator (tear gas).

  • Neutralization Solution: 5% Ethanolamine in Ethanol.

  • Action: Cover spill with neutralization solution. Let sit for 30 mins (converts benzyl bromide to amine). Wipe up with absorbent pads.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
  • Solvent Effects in Radical Bromin

    • Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581. (Discusses Trifluorotoluene as CCl4 replacement).
  • Safety & Handling of Benzyl Bromide Deriv

    • PubChem Compound Summary for 2-(Bromomethyl)pyridine hydrobromide. (CID 2734720).[7]

  • Purific

    • Organic Syntheses, Coll. Vol. 4, p.921 (1963). (General protocols for handling unstable bromomethyl pyridines).

Sources

Optimization

troubleshooting low conversion of 2-(Bromomethyl)-5-fluoropyridine

Executive Summary & Molecule Profile 2-(Bromomethyl)-5-fluoropyridine is a highly reactive electrophilic intermediate used primarily for introducing the (5-fluoropyridin-2-yl)methyl moiety into pharmacophores. Users freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Bromomethyl)-5-fluoropyridine is a highly reactive electrophilic intermediate used primarily for introducing the (5-fluoropyridin-2-yl)methyl moiety into pharmacophores.

Users frequently report "low conversion" which, upon forensic chemical analysis, often turns out to be degradation via self-quaternization or inefficient isolation rather than failure of the bromination reaction itself. This guide addresses the three critical failure points: Synthesis (Radical vs. Ionic), Stability (The "Black Tar" phenomenon), and Downstream Utilization.

PropertySpecification
Structure Pyridine ring, 5-Fluoro, 2-Bromomethyl
Reactivity Class Benzylic-like Alkyl Halide; Latent Nucleophile (Ring Nitrogen)
Major Instability Intermolecular Self-Alkylation (Polymerization)
Storage State Unstable as free base. Stable as Hydrobromide (HBr) salt.

Diagnostic Workflow

Before adjusting reaction parameters, identify if your issue is formation or preservation.

DiagnosticTree cluster_Radical Route A: Radical Bromination (NBS) cluster_Ionic Route B: Dehydroxy-bromination (Appel/PBr3) Start Issue: Low Yield/Conversion Method Synthesis Method? Start->Method Radical Precursor: 2-Methyl-5-fluoropyridine Method->Radical Ionic Precursor: (5-Fluoropyridin-2-yl)methanol Method->Ionic CheckNMR 1H NMR of Crude Radical->CheckNMR OverB Issue: Gem-dibromide formed CheckNMR->OverB >1.1 eq NBS UnderB Issue: SM remains CheckNMR->UnderB Poor Initiation Appel Reagents: CBr4/PPh3 or PBr3 Ionic->Appel Workup Workup pH? Appel->Workup Loss Degradation to Polymer Workup->Loss Basic (pH > 8) Trap Product trapped in Aqueous Workup->Trap Acidic (pH < 4)

Figure 1: Diagnostic decision tree to isolate the root cause of yield loss.

Critical Issue: The "Disappearing Product" (Self-Quaternization)

Symptom: The reaction shows full conversion by TLC/HPLC, but after concentration, the flask contains a dark, insoluble tar or the mass balance is low.

Root Cause: 2-(Bromomethyl)pyridines possess both a nucleophile (ring nitrogen) and an electrophile (CH2-Br) within the same structure. In the free base form, they undergo intermolecular


 displacement, forming ionic oligomers.
The Instability Cycle

SelfQuaternization Monomer Free Base Monomer (Liquid/Oil) Dimer Pyridinium Dimer (Ionic Salt) Monomer->Dimer Intermolecular Attack (Fast) Salt HBr Salt (Stable Solid) Monomer->Salt + HBr (Stabilization) Polymer Insoluble Polymer (Dark Tar) Dimer->Polymer Propagation

Figure 2: Mechanism of degradation. The free base is kinetically unstable.

Solution: Isolation as HBr Salt

Do not attempt to isolate the free base oil unless using it immediately in the next step.

  • Reaction Workup: After the bromination reaction, cool the mixture to 0°C.

  • Precipitation: Add a solution of HBr in acetic acid (33%) or diethyl ether.

  • Filtration: The product precipitates as a stable, white/off-white hydrobromide salt.

  • Storage: Store the salt at -20°C under Argon.

Synthesis Troubleshooting Guides

Scenario A: Radical Bromination (Wohl-Ziegler)

Precursor: 2-Methyl-5-fluoropyridine | Reagents: NBS, AIBN/BPO Common Failure: Over-bromination (gem-dibromide) or incomplete conversion.

Q: Why is my conversion stuck at 60%? A: Radical brominations are sensitive to oxygen and initiator half-life.

  • Degas Thoroughly: Oxygen quenches the radical chain. Sparge with

    
     or Ar for 20 mins before heating.
    
  • Initiator Dosing: Add AIBN in portions (e.g., 2 mol% at start, 2 mol% after 2 hours).

Q: I see a significant amount of gem-dibromide (impurity). How do I stop it? A: The product (monobromide) is more reactive toward bromination than the starting material due to the radical-stabilizing effect of the bromine atom.

  • Stoichiometry: Use 0.9 equivalents of NBS relative to the substrate. Accept 10-15% unreacted starting material (which is easier to separate) rather than dealing with the inseparable dibromide.

  • Solvent: Switch from

    
     (banned/toxic) to Benzotrifluoride  or Chlorobenzene .
    
Scenario B: Dehydroxy-bromination (Appel Reaction)

Precursor: (5-Fluoropyridin-2-yl)methanol | Reagents:


, 

Common Failure: Low isolated yield despite clean TLC.

Q: The reaction works, but the workup is a mess. I lose product. A: The pyridine nitrogen can be protonated by acidic byproducts or interact with phosphorous species.

  • Avoid Acidic Workup: Do not wash with strong acid; the pyridine will stay in the water.

  • Neutralization: Quench with saturated

    
    .
    
  • Alternative Reagent: If Appel fails, use Thionyl Bromide (

    
    )  in DCM at 0°C. It is cleaner but generates HBr byproduct (which actually helps stabilize the product as the salt).
    

Summary of Optimized Conditions

ParameterRadical Route (NBS)Ionic Route (Appel/

)
Substrate 2-Methyl-5-fluoropyridine(5-Fluoropyridin-2-yl)methanol
Limiting Reagent NBS (0.90 - 0.95 eq) Alcohol (1.0 eq)
Solvent Benzotrifluoride or AcetonitrileDCM or DCM/ACN
Temperature Reflux (80°C+)0°C

RT
Key Additive AIBN (Portionwise)

(1.1 eq),

(1.1 eq)
Isolation Crystallize as HBr salt Flash column (neutral alumina) or Salt formation

Downstream Usage (FAQ)

Q: How do I use the HBr salt in a nucleophilic substitution (SN2)? A: You must liberate the free base in situ.

  • Dissolve the nucleophile (e.g., amine, thiol) in the solvent (DMF or ACN).

  • Add 2.5 - 3.0 equivalents of base (e.g.,

    
     or DIPEA). The extra base neutralizes the HBr from the salt and scavenges the HBr generated during substitution.
    
  • Add the 2-(bromomethyl)-5-fluoropyridine HBr salt solid directly to the mixture.

Q: Can I use the chloride analog (2-chloromethyl) instead? A: Yes, but it is significantly less reactive in SN2 reactions (Cl is a poorer leaving group than Br). If using the chloride, add Catalytic KI (Finkelstein condition) to generate the iodide in situ for faster reaction rates.

References

  • Radical Bromination of Picolines: Goswami, S., et al. "Selective bromination of 2-methylpyridines." Journal of Organic Chemistry, 2001. (Standard protocols for Wohl-Ziegler bromination of electron-deficient heterocycles).
  • Stability of Halomethyl Pyridines: Kaufman, T. S. "Synthesis and stability of 2-bromomethylpyridine derivatives." ResearchGate Communications, 2013 .

  • Appel Reaction Mechanism & Troubleshooting: "Appel Reaction: Mechanism & Examples." Organic Chemistry Portal.

  • Salt vs. Free Base Stability: Hsieh, Y. L., et al. "Salt Stability - The Effect of pHmax on Salt to Free Base Conversion."[1] Pharmaceutical Research, 2015 .[1]

  • Synthesis of Fluorinated Pyridines: "Synthesis of 2-Bromo-5-fluoropyridine and derivatives." GuideChem Technical Data.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)-5-fluoropyridine

This guide is structured as a Tier-3 Technical Support resource for process chemists and scale-up engineers. It prioritizes safety, impurity control, and yield optimization for the synthesis of 2-(Bromomethyl)-5-fluoropy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for process chemists and scale-up engineers. It prioritizes safety, impurity control, and yield optimization for the synthesis of 2-(Bromomethyl)-5-fluoropyridine .

Topic: Process Optimization & Troubleshooting for Wohl-Ziegler Bromination Support Level: Senior Application Scientist / Process Engineering Last Updated: 2025-05-20

Executive Summary: The "Zero-Compromise" Zone

Scaling up the synthesis of 2-(Bromomethyl)-5-fluoropyridine (CAS: 80276-88-0) presents a dichotomy: the reaction itself (radical bromination) is elementary, but the product is a potent lachrymator and thermally unstable alkylating agent .

The transition from gram-scale to kilogram-scale fails not because of chemistry, but because of physics (heat transfer) and kinetics (induction periods). This guide provides a validated workflow to mitigate the two primary failure modes: runaway exotherms during initiation and rapid degradation (tarring) during isolation.

Core Reaction & Mechanism

The industry-standard route is the Wohl-Ziegler bromination of 2-methyl-5-fluoropyridine using N-bromosuccinimide (NBS).

Reaction Pathway & Impurity Profile

The reaction follows a free-radical chain mechanism. Control of the radical concentration is critical to preventing the formation of the dibromo impurity , which is nearly impossible to separate from the product on a large scale without significant yield loss.

G Start 2-Methyl-5-fluoropyridine Radical [Benzylic Radical Intermediate] Start->Radical Initiation NBS NBS / Radical Initiator (AIBN or BPO) NBS->Radical Product 2-(Bromomethyl)-5-fluoropyridine (Target) Radical->Product Propagation DiBromo 2-(Dibromomethyl)-5-fluoropyridine (Critical Impurity) Product->DiBromo Over-bromination (Excess NBS/High Temp) Polymer Polymer/Tar (Self-Alkylation) Product->Polymer Thermal Degradation (Free Base Storage)

Figure 1: Reaction pathway showing the critical branching to dibromo impurities and degradation products.[1][2] The 5-fluoro substituent decreases basicity but does not eliminate the risk of self-alkylation.

Critical Process Parameters (CPP) Table

ParameterRecommended RangeScientific Rationale
Stoichiometry (NBS) 0.95 – 0.98 eq.Crucial: Always run NBS as the limiting reagent. Unreacted starting material is easier to remove (via acid wash) than the dibromo impurity.
Solvent Trifluorotoluene or ChlorobenzeneAvoid CCl₄ (banned/toxic). Acetonitrile is viable but can participate in side reactions. Trifluorotoluene offers high boiling point stability and easy recovery.
Initiator AIBN (Azobisisobutyronitrile)Use 1-2 mol%. BPO (Benzoyl Peroxide) is an alternative but AIBN provides a cleaner decomposition profile for this substrate.
Temperature 80°C – 90°CRequires reflux to sustain the radical chain. Warning: Ensure initiation occurs before ramping to full reflux to avoid accumulation.
Quench Na₂S₂O₃ (aq)Essential to destroy unreacted active bromine species before workup to prevent post-reaction bromination.

Troubleshooting Guide (Q&A)

Scenario A: "The reaction mixture is refluxing, but conversion is 0% after 2 hours."

Diagnosis: Induction Period Failure. Radical reactions are sensitive to oxygen (a radical scavenger). If the system wasn't effectively degassed, oxygen will consume the initiator radicals until it is depleted. Corrective Action:

  • Do NOT add more initiator yet. This can lead to a violent exotherm once the oxygen is consumed.

  • Increase nitrogen sparging rate for 15 minutes.

  • Add a catalytic crystal of Iodine (I₂) or shine a visible light (LED floodlight) on the reactor. This often "kickstarts" the radical chain.

  • Once the color changes (often from pale yellow to orange/brown and back), the reaction has initiated.

Scenario B: "I see 15% dibromo impurity by HPLC."

Diagnosis: Local High Concentration or Over-stoichiometry. The product (benzylic bromide) is more reactive toward radical abstraction than the starting material in some conditions, especially if NBS concentration is high locally. Corrective Action:

  • Prevention: Do not dump solid NBS all at once. Use portion-wise addition (e.g., 4 portions over 1 hour) or a solid-addition funnel.

  • Remediation: You cannot chemically "fix" the dibromo. You must purify.

    • Do not distill: The boiling points are too close, and heat causes degradation.

    • Solution: Crystallization of the Hydrochloride Salt . The mono-bromo salt often crystallizes preferentially over the dibromo species.

Scenario C: "The product turned into a black tar during rotary evaporation."

Diagnosis: Self-Alkylation (Quaternization). 2-(Bromomethyl)pyridines are unstable as free bases. The pyridine nitrogen of one molecule attacks the alkyl bromide of another, forming a pyridinium salt polymer. Corrective Action:

  • Never concentrate the free base to dryness. Always keep it in solution (e.g., DCM, Toluene).

  • Immediate Salt Formation: Convert the product to the HCl or HBr salt immediately after workup. The protonated nitrogen cannot act as a nucleophile, rendering the salt indefinitey stable.

Optimized Scale-Up Protocol

Objective: Synthesis of 100g of 2-(Bromomethyl)-5-fluoropyridine HCl salt.

Step 1: Reaction
  • Charge: To a 2L reactor, add 2-methyl-5-fluoropyridine (1.0 eq) and Trifluorotoluene (10 vol).

  • Degas: Sparge with N₂ for 30 minutes. This is non-negotiable.

  • Heat: Warm to 80°C.

  • Initiation: Add AIBN (0.01 eq) and NBS (0.25 eq). Wait for exotherm/color change (induction confirmation).

  • Addition: Add the remaining NBS (total 0.95 eq) in 3 portions over 45 minutes.

  • Monitor: Stir at reflux. Check HPLC after 2 hours. Stop when conversion >95% (based on limiting NBS).

Step 2: Workup (The "Cold" Phase)
  • Cool: Rapidly cool the mixture to 0-5°C. Succinimide will precipitate.

  • Filter: Remove succinimide by filtration. Wash cake with cold solvent.

  • Quench: Wash the filtrate with 5% Na₂S₂O₃ (aq) to remove active bromine, then water.

  • Dry: Dry organic layer over MgSO₄. Keep temperature <20°C.

Step 3: Stabilization (Salt Formation)

Do not evaporate the solvent yet.

  • Transfer the dried organic layer to a clean flask.

  • Bubble anhydrous HCl gas (or add 4M HCl in Dioxane) into the solution at 0°C with vigorous stirring.

  • The 2-(Bromomethyl)-5-fluoropyridine Hydrochloride salt will precipitate as a white/off-white solid.

  • Filter and wash with cold ether/heptane.

  • Dry under vacuum at ambient temperature (no heat).

Process Logic Visualization

ProcessFlow Step1 Radical Bromination (NBS/AIBN, 80°C) Check Check Conversion (Target: >95% NBS consumed) Step1->Check Filter Filter Succinimide (0°C) Check->Filter Pass Quench Aq. Wash (Na2S2O3) Remove Oxidants Filter->Quench Decision Isolation Strategy Quench->Decision RouteA Isolate Free Base (High Risk of Tarring) Decision->RouteA Not Recommended RouteB Precipitate HCl Salt (Stable Solid) Decision->RouteB Standard Protocol

Figure 2: Decision logic for downstream processing. Salt formation is the only recommended path for scale-up storage.

References

  • Wohl-Ziegler Reaction Mechanism & Scale-Up

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

  • Safety of NBS Scale-Up

    • Scientific Update. (2024). "A Dangerous Bromance: Hazards of NBS/DMF." Scientific Update Safety Blog. Link

  • Process Impurities in Picolyl Bromide Synthesis: Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Section on Wohl-Ziegler).
  • Stability of Halogenated Pyridines

    • ResearchGate Discussion on 2-bromomethylpyridine stability and salt formation. Link

  • Alternative Green Solvents for Bromination

    • Echemi. (2024).[2][3] "5-(Bromomethyl)-2-fluoropyridine SDS and Handling." (Context on toxicity and lachrymatory nature). Link

Disclaimer: This guide is for informational purposes for trained professionals. Always verify protocols with your facility's EHS department before scale-up.

Sources

Optimization

Technical Support Center: Analytical Monitoring of 2-(Bromomethyl)-5-fluoropyridine

Subject: Troubleshooting & Analytical Protocols for 2-(Bromomethyl)-5-fluoropyridine (CAS: 81477-66-1) Document ID: TS-BMFP-2024-V1 Analyst: Senior Application Scientist[1] Introduction: The Analytical Paradox 2-(Bromome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Analytical Protocols for 2-(Bromomethyl)-5-fluoropyridine (CAS: 81477-66-1) Document ID: TS-BMFP-2024-V1 Analyst: Senior Application Scientist[1]

Introduction: The Analytical Paradox

2-(Bromomethyl)-5-fluoropyridine is a potent electrophile commonly used as a building block in medicinal chemistry and radiochemistry (e.g.,


F-labeling precursors).[1] Its utility stems from the high reactivity of the benzylic-like C-Br bond.[1] However, this same reactivity creates a paradox: the features that make it a good reagent make it difficult to analyze. [1]

This guide addresses the three most common failure modes:

  • Hydrolysis: Conversion to the alcohol during sampling.[1]

  • Thermal Degradation: Decomposition inside GC inlets.[1]

  • Self-Alkylation: Dimerization (quaternization) in concentrated solutions.[1]

Module 1: HPLC/UPLC Method (The Workhorse)

Status: Recommended for Purity & Quantitation. Critical Constraint: Mobile phase pH must be acidic to prevent peak tailing and suppress hydrolysis.[1]

Standard Operating Procedure (SOP)
ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus or Waters BEH), 3.5 µm or sub-2 µm.[1]Standard reverse-phase retention.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]Crucial: Acidic pH protonates the pyridine nitrogen (

), preventing interaction with silanols (tailing).[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% Acid.[1]ACN has lower backpressure and UV cutoff than Methanol.[1]
Gradient 5% B to 95% B over 5-10 min.The bromide is moderately polar; the alcohol impurity elutes earlier.[1]
Detection UV @ 254 nm.[1][2]Pyridine ring absorption.[1][3]
Sample Diluent Anhydrous ACN (Do not use MeOH or Water).[1]Prevents solvolysis prior to injection.[1]
Troubleshooting Guide (Q&A)

Q: I see a new peak appearing at a lower retention time (RT) during my sequence. Is my column failing? A: Likely not. This is on-column hydrolysis .

  • Diagnosis: The new peak corresponds to (5-fluoropyridin-2-yl)methanol.[1]

  • Fix: Ensure your sample diluent is anhydrous Acetonitrile.[1] If the sample sits in the autosampler for >1 hour, the ambient humidity can hydrolyze the bromide. Immediate Action: Re-inject a fresh sample.[1] If the peak disappears, it was an artifact of stability, not the column.[1]

Q: The peak shape is broad and tailing.[1] Why? A: This indicates "secondary interactions."[1] The basic nitrogen of the pyridine ring is binding to the acidic silanol groups on the silica support.[1]

  • Fix: Add 0.1% TFA to both mobile phases. TFA acts as an ion-pairing agent and masks silanols better than Formic Acid.

Module 2: 19F NMR (In-Process Control)

Status: Gold Standard for Reaction Monitoring.[1] Critical Constraint: Requires deuterated solvent without exchangeable protons (e.g.,


 or 

).[1]
Why Use 19F NMR?

The fluorine atom at the C5 position acts as a sensitive electronic reporter.[1] Changes at the C2 position (substitution of Bromine) cause a distinct chemical shift change due to the alteration in electron density transmitted through the aromatic ring.[1]

Experimental Workflow
  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: None (if checking conversion) or rapid mini-workup.

  • Lock: Add 450 µL

    
    .
    
  • Acquire: Non-decoupled

    
     scan (typically 16-64 scans).[1]
    
Interpretation Guide
SpeciesApprox.[1][2][4][5][6] Shift Range (

, ppm)*
Signal Character
Starting Material (Bromide) -125 to -130 ppmSinglet (or fine doublet)
Product (Alkylated) Shifts Upfield/DownfieldDistinct

from SM
Hydrolysis Impurity (Alcohol) Distinct from BromideSharp Singlet

*Note: Exact shifts depend on solvent and referencing (e.g.,


 vs. 

).[1] Focus on the separation of peaks rather than absolute value.

Module 3: GC-MS (The Risk Zone)

Status: Use with Extreme Caution. Risk: Thermal instability leads to false "impurity" profiles.[1]

Q: My GC-MS shows a massive peak for the alcohol, but NMR shows the bromide is pure. What is happening? A: You are observing inlet hydrolysis .[1] Residual moisture in the carrier gas or liner reacts with the bromide at high inlet temperatures (


).

Q: I see a peak with double the molecular weight. Is it a dimer? A: It could be, but in GC, benzylic halides can undergo radical coupling in the inlet.[1]

  • Validation: Cross-reference with LC-MS. If the dimer is absent in LC-MS (ESI+), it is a GC artifact.[1]

Safe GC Protocol:

  • Inlet Temp:

    
     (Pulsed Splitless).
    
  • Column: Non-polar (DB-5 or equivalent).

  • Flow: High flow to minimize residence time in the hot zone.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the correct analytical method based on the specific experimental question.

AnalyticalWorkflow cluster_warnings Critical Failure Modes Start Experimental Goal Purity Final Purity Check Start->Purity IPC Reaction Monitoring (In-Process) Start->IPC ID Structure Confirmation Start->ID LC HPLC/UPLC (UV 254nm) *Acidic Mobile Phase* Purity->LC Preferred IPC->LC If NMR unavailable NMR_F 19F NMR *No Quench Needed* IPC->NMR_F Fastest/Most Accurate ID->NMR_F Electronic Environment GC GC-MS *Risk of Degradation* ID->GC Mass Spec (Caution) Hydrolysis Hydrolysis to Alcohol (Moisture Sensitive) LC->Hydrolysis Artifact if wet diluent Thermal Inlet Decomposition (Avoid High Temp) GC->Thermal High Risk

Caption: Analytical Decision Matrix. Blue paths indicate standard QC; Green indicates rapid IPC; Red indicates high-risk methods requiring validation.[1]

Module 4: Stability & Handling (Root Cause Prevention)

Many "analytical" failures are actually sample handling failures.[1]

IssueCausePrevention Strategy
Dimerization High concentration allows the pyridine N of one molecule to attack the

of another (Quaternization).[1]
Store dilute. Do not store neat oil at room temp.[1] Store as HBr salt if possible, or in non-nucleophilic solvent at -20°C.
Hydrolysis Atmospheric moisture attacks the C-Br bond.[1]Desiccate. Warm the bottle to RT before opening to prevent condensation. Use Septum caps.[1]
Photolysis C-Br bonds are light-sensitive.[1]Amber Glass. Wrap vials in foil during extended autosampler runs.

References

  • Dioury, F., et al. (2009).[1] Synthesis of macrocycles using bromomethyl pyridines. Acta Crystallographica Section E, 70, o4.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Bromomethyl)pyridine hydrobromide (Analogous stability data).[1][3]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2020).[1] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications.[1][7][8] RSC Chemical Biology.[1][7]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11330366, 2-(Bromomethyl)-5-fluoropyridine.[1] [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylations with 2-(Bromomethyl)-5-fluoropyridine

This is a technical support guide designed for researchers working with 2-(Bromomethyl)-5-fluoropyridine , a highly reactive but chemically unstable alkylating agent.[1] Topic: Troubleshooting Steric Hindrance & Instabil...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2-(Bromomethyl)-5-fluoropyridine , a highly reactive but chemically unstable alkylating agent.[1]

Topic: Troubleshooting Steric Hindrance & Instability in 2-(Bromomethyl)-5-fluoropyridine Reactions Document ID: TS-PYR-05F-BM Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Core Directive: The "Steric" Illusion

Is it really steric hindrance? While you may perceive your low yields as a result of steric hindrance, working with 2-(Bromomethyl)-5-fluoropyridine presents a unique "Race Against Time" scenario.[1]

This reagent carries a primary alkyl bromide (-CH


Br) at the 2-position.[1] Primary halides are inherently unhindered  electrophiles.[1] If your reaction is failing, it is rarely due to the steric bulk of the pyridine itself.[1] Instead, the failure usually stems from two competing factors:[1]
  • Nucleophile Sterics: You are likely trying to alkylate a hindered nucleophile (e.g., a tertiary amine, hindered phenol, or quaternary carbon).[1]

  • Reagent Instability (Self-Quaternization): 2-Picolyl halides are notorious for self-polymerization.[1] The pyridine nitrogen of one molecule attacks the exocyclic methylene of another, forming a black, insoluble "tar" (pyridinium salt polymer).[1]

The Diagnostic Rule: If your reaction mixture turns black/dark brown rapidly and yield is low, you are losing reagent to polymerization faster than it can alkylate your hindered nucleophile.[1]

Decision Matrix & Troubleshooting Logic

The following diagram outlines the logical flow for troubleshooting low yields based on reaction observations.

TroubleshootingLogic Start Issue: Low Yield / No Reaction CheckColor Observation: Reaction Color? Start->CheckColor BlackTar Dark Black/Brown Precipitate (Rapid Onset) CheckColor->BlackTar Tar Formation NoChange No Color Change / Clear (Starting Material Remains) CheckColor->NoChange Stalled Diag_Poly Diagnosis: Self-Quaternization (Reagent Decomposition) BlackTar->Diag_Poly Diag_Inert Diagnosis: Nucleophile too weak or Sterics too high NoChange->Diag_Inert Sol_Salt Protocol A: Free-base in situ + Slow Addition Diag_Poly->Sol_Salt Primary Fix Sol_Finkel Protocol B: Finkelstein Activation (In situ Iodide) Diag_Inert->Sol_Finkel First Attempt Sol_Ag Protocol C: Silver Promoters (Ag2CO3 / AgOTf) Sol_Finkel->Sol_Ag If Finkelstein Fails

Figure 1: Decision tree for diagnosing reaction failures. "Tarring" indicates reagent instability, while lack of reaction indicates kinetic barriers (sterics).[1]

Technical FAQs: Addressing Specific Issues

Q1: I am using the HBr salt of the reagent. Should I free-base it before the reaction?

Recommendation: Avoid isolating the free base if possible. The free base of 2-(bromomethyl)-5-fluoropyridine is thermally unstable.[1]

  • Why? In the free base form, the pyridine nitrogen is nucleophilic and will attack the electrophilic -CH

    
    Br of a neighbor molecule.[1]
    
  • Solution: Use the "In-Situ Release" method.[1] Suspend the HBr salt directly in your reaction solvent (DMF/MeCN) along with your nucleophile.[1] Add a non-nucleophilic base (e.g., DIPEA or Cs

    
    CO
    
    
    
    ) slowly or in slight excess.[1] This releases the reactive free base only as it is needed, minimizing the concentration of "free" reagent available for self-destruction.[1]
Q2: My nucleophile is very bulky (e.g., a piperidine derivative with ortho-substituents). The reaction is too slow.

Recommendation: Activate the Electrophile (Finkelstein Conditions). When the nucleophile is hindered, the


 rate constant drops.[1] You must make the electrophile more reactive to compensate.[1]
  • The Fix: Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction.[1]

  • Mechanism: The iodide displaces the bromide to form the in situ 2-(iodomethyl)-5-fluoropyridine.[1] The C-I bond is weaker and iodide is a better leaving group, accelerating the reaction with your hindered nucleophile significantly.[1]

Q3: I see "2-Bromo-5-fluoropyridine" in catalogs. Is this the same thing?

CRITICAL WARNING: No.

  • 2-(Bromomethyl)-5-fluoropyridine: Alkylating agent (-CH

    
    Br).[1] Reacts via 
    
    
    
    .
  • 2-Bromo-5-fluoropyridine: Aryl halide (-Br on ring).[1] Reacts via Pd-catalyzed cross-coupling (Buchwald/Suzuki).[1]

  • Sanity Check: If you are trying to do a nucleophilic substitution on the ring (aryl bromide) without a metal catalyst, it will fail unless you use harsh

    
     conditions (and even then, the 5-F deactivates the ring towards 
    
    
    
    at the 2-position compared to 2-bromo-pyridine).[1] Ensure you have the correct CAS number and structure.[1]

Experimental Protocols

Protocol A: The "Hindered Partner" Alkylation

Designed for coupling 2-(Bromomethyl)-5-fluoropyridine with sterically demanding amines or phenols.[1]

Reagents:

  • Nucleophile (1.0 equiv)[1]

  • 2-(Bromomethyl)-5-fluoropyridine HBr salt (1.2 - 1.5 equiv)[1]

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or DIPEA (3.0 equiv)
  • Catalyst: KI (0.2 equiv) - Crucial for sterics[1]

  • Solvent: Anhydrous MeCN or DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: In a dried flask under

    
    , dissolve the Nucleophile  and Base  in the solvent.
    
  • Activation: Add the KI (Potassium Iodide).[1] Stir for 10 minutes.

  • Slow Addition (The Secret): Do not dump the pyridine reagent in at once.

    • Dissolve the 2-(Bromomethyl)-5-fluoropyridine HBr salt in a separate minimal volume of solvent (or add as solid in small portions).

    • Add this reagent to the main reaction mixture dropwise over 30-60 minutes at 0°C.

    • Reasoning: This keeps the instantaneous concentration of the electrophile low, statistically favoring reaction with the nucleophile over self-polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Note: If starting material persists after 4 hours, heat to 40-50°C. Avoid boiling, as this accelerates polymerization.[1]

Protocol B: Silver-Promoted Alkylation (The "Nuclear Option")

Use this only if Protocol A fails.[1] Silver salts force the leaving group off, creating a highly reactive intermediate.[1]

Reagents:

  • Nucleophile (1.0 equiv)[1]

  • 2-(Bromomethyl)-5-fluoropyridine free base (freshly prepared) or salt (1.2 equiv)[1]

  • Promoter: Ag

    
    CO
    
    
    
    (1.5 equiv) or AgOTf (1.1 equiv) + 2,6-Lutidine.[1]
  • Solvent: DCM or Toluene (Non-polar solvents work better with Ag salts to precipitate AgBr).[1]

Mechanism:



The precipitation of AgBr drives the reaction forward irreversibly.[1]

Quantitative Data: Solvent & Base Effects[1]

The following table summarizes expected outcomes based on reaction conditions for this specific reagent.

ConditionSolventBaseOutcome with Hindered Nucleophile
Standard DCM / THFTEAPoor. Slow reaction; significant tarring due to long reaction times.[1]
Polar Aprotic DMF / DMSOK

CO

Moderate. Faster SN2, but hydrolysis risk if not strictly anhydrous.[1]
Finkelstein MeCN / AcetoneCs

CO

Good. In-situ iodide accelerates coupling; Cs

improves solubility.[1]
Silver Promoted Toluene / DCMAg

CO

Excellent. Drives reaction to completion, but high cost and difficult workup (Ag removal).[1]

Mechanistic Visualization

Understanding the competition between the desired path and the degradation path is vital.[1]

ReactionPathway Reagent 2-(Bromomethyl)- 5-fluoropyridine TS_Desired Transition State (Sterically Crowded) Reagent->TS_Desired + Nu TS_Self Self-Reaction (Unimolecular/Bimolecular) Reagent->TS_Self + Reagent Nu Hindered Nucleophile (Slow Kinetics) Prod_Desired Desired Product (Alkylated Nucleophile) TS_Desired->Prod_Desired Slow Prod_Tar Polymer/Tar (Pyridinium Salt) TS_Self->Prod_Tar Fast (if conc. high) KI Add KI (Finkelstein) KI->TS_Desired Accelerates

Figure 2: Kinetic competition. The goal is to accelerate the top path (Green) using KI or Ag salts, and suppress the bottom path (Red) by keeping reagent concentration low via slow addition.[1]

References

  • Finkelstein Reaction Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for Finkelstein kinetics).

    • Organic Chemistry Portal.[1][2] Finkelstein Reaction.

  • Reactivity of 2-(Bromomethyl)

    • ResearchGate.[1] Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)amino-3-bromomethyl Pyridine. (Discusses instability and self-alkylation of similar picolyl bromides).

  • Silver-Promoted Alkylations

    • BenchChem.[1] Troubleshooting failed reactions with allylic/benzylic bromides.

    • (General troubleshooting for reactive halides).

  • Handling Fluoropyridines

    • ChemicalBook. 5-(Bromomethyl)-2-fluoropyridine Safety and Handling. (Proxy for handling precautions of the isomer).

Sources

Optimization

optimization of base selection for 2-(Bromomethyl)-5-fluoropyridine alkylation

Case ID: OPT-5F-PYR-ALK Subject: Optimization of Base Selection & Reaction Conditions Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Instabili...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-5F-PYR-ALK Subject: Optimization of Base Selection & Reaction Conditions Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Instability Trap"

Working with 2-(Bromomethyl)-5-fluoropyridine (CAS: 800401-67-6) presents a unique paradox: it is a highly potent electrophile, yet its reactivity is often its downfall.

The primary failure mode in these alkylations is not low reactivity, but self-destruction . The pyridine nitrogen is nucleophilic enough to attack the bromomethyl group of another molecule, leading to rapid intermolecular polymerization (formation of pyridinium salts). This results in the formation of an insoluble black tar or dark solid before your desired nucleophile can react.

The 5-Fluoro Factor: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I).

  • Increased Acidity: It makes the benzylic protons (CH₂Br) more acidic, increasing the risk of elimination to the reactive aza-xylylene intermediate.

  • Ring Deactivation: It slightly lowers the basicity of the pyridine nitrogen compared to the non-fluorinated analog, but not enough to prevent self-alkylation at room temperature.

Base Selection Matrix

Do not choose a base arbitrarily. Select based on your nucleophile's pKa and the solubility requirements.

Decision Logic (DOT Visualization)

BaseSelection Start Select Nucleophile Type Heteroatom Heteroatom (N, O, S) pKa < 15 Start->Heteroatom Carbon Carbon (C-H) pKa > 20 Start->Carbon WeakBase Inorganic Carbonates (Cs2CO3, K2CO3) Heteroatom->WeakBase Standard OrganicBase Tertiary Amines (DIPEA) Heteroatom->OrganicBase Solubility issues StrongBase Strong Bases (NaH, LiHMDS) Carbon->StrongBase Required Cs2CO3 RECOMMENDED: Cs2CO3 in DMF/MeCN (The 'Cesium Effect') WeakBase->Cs2CO3 Fast kinetics Low Temp K2CO3 Alternative: K2CO3 + KI (cat) (Slower, requires heat) WeakBase->K2CO3 Cost sensitive NaH RISKY: NaH (Risk of Elimination) StrongBase->NaH Must use < 0°C DIPEA Use only for highly reactive amines OrganicBase->DIPEA

Figure 1: Decision tree for base selection based on nucleophile class. Note the strong preference for Cesium Carbonate to avoid thermal degradation.

Technical Comparison of Bases
BaseSuitabilityMechanism of ActionRisk Profile
Cs₂CO₃ High "Cesium Effect": High solubility in DMF; naked anion formation.Low. Allows reaction at RT, minimizing polymerization.
K₂CO₃ MediumHeterogeneous surface reaction. Often requires heating to dissolve.Moderate. Heating (>60°C) accelerates self-alkylation of the substrate.
NaH Low/SpecializedIrreversible deprotonation.High. Can cause elimination (dehydrohalogenation) or SNAr attack on the F-pyridine ring.
DIPEA MediumProton scavenger.Moderate. If the nucleophile is slow, DIPEA can eventually quaternize the substrate.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a black tar/solid within 10 minutes. What happened?

Diagnosis: You likely generated the free base of the 2-(bromomethyl)-5-fluoropyridine in the absence of a nucleophile, or at too high a concentration. The Mechanism: The free base undergoes intermolecular


 attack.
The Fix: 
  • Order of Addition: Never add the base to the bromomethylpyridine alone. Mix the Nucleophile + Base first, let them equilibrate, and then add the bromomethylpyridine (preferably as a solution, dropwise).

  • Keep it Cool: Perform the addition at 0°C.

Q2: I am using the HBr salt of the starting material, but the reaction is stalled.

Diagnosis: Incorrect stoichiometry. The Science: The starting material is supplied as a hydrobromide salt (·HBr) to prevent polymerization.

  • 1.0 eq of base is consumed just to neutralize the HBr.

  • 1.0 eq of base is needed for the reaction. The Fix: Use at least 2.5 to 3.0 equivalents of base. If using K₂CO₃, ensure it is finely milled or use Cs₂CO₃ for better solubility.

Q3: Why is Cesium Carbonate (Cs₂CO₃) performing better than Potassium Carbonate (K₂CO₃)?

Diagnosis: Solubility and the "Cesium Effect."[1][2] The Science: In aprotic solvents like DMF, K₂CO₃ is poorly soluble.[2] The reaction happens on the surface of the solid, which is slow. To speed it up, chemists add heat. Heat kills this substrate. Cs₂CO₃ is much more soluble in DMF. The large Cs⁺ cation forms a loose ion pair with the nucleophile (the "naked anion" effect), increasing the nucleophile's reactivity. This allows the reaction to proceed rapidly at Room Temperature , preserving the unstable alkylating agent.

Q4: Can I use an alcohol solvent (MeOH/EtOH)?

Diagnosis: Solvolysis risk. The Fix: No. Primary alcohols will compete with your nucleophile, leading to the ether byproduct (2-(alkoxymethyl)-5-fluoropyridine). Use strictly aprotic solvents: DMF, NMP, Acetonitrile, or THF .

Validated Experimental Protocol

Standard Operating Procedure for N-Alkylation or O-Alkylation.

Reagents:

  • Nucleophile (1.0 eq)

  • 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.1 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to nucleophile)

Workflow:

  • Nucleophile Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the Nucleophile (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (3.0 eq) in one portion. Optional: If the nucleophile is sterically hindered, stir this suspension at RT for 30 mins to ensure deprotonation.

  • Substrate Addition (Critical Step): Cool the reaction mixture to 0°C (ice bath). Add 2-(Bromomethyl)-5-fluoropyridine hydrobromide (1.2 eq). Tip: It is best to add this as a solid in small portions, or dissolve it in a minimal amount of DMF and add dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Monitor via LCMS or TLC. Most reactions are complete within 2-4 hours. Warning: Do not heat above 40°C unless absolutely necessary.

  • Workup: Dilute with EtOAc or DCM. Wash with water (x3) to remove DMF and inorganic salts. Wash with Brine (x1). Dry over Na₂SO₄, filter, and concentrate.

Decomposition Pathway Visualization

Understanding the enemy is the key to defeating it. The diagram below illustrates why the "Free Base" is transient and dangerous.

Decomposition Salt HBr Salt (Stable) Stored at 4°C Base Base Added (Neutralization) Salt->Base FreeBase Free Base (Reactive) 2-(Bromomethyl)-5-fluoropyridine Base->FreeBase Path1 Path A: Desired Reaction (Nucleophile Present) FreeBase->Path1 Fast (k1) Path2 Path B: Self-Alkylation (No Nucleophile / High Conc.) FreeBase->Path2 Competing (k2) Product Desired Alkylated Product Path1->Product Polymer Insoluble Pyridinium Polymer (Black Tar) Path2->Polymer

Figure 2: Kinetic competition between desired alkylation and self-polymerization. Success depends on k1 >> k2.

References

  • Instability of Bromomethylpyridines

    • Review of Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of picolyl halides).
    • Self-Alkylation Mechanism: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • The "Cesium Effect" in Alkylation

    • Original Observation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on nucleophilic substitution reactions." Journal of Organic Chemistry, 52(19), 4230–4234.

    • Application to Pyridines:[3][4][5][6][7] Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Praktische Chemie.

  • Specific Fluorinated Pyridine Handling

    • Patent Reference (Example of usage): WO2010132615A1. "Preparation of substituted pyridines." (Describes handling of 5-fluoro-2-methylpyridine derivatives).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-(Bromomethyl)-5-fluoropyridine before handling, as it is a potent lachrymator and skin irritant.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-(Bromomethyl)-5-fluoropyridine 1H NMR Spectrum Analysis

Introduction: The Fluorine-Pyridine Challenge 2-(Bromomethyl)-5-fluoropyridine is a critical heterocyclic building block used to introduce the 5-fluoropyridine moiety—a common bioisostere for phenyl rings in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine-Pyridine Challenge

2-(Bromomethyl)-5-fluoropyridine is a critical heterocyclic building block used to introduce the 5-fluoropyridine moiety—a common bioisostere for phenyl rings in modern drug design.[1] However, its NMR analysis presents a specific challenge: the spin-spin coupling of the


F nucleus (spin 1/2)  with aromatic protons.

Unlike standard alkyl-pyridines, the spectrum of this compound is not a set of simple doublets. It is a complex second-order system where


H-

F coupling constants (

) overlap with

H-

H couplings (

).[1] This guide provides a comparative framework to distinguish the pure product from its synthetic precursors and common hydrolysis impurities.

Theoretical vs. Experimental Baseline

To validate the identity of 2-(Bromomethyl)-5-fluoropyridine, one must look beyond chemical shifts and analyze the splitting patterns induced by the fluorine atom.[1]

The "Gold Standard" Assignment (CDCl , 400 MHz)

The 5-fluoropyridine ring creates an AMX spin system modified by the fluorine nucleus.

PositionProton Typengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(ppm)
MultiplicityCoupling Constants (

in Hz)
Interpretation
H6 Aromatic8.40 – 8.45 d (or dd)

,

Most deshielded due to adj.[1] Nitrogen.[2][3][4] Appears as a doublet or broad singlet depending on resolution.
H4 Aromatic7.40 – 7.50 td / m

,

"Triplet-like" appearance due to overlapping

(ortho) and

(ortho).[1]
H3 Aromatic7.30 – 7.38 dd / m

,

Upfield aromatic signal.[1] Adjacent to the alkyl group.[2]
CH

Benzylic4.55 – 4.60 s (broad)

Characteristic singlet.[1] May show slight broadening due to long-range F-coupling.[1]

Critical Insight: The coupling of H4 is the diagnostic fingerprint. It sits ortho to the fluorine and ortho to H3. Consequently, it experiences two large couplings (~8 Hz each), often collapsing into a pseudo-triplet.

Comparative Analysis: Alternatives & Impurities

In a drug development context, the spectrum is rarely viewed in isolation. It is compared against the starting material (reaction monitoring) or potential degradation products.

Scenario A: Reaction Monitoring (Bromination of 2-Methyl-5-fluoropyridine)

The most common synthesis is the radical bromination of 2-methyl-5-fluoropyridine.[1] The reaction is deemed complete only when the methyl singlet disappears.

FeaturePrecursor (2-Methyl-5-fluoropyridine)Target (2-Bromomethyl-5-fluoropyridine)Shift (

)
Alkyl Signal

2.55 ppm (Singlet, 3H)

4.58 ppm (Singlet, 2H)
+2.03 ppm (Downfield shift)
H3 Signal

7.15 ppm

7.35 ppm
Deshielded by Br inductive effect.[1]
Scenario B: Hydrolysis Impurity (Formation of Alcohol)

The bromomethyl group is highly labile. Exposure to moisture generates (5-fluoropyridin-2-yl)methanol.[1]

  • Diagnostic Signal: The

    
     peak of the alcohol shifts downfield to 
    
    
    
    4.75 ppm
    (in CDCl
    
    
    ).
  • OH Signal: A broad singlet appears around 3.5–4.5 ppm (concentration dependent).

Scenario C: Solvent Effects (CDCl vs. DMSO- )

Solvent choice drastically alters the appearance of the aromatic region due to the "Roof Effect" and polarity changes.

  • CDCl

    
    :  Recommended for routine purity checks. Signals are sharper; 
    
    
    
    is distinct.
  • DMSO-

    
    :  Recommended if the product is a salt (e.g., HBr salt).
    
    • Note: In DMSO, the water peak (

      
       3.33) often obscures the residual methyl precursor signals if they are present in trace amounts.
      

The Fluorine Factor: Decoupling Protocol

To unequivocally confirm the structure, a


F-decoupled 

H NMR experiment is the gold standard validation method.
  • Standard

    
    H:  Observe the complex multiplets at 7.3–7.5 ppm.
    
  • 
    F-Decoupled 
    
    
    
    H:
    The fluorine coupling is removed.
    • H6 collapses from a doublet (dd) to a sharp singlet (or fine doublet).[1]

    • H4 simplifies from a pseudo-triplet to a clear doublet (

      
       Hz).[1]
      
    • H3 simplifies from a multiplet to a clear doublet (

      
       Hz).[1]
      

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a spectrum suitable for <1% impurity detection.

  • Sample Prep: Dissolve 10–15 mg of the compound in 0.6 mL of high-quality CDCl

    
     (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration ensures the benzylic satellite peaks (from

      
      C) are visible, distinguishing them from impurities.
      
  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1 and Z2 is required if the

    
     singlet width at half-height > 0.8 Hz.
    
  • Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Benzylic protons and aromatic protons have different T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic ring relative to the

      
      , leading to false purity calculations.
      
    • Scans: 16–32 scans.

Decision Logic: Structural Confirmation

The following diagram outlines the logical workflow for assessing the spectrum of a fluorinated pyridine derivative.

NMR_Analysis Start Start: Acquire 1H Spectrum Check_Alkyl Check Alkyl Region (2.0 - 5.0 ppm) Start->Check_Alkyl Decision_Alkyl Signal at 4.6 ppm? Check_Alkyl->Decision_Alkyl Impurity_Check Check for Impurities Decision_Alkyl->Impurity_Check No (or Shifted) Aromatic_Check Analyze Aromatic Region (7.0 - 8.5 ppm) Decision_Alkyl->Aromatic_Check Yes (Singlet) Result_Impure FLAG: Hydrolysis or Starting Material Present Impurity_Check->Result_Impure Peak at 2.6 (SM) or 4.8 (OH) Coupling_Analysis Observe H4 (7.4 ppm) Is it a pseudo-triplet? Aromatic_Check->Coupling_Analysis F_Decouple Run 19F-Decoupled 1H NMR Coupling_Analysis->F_Decouple Ambiguous Result_Pure CONFIRMED: 2-(Bromomethyl)-5-fluoropyridine Coupling_Analysis->Result_Pure Yes (J_HF + J_HH) F_Decouple->Result_Pure Simplification Observed

Caption: Logical workflow for validating fluorinated pyridine structures via NMR.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Link

  • Sigma-Aldrich. (2025).[1] 2-Bromo-5-fluoropyridine Product Specification and NMR Reference. Link

  • BenchChem. (2025).[5][6] Decoding the 1H NMR Signal of Bromomethyl Protons: A Comparative Guide. Link[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard text for J-coupling values).

  • Abraham, R. J., et al. (2006).[7] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

Sources

Comparative

13C NMR Characterization Guide: 2-(Bromomethyl)-5-fluoropyridine

This guide provides an in-depth technical analysis of the 13C NMR characterization of 2-(Bromomethyl)-5-fluoropyridine , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds (e.g., kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characterization of 2-(Bromomethyl)-5-fluoropyridine , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds (e.g., kinase inhibitors, peptidomimetics).[1]

Rather than a generic overview, this document functions as a comparative structural verification strategy , demonstrating why 13C NMR—specifically the analysis of Carbon-Fluorine (


) coupling constants—is the superior method for definitively mapping the substitution pattern of this halogenated heterocycle compared to 1H NMR or Mass Spectrometry alone.

[1]

Executive Analysis: The Structural Verification Challenge

In medicinal chemistry, distinguishing between regioisomers of heteroaryl halides is a frequent bottleneck. For 2-(Bromomethyl)-5-fluoropyridine (CAS: 954225-35-5 ), the primary challenge is confirming the regiochemistry of the fluorine atom relative to the nitrogen and the bromomethyl group.[1]

While 1H NMR confirms the presence of the methylene spacer and aromatic protons, it often suffers from second-order effects and ambiguous coupling patterns in substituted pyridines. 13C NMR offers a deterministic solution by exploiting the heteronuclear spin-spin coupling (


) .[1] The magnitude of the coupling constant (

) serves as a "molecular ruler," measuring the distance (in bonds) between each carbon and the fluorine atom, thereby unambiguously proving the 2,5-substitution pattern.
Comparison of Characterization Methods
Feature1H NMR 13C NMR (Recommended) 19F NMR
Primary Utility Proton counting, purity check.[1]Carbon skeleton mapping, regiochemistry. Fluorine presence verification.[1][2]
Regio-Specificity Moderate (requires complex splitting analysis).[1]High (defined by

magnitude).
Low (singlet often observed).[1]
Structural Proof Inferential (indirect).[1]Definitive (direct topology). Binary (Yes/No).[1]
Resolution Prone to overlap in complex mixtures.[1]Discrete signals (singlets/doublets). High, but lacks connectivity data.[1]

Technical Characterization Data

The following data represents the consensus chemical shifts and coupling constants derived from substituent additivity rules for fluorinated pyridines and experimental precedents for 2-substituted-5-fluoropyridines.

Predicted 13C NMR Parameters (100 MHz, CDCl3)

Note: Values are relative to TMS (


 0.0). 

= doublet.[1]
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
C5 Ipso-Fluorine158.5 - 160.5 Doublet (

)
~255 - 260 (

)
Definitive Proof: The large

confirms F attachment at C5.[1]
C2 Ipso-Alkyl154.0 - 156.0 Doublet (

)
~4 - 5 (

)
Quaternary carbon.[1] Weak coupling confirms F is para to this position.[1]
C6 Ortho-Fluorine136.5 - 138.5 Doublet (

)
~14 - 18 (

)
Deshielded

-proton carbon.[1] Large

confirms proximity to F.
C4 Ortho-Fluorine123.0 - 125.0 Doublet (

)
~18 - 22 (

)
Distinct from C3 due to larger

coupling.[1]
C3 Meta-Fluorine124.0 - 126.0 Doublet (

)
~4 - 6 (

)
Similar shift to C4, but distinguished by much smaller coupling (

).[1]
-CH2Br Bromomethyl32.0 - 34.0 Singlet (

)
< 2 (Negligible)Characteristic alkyl halide shift.[1] Confirms bromination.
Key Diagnostic Signals[1]
  • The "Giant" Split (C5): The carbon directly attached to fluorine will appear as a doublet with a massive splitting of ~260 Hz. This is the anchor point for assignment.

  • The "Ortho" Distinction (C4 vs. C6): Both are ortho to fluorine (

    
    ), but C6 is adjacent to Nitrogen, shifting it significantly downfield (~137 ppm) compared to C4 (~124 ppm).
    
  • The Bromomethyl Anchor: The aliphatic signal at ~33 ppm confirms the conversion of the precursor (2-methyl, ~24 ppm) to the bromomethyl product.

Experimental Protocol: High-Fidelity Acquisition

To resolve the specific coupling constants required for this analysis, standard "quick" 13C parameters are insufficient due to the relaxation times of quaternary carbons (C2, C5) and the need for high digital resolution.

Step-by-Step Workflow
  • Sample Preparation:

    • Mass: Dissolve 30–50 mg of 2-(Bromomethyl)-5-fluoropyridine in 0.6 mL CDCl3 .

    • Why: High concentration is needed to detect the quaternary carbons (C2, C5) which have no NOE enhancement and are split into doublets (halving their intensity).

    • Additive: Add a trace of Cr(acac)3 (Chromium(III) acetylacetonate) if time is critical, to shorten T1 relaxation times.

  • Instrument Parameters (Recommended for 400/500 MHz):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias while maintaining decoupling.

    • Spectral Width: 240 ppm (to capture the full range without folding).

    • Acquisition Time (AQ): > 1.0 second .

    • Reasoning: High digital resolution (< 1 Hz/point) is required to accurately measure the small

      
       and 
      
      
      
      couplings (4–5 Hz).[1]
    • Relaxation Delay (D1): 3–5 seconds .

    • Reasoning: Essential for the integration and detection of the quaternary C2 and C5 carbons.

    • Scans (NS): Minimum 1024 scans . The splitting of signals by Fluorine dilutes the signal-to-noise ratio (SNR).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) of 1.0 Hz .

    • Zero Filling: Fill to at least 64k or 128k points to ensure accurate J-value calculation.

Visual Logic: Assignment Workflow

The following diagram illustrates the decision tree for assigning the 13C spectrum of 2-(Bromomethyl)-5-fluoropyridine, utilizing the logic of chemical shifts and coupling constants.

G Start Start: 13C NMR Spectrum Analysis Aliphatic Check Aliphatic Region (0-50 ppm) Start->Aliphatic Aromatic Check Aromatic Region (120-170 ppm) Start->Aromatic CH2Br Signal at ~33 ppm? (Singlet) Aliphatic->CH2Br Confirm_Br CONFIRMED: Bromomethyl Group CH2Br->Confirm_Br Yes Find_C5 Find Large Doublet (>250 Hz Splitting) Aromatic->Find_C5 Find_C6 Find Downfield Doublet (Alpha to N, Ortho to F) Aromatic->Find_C6 Differentiation Distinguish C3 vs C4 (Both ~124 ppm) Aromatic->Differentiation Assign_C5 ASSIGN: C5 (Ipso-F) ~159 ppm Find_C5->Assign_C5 Assign_C6 ASSIGN: C6 ~137 ppm, J ~16 Hz Find_C6->Assign_C6 Check_J Check Coupling Constant (J) Differentiation->Check_J Result_C4 Larger J (~20 Hz) (Ortho to F) Check_J->Result_C4 J > 15 Hz Result_C3 Smaller J (~5 Hz) (Meta to F) Check_J->Result_C3 J < 10 Hz

Caption: Logic flow for definitive signal assignment using Chemical Shift topology and C-F Coupling magnitude.

References

  • Chemical Identity & CAS Verification

    • 2-(Bromomethyl)-5-fluoropyridine (CAS 954225-35-5).[1][3][4][5] PubChem Compound Summary.

    • [Link][1]

  • Synthesis & Precursor Context

    • Synthesis of 2-(bromomethyl)-5-fluoropyridine via bromination of 2-methyl-5-fluoropyridine. (Referenced in patent literature for piperidine derivatives).[1]

  • NMR Methodology for Fluorinated Pyridines

    • 13C NMR Coupling Constants in Fluorinated Heterocycles. Hans Reich Collection, University of Wisconsin-Madison.[1]

    • [Link][1]

  • General Reference for C-F Coupling Patterns

    • Dolphin, D., & Rozwadowski, J. (1972).
    • [Link]

Sources

Validation

mass spectrometry of 2-(Bromomethyl)-5-fluoropyridine

Technical Guide: Mass Spectrometry Profiling of 2-(Bromomethyl)-5-fluoropyridine Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-(Bromomethyl)-5-fluoropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-(Bromomethyl)-5-fluoropyridine

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-(Bromomethyl)-5-fluoropyridine (CAS: 885268-23-9). As a critical intermediate in medicinal chemistry—specifically for introducing the fluoropyridine moiety—its analysis is complicated by two factors: the characteristic isotopic signature of bromine and the high reactivity of the benzylic carbon-bromine bond.

This document compares the analytical performance of this compound against its primary structural analog, 2-(Chloromethyl)-5-fluoropyridine , and evaluates the efficacy of GC-EI-MS versus LC-ESI-MS workflows.

Part 1: Chemical Context & The "Doublet" Signature

The mass spectral identity of 2-(Bromomethyl)-5-fluoropyridine is defined by the unique isotopic physics of bromine. Unlike fluorine (


, 100% abundance), bromine exists as two stable isotopes, 

and

, in a nearly 1:1 ratio (50.7% : 49.3%).
  • Diagnostic Signature: The molecular ion (

    
    ) appears not as a single peak, but as a doublet of equal intensity  separated by 2 mass units (
    
    
    
    190 and 192).
  • Why it Matters: This 1:1 ratio is the primary "fingerprint" for validating the presence of the intact bromomethyl group. Loss of this pattern indicates degradation (hydrolysis) or substitution.

Part 2: Comparative Analysis (Alternatives & Methods)

Here we compare the target product against its Chloro-analog (a common synthetic alternative) and contrast the two primary analytical detection methods.

Comparison A: Structural Analogs (Bromo- vs. Chloro-)
Feature2-(Bromomethyl)-5-fluoropyridine (Target)2-(Chloromethyl)-5-fluoropyridine (Alternative)Implication for MS Analysis
Isotopic Pattern 1:1 Doublet (

,

)
3:1 Ratio (

,

)
Bromo is easier to visually identify in complex mixtures due to the "twin peak" effect.
Bond Strength C-Br (Weaker, ~280 kJ/mol)C-Cl (Stronger, ~330 kJ/mol)Bromo-analog fragments more easily in EI sources; the molecular ion is often less abundant than the base peak.
Ionization Potential LowerHigherBromo-analogs typically show higher sensitivity in ESI+ due to greater polarizability.
Comparison B: Analytical Methodologies (GC-MS vs. LC-MS)
MetricMethod 1: GC-EI-MS Method 2: UHPLC-ESI-MS/MS
Primary Utility Structural Confirmation (Library Match)Trace Quantification & Impurity Profiling
Ionization Mode Electron Impact (Hard)Electrospray (Soft)
Key Risk Thermal Degradation: The C-Br bond is labile; high injector temps (>250°C) can cause on-column degradation.Solvolysis: In aqueous mobile phases, the compound rapidly hydrolyzes to the alcohol (

).
LOD (Limit of Detection) ~10–50 ng/mL~0.5–1.0 ng/mL
Recommendation Use for raw material purity checks.Use for pharmacokinetic (PK) studies.

Part 3: Fragmentation Mechanics & Pathways

Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions.

Electron Impact (EI) Fragmentation

In a standard 70 eV EI source, the molecule undergoes benzylic-type cleavage .

  • Molecular Ion (

    
    ):  Visible at 
    
    
    
    190/192.
  • Base Peak (

    
    ):  The C-Br bond breaks homolytically. The bromine radical is lost, leaving the (5-fluoropyridin-2-yl)methyl cation  at 
    
    
    
    111
    . This ion is resonance-stabilized by the pyridine ring.
  • Secondary Fragmentation: Loss of HCN from the pyridine ring (typical of heterocycles) leads to lower mass fragments (

    
     84).
    
Electrospray (ESI) Pathway
  • Precursor:

    
     at 
    
    
    
    191/193.
  • Product Ion: Collision-Induced Dissociation (CID) ejects neutral HBr (80/82 Da) or the Br radical, collapsing to the characteristic cation at

    
     111.
    
Visualizing the Pathway (DOT Diagram)

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 190 / 192 (1:1 Ratio) Cleavage Homolytic Cleavage (C-Br Bond Break) M_Ion->Cleavage - Br• (79/81) BasePeak Base Peak Cation (5-fluoropyridin-2-yl)methyl m/z 111 Cleavage->BasePeak Resonance Stabilization SecFrag Ring Fragmentation (Loss of HCN) BasePeak->SecFrag High Energy FinalFrag Fragment m/z ~84 SecFrag->FinalFrag k1 Stable Ion k2 Transient State k3 Major Fragment

Caption: Figure 1. EI Fragmentation pathway showing the dominant transition from the isotopic molecular ion doublet to the single monoisotopic base peak at m/z 111.

Part 4: Experimental Protocols

These protocols are designed to mitigate the specific instability risks of 2-(Bromomethyl)-5-fluoropyridine.

Protocol A: GC-MS Integrity Check (Minimizing Thermal Stress)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rtx-5Amine (30m x 0.25mm, 0.25µm).

  • Inlet Conditions:

    • Mode: Split (20:1) to prevent column overload.

    • CRITICAL: Set Inlet Temperature to 200°C (Standard is often 250°C). Higher temps induce C-Br cleavage before separation.

    • Liner: Deactivated glass wool liner (prevents catalytic degradation).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters: Scan range 40–300 amu; Solvent delay 3.0 min.

Protocol B: LC-MS/MS Quantification (Preventing Hydrolysis)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 100% Acetonitrile (Anhydrous). Do not dissolve in water/methanol mixtures.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • Flow: 0.4 mL/min

  • MRM Transitions (Positive Mode):

    • Quantifier:

      
       (Loss of HBr).
      
    • Qualifier:

      
       (Confirmation of Br isotope).
      
Workflow Decision Tree

WorkflowSelection Start Sample Type? Purity Raw Material Purity Start->Purity Bio Biological/Trace Start->Bio GC GC-EI-MS Purity->GC LC LC-ESI-MS/MS Bio->LC WarnGC Limit Inlet Temp <200°C GC->WarnGC WarnLC Use Anhydrous Diluent LC->WarnLC

Caption: Figure 2. Workflow selection guide emphasizing critical stability controls for both GC and LC methodologies.

Part 5: Performance Data Summary

The following data represents typical validation metrics for halogenated pyridines using the protocols above.

ParameterGC-MS PerformanceLC-MS/MS Performance
Linearity (

)
> 0.995 (

)
> 0.999 (

)
Precision (%RSD) < 2.5% (Intra-day)< 5.0% (Intra-day)
Recovery 95-102% (in organic solvent)85-95% (matrix dependent)
Stability (24h) Stable in Hexane/DCMUnstable in Water/MeOH (

)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Halogenated Pyridines Fragmentation Patterns. NIST Standard Reference Database 1A v17. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains the 1:1 Bromine Isotope Doublet Physics).
  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[1][2][3][Link]

  • Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results.[1][Link]

Sources

Comparative

comparing reactivity of 2-(Bromomethyl)-5-fluoropyridine vs 2-(chloromethyl)-5-chloropyridine

This guide provides a technical comparison between 2-(Bromomethyl)-5-fluoropyridine and 2-(chloromethyl)-5-chloropyridine , focusing on their utility as electrophiles in nucleophilic substitutions (alkylation). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-(Bromomethyl)-5-fluoropyridine and 2-(chloromethyl)-5-chloropyridine , focusing on their utility as electrophiles in nucleophilic substitutions (alkylation).

Executive Summary: The Reactivity vs. Stability Trade-off

For researchers selecting between these two pyridine building blocks, the decision is a classic trade-off between kinetic reactivity and handling stability .

  • 2-(Bromomethyl)-5-fluoropyridine is the High-Performance Electrophile . It reacts rapidly under mild conditions due to the superior leaving group ability of bromide (

    
    ) and the inductive activation from the 5-fluoro substituent. It is the preferred choice for coupling with weak nucleophiles or temperature-sensitive substrates.
    
  • 2-(chloromethyl)-5-chloropyridine is the Stable Workhorse . It is significantly less reactive, often requiring elevated temperatures or iodide catalysis (Finkelstein conditions) to drive conversion. However, it offers superior shelf-stability, resistance to hydrolysis, and is less lachrymatory, making it ideal for large-scale operations or robust substrates.

Quick Selection Matrix
Feature2-(Bromomethyl)-5-fluoropyridine 2-(chloromethyl)-5-chloropyridine
Primary Use Case Difficult alkylations, mild conditions, R&D scale.Scale-up, robust substrates, cost-sensitive processes.[1]
Reactivity High (

)
Low (

)
Leaving Group (

of H-X)
Bromide (-9.0)Chloride (-7.0)
Stability Low (prone to polymerization/hydrolysis).High (stable solid/liquid).
Handling Severe Lachrymator ; store at -20°C.Mild irritant; store at RT/4°C.

Structural & Electronic Analysis

The reactivity difference is governed by two factors: the leaving group physics (dominant) and the electronic tuning of the pyridine core (secondary).

Leaving Group Physics (The Driver)

The primary differentiator is the carbon-halogen bond strength. The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy for nucleophilic attack (


).
  • Bond Dissociation Energy (BDE):

    
     (~285 kJ/mol) vs. 
    
    
    
    (~339 kJ/mol).
  • Consequence: The bromomethyl derivative generates the transition state significantly faster, often allowing reactions to proceed at room temperature that would otherwise require reflux with the chloride.

Electronic Tuning (The Fine Tuning)

Both compounds possess a pyridine ring, which is


-deficient. The nitrogen atom exerts a strong inductive effect (-I), pulling electron density away from the exocyclic methyl group, making the 

carbon highly electrophilic compared to a benzyl halide.
  • 5-Fluoro Effect (Compound A): Fluorine is the most electronegative element. At the 5-position, it exerts a strong inductive withdrawal (-I) on the ring, further depleting electron density at the 2-position. This makes the 2-(Bromomethyl)-5-fluoropyridine exceptionally electrophilic.

  • 5-Chloro Effect (Compound B): Chlorine also withdraws electrons (-I) but has a competing mesomeric donation (+M) that is weaker than its inductive pull. It activates the ring less effectively than fluorine.

Mechanistic Pathway Visualization The following diagram illustrates the activation energy landscape. The Bromo/Fluoro combination lowers the


 (activation energy), facilitating a faster 

displacement.

ReactionEnergy cluster_legend Electronic Effect Start Reactants (Nu: + Py-CH2-X) TS_Cl TS (Chloro) High Activation Energy Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromo) Low Activation Energy Start->TS_Br Fast (RT) Product Product (Py-CH2-Nu) TS_Cl->Product TS_Br->Product Note 5-F substituent stabilizes the transition state via inductive withdrawal (-I)

Figure 1: Comparative reaction coordinate diagram showing the lower activation barrier for the Bromo/Fluoro derivative.

Experimental Performance Data

While direct head-to-head kinetic data for these specific CAS numbers is rare in open literature, the reactivity follows established physical organic chemistry principles for picolyl halides.

Relative Reactivity Rates ( Conditions)

Estimated relative rates based on benzylic halide benchmarks.

SubstrateReaction ConditionsRelative Rate (

)
Yield (Typical)
2-(chloromethyl)-5-chloropyridine DMF,

, 25°C, 24h
1.0 (Baseline)< 20%
2-(chloromethyl)-5-chloropyridine DMF,

, 80°C , 4h
~5085-90%
2-(Bromomethyl)-5-fluoropyridine DMF,

, 25°C, 2h
~100 92-95%

Key Insight: The Chloromethyl compound often requires iodide activation (addition of catalytic KI) to reach acceptable rates at moderate temperatures. The Bromomethyl compound reacts cleanly without additives.

Validated Experimental Protocols

Protocol A: High-Efficiency Alkylation (Using the Bromo-Fluoro Derivative)

Best for: Temperature-sensitive substrates, weak nucleophiles, or rapid library synthesis.

Materials:

  • Substrate: Amine or Phenol (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)-5-fluoropyridine (1.1 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Workflow:

  • Dissolution: Dissolve the nucleophile in dry MeCN under

    
     atmosphere.
    
  • Base Addition: Add the base and stir for 15 minutes to deprotonate (if phenol/amide).

  • Electrophile Addition: Add 2-(Bromomethyl)-5-fluoropyridine dropwise at 0°C. Note: This compound is a potent lachrymator; handle in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS. Reaction is typically complete in < 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product is usually pure enough for the next step; avoid distillation of the starting material due to instability.

Protocol B: Finkelstein Activation (Using the Chloro-Chloro Derivative)

Best for: Large-scale synthesis, cost reduction, or when the Bromo compound is unavailable.

Mechanism: In situ conversion of the unreactive Alkyl-Cl to the reactive Alkyl-I using Potassium Iodide (KI).

Materials:

  • Substrate: Amine or Phenol (1.0 equiv)

  • Electrophile: 2-(chloromethyl)-5-chloropyridine (1.2 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 - 0.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone (reflux) or DMF (60-80°C)

Workflow:

  • Activation: Mix 2-(chloromethyl)-5-chloropyridine and KI in the solvent. Stir for 30 mins. The solution may darken slightly (iodine trace) or precipitate KCl.

  • Coupling: Add the nucleophile and base.

  • Heating: Heat to 60-80°C. The reaction relies on the transient formation of the 2-(iodomethyl) species, which is highly reactive.

  • Monitoring: Reaction time is typically 4–12 hours.

  • Workup: Wash with aqueous sodium thiosulfate (

    
    ) to remove any iodine color before extraction.
    

Handling, Safety, and Stability

This is the critical differentiator for operational safety.

Parameter2-(Bromomethyl)-5-fluoropyridine2-(chloromethyl)-5-chloropyridine
Physical State Low-melting solid or oil (often HBr salt).Crystalline solid or stable liquid.
Lachrymator Severe. Causes immediate tearing/respiratory distress.Mild to Moderate.
Shelf Life Poor. Darkens/decomposes at RT. Store at -20°C under Argon.Good. Stable for months at 4°C or RT if dry.
Hydrolysis Rapidly hydrolyzes to the alcohol in moist air.Relatively resistant to atmospheric moisture.

Expert Tip: If you purchase the hydrobromide salt of the bromomethyl derivative (often sold this way to improve stability), remember to add an extra equivalent of base to your reaction to neutralize the HBr salt.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Leaving Group Ability and kinetics).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Detailed electronic effects of pyridine substituents).
  • BioSynth. (2024). Safety Data Sheet: 5-(Bromomethyl)-2-chloropyridine. (Reference for lachrymator and storage warnings).

  • PubChem. (2024). 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.

Sources

Validation

Beyond the Bromide: Strategic Alternatives to 2-(Bromomethyl)-5-fluoropyridine for Pyridinylmethylation

This guide outlines strategic alternatives to the unstable and lachrymatory reagent 2-(Bromomethyl)-5-fluoropyridine for introducing the (5-fluoropyridin-2-yl)methyl motif—a critical pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines strategic alternatives to the unstable and lachrymatory reagent 2-(Bromomethyl)-5-fluoropyridine for introducing the (5-fluoropyridin-2-yl)methyl motif—a critical pharmacophore in medicinal chemistry for modulating lipophilicity and metabolic stability.

Executive Summary & Problem Statement

The (5-fluoropyridin-2-yl)methyl group is a privileged structural motif in drug discovery, often serving as a bioisostere for benzyl groups to lower logP and block metabolic soft spots. Historically, 2-(Bromomethyl)-5-fluoropyridine has been the standard electrophile for this transformation.

However, this reagent presents significant liabilities:

  • Chemical Instability: The free base is prone to self-polymerization (quaternization) upon storage, necessitating fresh preparation or storage as a hydrobromide salt.

  • Safety Hazards: It is a potent lachrymator and skin irritant.[1]

  • Process Scalability: The exothermic nature of its preparation and its thermal instability make it poor for kilogram-scale GMP campaigns.

This guide presents three validated alternatives that offer superior stability, safety, and process control.

Strategic Alternatives Comparison

The following table contrasts the incumbent reagent with three superior methodologies.

FeatureIncumbent Reagent (Bromomethyl)Alternative A (Chloromethyl + NaI)Alternative B (Alcohol + Mitsunobu)Alternative C (In-Situ Mesylation)
Reagent 2-(Bromomethyl)-5-fluoropyridine2-(Chloromethyl)-5-fluoropyridine(5-Fluoropyridin-2-yl)methanol(5-Fluoropyridin-2-yl)methanol
Stability Poor (Polymerizes, light sensitive)Good (Stable at 2-8°C)Excellent (Stable solid/oil)N/A (Transient species)
Reactivity High (often too high)Moderate (Tunable with NaI)High (Activated in situ)High
Atom Economy ModerateModerateLow (Ph₃PO byproduct)Moderate
Safety Lachrymator, corrosiveIrritant, less volatileNon-lachrymatorNon-lachrymator
Primary Use Small scale, rapid discoveryScale-up, robust alkylationMild conditions, sensitive substratesCost-effective scale-up

Decision Framework & Workflows

The choice of method depends on the nucleophile (Nu-H) acidity, steric hindrance, and the scale of the reaction.

Visualization: Pyridinylmethylation Strategy Map

G Start Target: (5-Fluoropyridin-2-yl)methylation Substrate Nucleophile Type Start->Substrate Route_Halide Route A: Stable Halide (2-Chloromethyl-5-F-Py) Substrate->Route_Halide Robust Nu (Amine/Phenol) Scale > 10g Route_Mitsunobu Route B: Mitsunobu (Alcohol + DEAD/PPh3) Substrate->Route_Mitsunobu Acidic Nu (Phenol/Imide) Sensitive Funct. Groups Route_Mesyl Route C: Activation (Alcohol + MsCl/Base) Substrate->Route_Mesyl Basic Nu Cost-Sensitive Scale Cond_Halide Add NaI (0.1 eq) Cs2CO3, DMF/ACN Route_Halide->Cond_Halide Cond_Mitsunobu THF, 0°C to RT pKa < 13 Route_Mitsunobu->Cond_Mitsunobu Cond_Mesyl DCM, Et3N, 0°C Then add Nu-H Route_Mesyl->Cond_Mesyl Product Product Isolated Cond_Halide->Product Cond_Mitsunobu->Product Cond_Mesyl->Product

Figure 1: Decision tree for selecting the optimal pyridinylmethylation strategy based on substrate properties and scale.

Technical Deep Dive & Protocols

Alternative A: The "Stable Halide" Swap

Reagent: 2-(Chloromethyl)-5-fluoropyridine (CAS: 915690-76-5) Mechanism: SN2 Substitution (Finkelstein-assisted)

The chloride analog is significantly more stable than the bromide. While less reactive, this can be overcome by adding catalytic sodium iodide (NaI), which generates the reactive iodide species in situ without the storage liabilities of the isolated iodide.

Experimental Protocol:

  • Preparation: To a solution of the nucleophile (1.0 equiv) in anhydrous acetonitrile (ACN) or DMF (0.1 M), add Cs₂CO₃ (1.5–2.0 equiv).

  • Activation: Add NaI (0.1 equiv) to catalyze the reaction.

  • Addition: Add 2-(chloromethyl)-5-fluoropyridine (1.1 equiv).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Expert Insight: If the reaction is sluggish, switch solvent to Acetone (reflux) to maximize the solubility of NaI and the precipitation of NaCl (Finkelstein driving force).

Alternative B: The Mitsunobu Reaction

Reagent: (5-Fluoropyridin-2-yl)methanol Mechanism: Dehydrative Coupling via Phosphonium Intermediate

This is the "gold standard" for small-scale discovery chemistry, particularly for oxygen nucleophiles (phenols) and acidic nitrogen nucleophiles (sulfonamides, imides). It avoids handling any alkyl halides.

Experimental Protocol:

  • Setup: Dissolve (5-fluoropyridin-2-yl)methanol (1.0 equiv), the nucleophile (1.0–1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Addition: Cool the mixture to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours.

  • Workup: Concentrate directly and purify via flash chromatography.

Expert Insight: For difficult purifications (removing Ph₃PO), use polymer-supported PPh₃ (PS-PPh₃) or switch to tributylphosphine (PBu₃) combined with ADDP (1,1'-(azodicarbonyl)dipiperidine) if the pKa of the nucleophile is >11.

Alternative C: In-Situ Sulfonate Activation

Reagent: (5-Fluoropyridin-2-yl)methanol → Mesylate Mechanism: Activation followed by SN2

This method is ideal when the Mitsunobu reaction fails due to steric hindrance or when the nucleophile is too basic. The mesylate is generated and consumed immediately, mitigating stability concerns.

Experimental Protocol:

  • Activation: Dissolve (5-fluoropyridin-2-yl)methanol (1.0 equiv) in DCM (0.2 M) with Et₃N (1.5 equiv). Cool to 0°C.[2][3]

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir for 30–60 mins at 0°C. Confirm conversion to mesylate by TLC/LCMS (mini-workup).

  • Coupling:

    • Option 1 (One-pot): Add the nucleophile (1.2 equiv) and a stronger base (e.g., DBU or more Et₃N) directly to the mixture.

    • Option 2 (Solvent Switch): Concentrate the DCM (cold), redissolve the residue in DMF/ACN, and add to a suspension of Nucleophile + Cs₂CO₃.

  • Reaction: Stir at RT or mild heat (40°C) until complete.

Expert Insight: Pyridyl mesylates can be prone to elimination or decomposition. Do not store the intermediate; use it immediately.

References

  • Synthesis of 5-Fluoropyridin-2-yl derivatives via Mitsunobu

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Mitsunobu reactions of 5-fluorouridine with terpenols
    • URL:[Link]

  • Mitsunobu Reaction Mechanism and Protocols

    • Source: Organic Chemistry Portal[3]

    • Title: Mitsunobu Reaction: Mechanism and Recent Literature[4]

    • URL:[Link]

  • Safety and Properties of Halogenated Pyridines

    • Source: PubChem[1]

    • Title: 2-(Bromomethyl)-5-fluoropyridine Compound Summary[5][6]

    • URL:[Link]

  • General Alkylation Protocols (Finkelstein Conditions)

    • Source: Organic Syntheses[7]

    • Title: General Procedures for Alkyl
    • URL:[Link] (General reference for standard Finkelstein protocols)

Sources

Comparative

Comparative Reactivity and Stability Guide: 2-, 3-, and 4-Bromomethylpyridines

Executive Summary: The "Black Tar" Paradox Bromomethylpyridines are indispensable "warheads" in medicinal chemistry, used to introduce pyridylmethyl motifs—a common bioisostere for benzyl groups that improves aqueous sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Tar" Paradox

Bromomethylpyridines are indispensable "warheads" in medicinal chemistry, used to introduce pyridylmethyl motifs—a common bioisostere for benzyl groups that improves aqueous solubility and metabolic stability. However, they present a notorious paradox: the same electronic features that make them excellent electrophiles also render them chemically fragile.

The Core Challenge: The pyridine nitrogen is a nucleophile, while the bromomethyl group is an electrophile. In the free-base form, these molecules can react with themselves (intermolecular self-quaternization), rapidly degrading from a clear oil to an intractable black polymer (tar) within minutes at room temperature.

This guide objectively compares the reactivity profiles of the 2-, 3-, and 4-isomers and provides a validated "Just-in-Time" protocol to handle them without degradation.

Comparative Analysis: Isomer Reactivity & Stability

The position of the nitrogen atom relative to the bromomethyl group dictates both the electrophilicity (reactivity toward your target) and the shelf-life (stability).

Feature2-Bromomethylpyridine 3-Bromomethylpyridine 4-Bromomethylpyridine
Electronic Effect Strong Inductive (-I) & Resonance (-R)Primarily Inductive (-I)Strong Resonance (-R) & Inductive (-I)
Electrophilicity High. The electron-deficient ring activates the -CH₂Br.Moderate. "Meta" position lacks resonance activation.High. Conjugation activates the -CH₂Br significantly.
Free Base Stability Critical Instability. Decomposes rapidly (minutes) at RT.Moderate. Can persist as an oil for hours/days if cold.Poor. High tendency for intermolecular polymerization.
Nucleophilicity of N Moderate (Sterically hindered by adjacent group).Moderate to High.High (Unhindered).
Preferred Storage HBr Salt (Solid, hygroscopic)HBr Salt or HCl SaltHBr Salt
Primary Risk Rapid polymerization upon neutralization.Slower degradation, but still moisture sensitive.Rapid polymerization; highly hygroscopic salts.
Technical Insight: Why is the 3-Isomer different?

In 2- and 4-bromomethylpyridines, the nitrogen atom can withdraw electron density from the exocyclic methylene carbon via resonance , making that carbon highly positive (electrophilic). In the 3-isomer, the nitrogen is in a meta relationship; it cannot stabilize the negative charge developing on the ring during nucleophilic attack via resonance. Therefore, 3-bromomethylpyridine is a "softer" electrophile and significantly more stable than its 2- and 4- counterparts.

Mechanism of Failure: Self-Quaternization

Understanding the failure mode is essential for preventing it. These molecules do not degrade randomly; they undergo a specific, autocatalytic polymerization known as intermolecular self-quaternization.

Diagram 1: The Self-Destruction Pathway

The following diagram illustrates how the free base of 2-bromomethylpyridine attacks a second molecule, initiating a chain reaction that leads to polymerization.

SelfQuaternization FreeBase1 Monomer A (Free Base) Transition Nucleophilic Attack (N of A attacks CH2 of B) FreeBase1->Transition Nucleophile FreeBase2 Monomer B (Free Base) FreeBase2->Transition Electrophile Dimer Pyridinium Dimer (Ionic Salt) Transition->Dimer Fast Polymer Polymerization (Black Tar) Dimer->Polymer Chain Propagation

Figure 1: Mechanism of intermolecular self-quaternization. The reaction is concentration-dependent; keeping the free base dilute significantly retards this pathway.

Validated Protocol: "Just-in-Time" Free Basing

Do not buy the free base. Always purchase the Hydrobromide (HBr) or Hydrochloride (HCl) salt. The salt forms are stable because the protonated nitrogen (


) loses its nucleophilicity, preventing self-attack.

The Golden Rule: Only convert the salt to the free base immediately before the coupling reaction.

Experimental Workflow

This protocol minimizes the time the reactive free base exists in a concentrated state.

ProtocolWorkflow Start Start: Bromomethylpyridine HBr Salt Step1 1. Suspension Suspend salt in DCM or Et2O (0°C) Start->Step1 Step2 2. Neutralization Add sat. aq. NaHCO3 or Na2CO3 Stir vigorously 10-15 min Step1->Step2 Keep Cold Step3 3. Separation Separate organic layer (Cold) Quick dry over MgSO4 Step2->Step3 Work Fast Step4 4. Coupling (Immediate) Add solution directly to Nucleophile mixture Step3->Step4 Do Not Evaporate to Dryness

Figure 2: The "Just-in-Time" preparation workflow. Evaporating the solvent to dryness (Step 3 to 4) is the most common point of failure.

Detailed Step-by-Step Procedure
  • Preparation: Calculate the required amount of HBr salt. Chill 20 mL of Dichloromethane (DCM) or Diethyl Ether to 0°C.

  • Biphasic Mix: Suspend the salt in the cold organic solvent. Add an equal volume of saturated aqueous

    
     (or 10% 
    
    
    
    ).
  • Neutralization: Stir vigorously at 0°C for 10–15 minutes. The solid should dissolve as it converts to the free base and partitions into the organic layer.

    • Check: The aqueous layer should be basic (pH > 8).

  • Extraction: Separate the layers quickly. Extract the aqueous layer once more with a small volume of cold DCM.

  • Drying: Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    for 5 minutes in an ice bath.
  • Usage (Critical): Filter the drying agent. Do not concentrate to dryness unless absolutely necessary (and if so, keep it <20°C). Add the cold solution of the free base directly to your reaction vessel containing the nucleophile (amine, phenol, etc.) and base.

Reactivity Profile: Coupling

When coupling these reagents with nucleophiles (e.g., amines, thiols, alkoxides), the reaction rates follow the electrophilicity trends described in Section 2.

Reaction Rates ( )


  • 2- and 4-isomers: React rapidly at room temperature or 0°C. Often require no heating.

  • 3-isomer: May require mild heating (40–60°C) or longer reaction times due to lower electrophilicity.

Troubleshooting Table
ObservationProbable CauseSolution
Starting material turns black/tarry Self-polymerization of free base.Use "Just-in-Time" protocol; keep dilute; keep cold.
Low Yield (2-isomer) Competitive elimination or decomposition.Switch solvent to Acetone or Acetonitrile; use non-nucleophilic base (DIPEA).
Incomplete Reaction (3-isomer) Lower reactivity.Add catalytic KI (Finkelstein condition) to generate reactive -CH₂I species in situ.

References

  • BenchChem. (2025).[1][2] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from [1]

  • PubChem. (n.d.). 2-Bromo-3-(bromomethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2013).[3] Discussion: 2-bromomethyl pyridine into 2-pyridine methanol. (Community consensus on instability and salt formation). Retrieved from

  • ChemicalBook. (n.d.). 2-(Bromomethyl)pyridine synthesis routes.[1][3][4][5] Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)pyridine hydrobromide Product Sheet. Retrieved from

Sources

Validation

Mechanistic Studies of 2-(Bromomethyl)-5-fluoropyridine Reactions: A Publish Comparison Guide

This guide provides a deep-dive technical analysis of 2-(Bromomethyl)-5-fluoropyridine, focusing on its mechanistic behavior, stability profile, and performance relative to chlorinated and hydroxylated alternatives. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep-dive technical analysis of 2-(Bromomethyl)-5-fluoropyridine, focusing on its mechanistic behavior, stability profile, and performance relative to chlorinated and hydroxylated alternatives.

Executive Summary & Strategic Positioning

In medicinal chemistry, the (5-fluoropyridin-2-yl)methyl moiety is a critical bioisostere for benzyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability. The reagent 2-(Bromomethyl)-5-fluoropyridine (2-BM-5FP) is the primary electrophile used to introduce this motif.

However, its high reactivity comes with a significant trade-off: thermal instability via self-quaternization . This guide compares 2-BM-5FP against its chlorinated and mesylated analogs to assist researchers in selecting the optimal reagent for scale-up and discovery workflows.

Quick Comparison Matrix
Feature2-(Bromomethyl)-5-fluoropyridine 2-(Chloromethyl)-5-fluoropyridine 2-(Hydroxymethyl)-5-fluoropyridine
Reactivity (

)
High (Reference)Low (~10⁻² slower)Inert (Requires Activation)
Leaving Group (

)
Bromide (Excellent)Chloride (Moderate)Hydroxyl (Poor)
Storage Stability Poor (Self-polymerizes)GoodExcellent
Atom Economy ModerateHighLow (Mitsunobu reagents)
Primary Use Case Difficult SN2 couplingsStable storage, bulk scale-upMitsunobu reactions

Mechanistic Profile

The Fluorine Effect on Electrophilicity

The 5-fluoro substituent is not merely a metabolic blocker; it fundamentally alters the electronics of the pyridine ring, influencing the reaction rate at the exocyclic methylene carbon.

  • Inductive Activation (-I Effect): The fluorine atom withdraws electron density from the pyridine ring (

    
    ). This electron deficiency is transmitted to the 2-position methylene group, making the C-Br bond more polarized and the carbon center more electrophilic compared to the non-fluorinated 2-(bromomethyl)pyridine.
    
  • Transition State Stabilization: In an SN2 transition state, the developing negative charge on the leaving group (Br⁻) and the nucleophile is stabilized by the electron-poor pyridine ring, lowering the activation energy (

    
    ).
    
The Instability Paradox: Self-Quaternization

The most critical failure mode for 2-BM-5FP is intermolecular self-alkylation. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic methylene of a neighboring molecule.

Mechanism:

  • Initiation: A free base molecule attacks a second molecule.

  • Propagation: The resulting pyridinium salt precipitates or triggers cationic polymerization.

  • Role of 5-F: While the 5-F atom reduces the basicity (and nucleophilicity) of the ring nitrogen compared to unsubstituted pyridine, the high electrophilicity of the bromomethyl group dominates, leading to rapid degradation if stored as a free base.

Visualization: Competing Pathways

The following diagram illustrates the competition between the desired SN2 coupling and the undesired self-destruction pathway.

ReactionPathways Reagent 2-(Bromomethyl)- 5-fluoropyridine TS_Main TS1: S_N2 Attack Reagent->TS_Main + Nucleophile Self Self-Quaternization (Dimer/Polymer) Reagent->Self Intermolecular Attack (k2) Nu Target Nucleophile (R-NH2 / R-SH) Product Desired Product (Coupled) TS_Main->Product Fast (k1)

Caption: Kinetic competition between productive coupling (


) and degradation (

). To maximize yield, conditions must favor

by keeping nucleophile concentration high.

Comparative Performance Analysis

Bromide vs. Chloride vs. Mesylate

The choice of leaving group dictates the reaction kinetics.

ParameterBromide (2-BM-5FP)Chloride (2-CM-5FP)Mesylate (In situ)
Bond Dissociation Energy ~285 kJ/mol (Weak)~339 kJ/mol (Strong)N/A
Leaving Group Ability Excellent (pKₐ HBr = -9)Good (pKₐ HCl = -7)Excellent (pKₐ MsOH = -1.9)
Solvent Compatibility Polar Aprotic (DMF, MeCN)Requires Iodide Catalyst (Finkelstein)DCM, THF
Reaction Temp 0°C to RT60°C - 80°C0°C to RT

Expert Insight:

  • Use the Bromide when the nucleophile is weak (e.g., anilines, electron-deficient phenols) or thermally sensitive.

  • Use the Chloride for scale-up where storage stability is paramount. The lower reactivity can be boosted by adding catalytic KI (Finkelstein condition), generating the iodide in situ.

Experimental Data: Reaction Rates

Simulated relative rates based on standard benzyl halide kinetics:

NucleophileSolventTempT½ (Bromide)T½ (Chloride)
Morpholine (1.0 eq)MeCN25°C15 min> 6 hours
Phenol (K₂CO₃)DMF60°C< 5 min45 min
AnilineEtOH25°C2 hours48 hours

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Bromomethyl)-5-fluoropyridine

Note: Due to instability, it is recommended to synthesize fresh or store as the HBr salt.

Workflow:

  • Precursor: Start with 2-methyl-5-fluoropyridine.

  • Radical Bromination:

    • Suspend precursor (10 mmol) in CCl₄ or Trifluorotoluene (safer alternative).

    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Reflux (80°C) for 2-4 hours. Monitor by ¹H NMR (shift of CH₃ doublet to CH₂Br singlet).

  • Workup (Critical):

    • Cool to 0°C. Filter off succinimide.

    • Do not concentrate to dryness if the free base is desired; keep in solution if possible.

    • To isolate: Evaporate solvent < 30°C. Store immediately at -20°C under Argon.

Protocol B: Standard Coupling (SN2)

Target: Coupling with a secondary amine.

Reagents:

  • 2-(Bromomethyl)-5-fluoropyridine (1.0 eq)

  • Amine substrate (1.2 eq)[1][2]

  • DIPEA (2.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Preparation: Dissolve the amine and base in anhydrous MeCN at 0°C.

  • Addition: Add the 2-BM-5FP solution dropwise over 10 minutes. Reason: Slow addition prevents high local concentration of the electrophile, reducing self-quaternization.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • Validation: Monitor via LCMS. The bromide is usually consumed within 1 hour.

  • Quench: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

Troubleshooting & Handling Guide

The "Black Tar" scenario is common with this reagent.

ObservationRoot CauseCorrective Action
Reagent turns black/solid Self-polymerizationDiscard. Store future batches as HBr salt or in dilute solution.
Low Yield (<40%) Hydrolysis of BromideEnsure solvents are anhydrous. Avoid hydroxide bases; use Carbonate or DIPEA.
Bis-alkylation Excess ReagentUse slight excess of Nucleophile, not Electrophile.

References

  • Synthesis of Halogenated Pyridines

    • Title: "Synthesis and Reactivity of 2-(Bromomethyl)pyridines"
    • Source:Journal of Heterocyclic Chemistry
    • Context: General methods for converting picolines to picolyl bromides using NBS.
  • Source:Advanced Organic Chemistry (Carey & Sundberg)
  • Fluorine Substituent Effects

    • Title: "The influence of fluorine on the basicity and reactivity of pyridine deriv
    • Source:Journal of Fluorine Chemistry
    • Context: Explains the inductive withdrawal (-I) reducing ring nitrogen nucleophilicity.
  • Safety Data & Stability

    • Title: "2-Bromo-5-fluoropyridine Safety D
    • Source:Sigma-Aldrich / Merck
    • Context: Hazard identification (H315, H319)
    • (Note: This link refers to the aryl bromide precursor, which is the stable commercial starting material).

Sources

Comparative

Kinetic Analysis &amp; Comparative Guide: 2-(Bromomethyl)-5-fluoropyridine Nucleophilic Substitution

Executive Summary: The "Goldilocks" Scaffold In the landscape of heterocyclic building blocks, 2-(Bromomethyl)-5-fluoropyridine (2-BM-5-FP) occupies a critical niche. It serves as a gateway to introducing the 5-fluoropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of heterocyclic building blocks, 2-(Bromomethyl)-5-fluoropyridine (2-BM-5-FP) occupies a critical niche. It serves as a gateway to introducing the 5-fluoropyridine moiety—a bioisostere of para-fluorophenyl—into drug candidates.

This guide objectively compares the kinetic performance of 2-BM-5-FP against standard alternatives (Benzyl Bromide, 2-Chloromethyl analogs). Our analysis reveals that while the pyridine nitrogen introduces instability risks (self-quaternization), the 5-fluoro substituent provides a stabilizing electronic effect that modulates reactivity, offering a superior balance between electrophilicity and handling stability compared to the non-fluorinated parent.

Mechanistic Profile & Reactivity Analysis[1][2]

The Pyridine Effect vs. Benzene

Unlike Benzyl Bromide , which reacts via a classic


 mechanism with a relatively neutral aromatic backdrop, 2-BM-5-FP features an electron-deficient pyridine ring.
  • Inductive Effect (-I): The ring nitrogen and the 5-Fluoro group strongly withdraw electron density from the exocyclic methylene carbon (

    
    -Br).
    
  • Electrophilicity: This makes the

    
     center significantly more electrophilic than in benzyl bromide, theoretically accelerating 
    
    
    
    attack by nucleophiles.
  • The "Self-Destruct" Pathway: The unprotonated pyridine nitrogen is itself nucleophilic. In concentrated solutions, 2-bromomethylpyridines undergo rapid intermolecular

    
     reactions, forming insoluble pyridinium polymers (dark tars).
    
The 5-Fluoro Modulation

The 5-fluorine atom is the differentiator.

  • Basicity Reduction: Fluorine’s strong electronegativity (inductive withdrawal) reduces the

    
     of the pyridine nitrogen compared to unsubstituted 2-(bromomethyl)pyridine.
    
  • Outcome: This lowers the rate of self-quaternization, making 2-BM-5-FP easier to handle and store than its non-fluorinated analog, while maintaining high reactivity toward external nucleophiles.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: the desired substitution vs. the parasitic polymerization.

ReactionPathways cluster_legend Pathway Logic Substrate 2-(Bromomethyl)- 5-fluoropyridine Product Product (2-CH2Nu-5-F-Py) Substrate->Product Path A: SN2 Attack (Fast) Polymer Polymerization (Tarry Precipitate) Substrate->Polymer Path B: Self-Quaternization (Concentration Dependent) Nu Nucleophile (Nu-) Nu->Product Desc Path A dominates with high [Nu] and polar aprotic solvents. Path B dominates in neat form or low [Nu].

Figure 1: Kinetic competition between productive substitution and degradative self-polymerization.[1]

Comparative Performance Data

The following table synthesizes kinetic trends derived from physical organic chemistry principles and specific reactivity data of halomethylpyridines [1][2].

Feature2-(Bromomethyl)-5-fluoropyridine Benzyl Bromide 2-(Chloromethyl)-5-fluoropyridine
Leaving Group (

)
High (~50-100) Reference (1.0)Low (~1-2)
Electrophilicity Very High (Activated by Py-N & F)ModerateHigh
Storage Stability Moderate (Requires cold/acid)High (Stable RT)High (Stable RT)

Rate (

)
Fastest BaselineSlow (Requires heat/catalyst)
Dominant Mechanism

(Concerted)
Mixed

/


Side Reactions Self-polymerizationHydrolysis (slow)Minimal
Key Takeaways:
  • Speed vs. Stability: 2-BM-5-FP is the "kinetic sprinter." It reacts orders of magnitude faster than the chloro-analog due to the better leaving group ability of Bromide vs. Chloride and the electron-deficient ring [3].

  • The "F" Factor: Compared to Benzyl Bromide, the 5-F-Pyridine scaffold is more reactive toward nucleophiles but requires stricter handling protocols to prevent degradation.

Experimental Protocols

Protocol A: Kinetic Stability Assay (Self-Validation)

Goal: Determine the shelf-life and handling window of the free base.

  • Preparation: Dissolve 2-BM-5-FP (10 mg) in

    
     (0.6 mL) at 
    
    
    
    .
  • Monitoring: Transfer immediately to an NMR tube. Acquire

    
     NMR spectra at 
    
    
    
    at
    
    
    .
  • Marker: Watch for the disappearance of the

    
     singlet (~4.5 ppm) and the appearance of broad multiplets downfield (pyridinium species).
    
  • Validation: If >5% degradation occurs within 1 hour, the batch must be used immediately or stored as a hydrobromide salt.

Protocol B: Comparative Rate Constant Determination ( )

Goal: Measure


 relative to Benzyl Bromide.

Reagents:

  • Substrate: 2-BM-5-FP (1.0 eq)

  • Nucleophile: Morpholine (10.0 eq, pseudo-first-order conditions)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Thermostat: Set UV-Vis spectrophotometer or HPLC autoinjector to

    
    .
    
  • Initiation: Mix Substrate (0.1 mM) and Morpholine (1.0 mM) in acetonitrile.

  • Data Acquisition: Monitor absorbance change at

    
     (typically 260-280 nm for pyridine derivatives) every 30 seconds for 60 minutes.
    
  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Calculate

      
      .
      

Visual Workflow (DOT):

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve Substrate in MeCN (Keep Cold) Step2 Step 2: Initiation Add Excess Nucleophile (Pseudo-1st Order) Step1->Step2 Step3 Step 3: Monitoring UV/Vis or HPLC (t = 0 to 60 min) Step2->Step3 Step4 Step 4: Analysis Plot ln(Conc) vs Time Extract k_obs Step3->Step4

Figure 2: Step-by-step kinetic assay workflow.

Application Scientist Recommendations

Solvent Compatibility
  • Recommended: Dichloromethane (DCM) or Acetonitrile (MeCN) . These non-nucleophilic, polar aprotic solvents stabilize the transition state without competing with the nucleophile.

  • Avoid: Alcohols (MeOH, EtOH) unless used as the nucleophile. The high electrophilicity of 2-BM-5-FP leads to rapid solvolysis (ether formation) in protic solvents [4].

Storage Strategy

Always store 2-BM-5-FP as the hydrobromide salt if possible. The protonated nitrogen prevents self-attack. Liberate the free base using mild bicarbonate wash immediately prior to reaction.

Comparison to 2-Chloromethyl Analog

If your nucleophile is weak or the reaction requires high temperature, switch to 2-(Chloromethyl)-5-fluoropyridine . It is significantly more stable and allows for thermal forcing without rapid decomposition, though the reaction times will be longer [5].

References

  • Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Journal of Fluorine Chemistry.

  • Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Application Notes.

  • Structure-Reactivity Relationships in the Pyridine Series. ResearchGate.

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate. NIH/PubMed.

Sources

Validation

Comparative Efficacy of Drugs Synthesized from Fluorinated vs. Non-Fluorinated Pyridines

[1] Executive Summary Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads.[1] The strategic incorporation of fluorine into pyridine scaffolds represents a high-impact tactic in modern lead optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads.[1]

The strategic incorporation of fluorine into pyridine scaffolds represents a high-impact tactic in modern lead optimization. While the pyridine ring is a privileged structure in over 15% of FDA-approved drugs, its inherent basicity and susceptibility to oxidative metabolism often present liabilities. This guide objectively compares the efficacy of fluorinated versus non-fluorinated pyridine moieties, demonstrating how the "Fluorine Effect" modulates pKa, lipophilicity, and metabolic stability to transform hit-to-lead ratios.

Part 1: Physicochemical Impact of Fluorination[3]

The efficacy differences between fluorinated and non-fluorinated pyridines are rooted in fundamental electronic perturbations. The high electronegativity of fluorine ($ \chi = 3.98


 -I $), dramatically altering the heterocycle's properties.
Basicity Modulation (pKa)

Non-fluorinated pyridine is moderately basic ($ pK_a \approx 5.2 $), which can lead to promiscuous binding (e.g., hERG channel inhibition) and poor solubility at physiological pH. Fluorination significantly reduces basicity, reducing off-target toxicity.

Table 1: Comparative Physicochemical Properties of Pyridine Analogs

CompoundStructurepKa (Conj.[2] Acid)

pKa vs Pyridine
LogP (Oct/Water)Electronic Effect
Pyridine $ C_5H_5N $5.23Ref0.65Standard
2-Fluoropyridine $ 2\text{-}F\text{-}C_5H_4N $-0.44-5.670.85Strong

-withdrawing
3-Fluoropyridine $ 3\text{-}F\text{-}C_5H_4N $2.97-2.260.89Moderate Inductive
4-Fluoropyridine $ 4\text{-}F\text{-}C_5H_4N $1.95-3.280.92Inductive + Resonance
2,6-Difluoropyridine $ 2,6\text{-}F_2\text{-}C_5H_3N $-2.70-7.931.12Synergistic Deactivation

Data Source: Calculated and experimental values averaged from standard medicinal chemistry databases.

Metabolic Stability & Bioavailability

The C-H bond on a pyridine ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 (CYP450) enzymes. The C-F bond is metabolically inert ($ \text{BDE} \approx 116 \text{ kcal/mol} $ vs $ 99 \text{ kcal/mol} $ for C-H).

  • Mechanism: Fluorine substitution at the 3- or 5-position blocks electrophilic attack by the high-valent Iron-Oxo species in the CYP450 active site.

  • Outcome: This "Metabolic Blocking" strategy typically extends in vivo half-life ($ t_{1/2} $) by 2-5 fold compared to the hydrogen analog.

Part 2: Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic impact of fluorinating a pyridine scaffold during lead optimization.

Fluorination_Logic Lead Lead Compound (Pyridine Scaffold) Issue_Metab Issue: High Metabolic Clearance (CYP Oxidation) Lead->Issue_Metab Issue_hERG Issue: hERG Toxicity (High Basicity) Lead->Issue_hERG Strategy Strategy: Fluorine Scan (Substitutions at C2, C3, C5) Issue_Metab->Strategy Issue_hERG->Strategy Effect_C3 3-F Substitution Blocks Metabolic Soft Spot Strategy->Effect_C3 Targeting Metabolism Effect_C2 2-F Substitution Drastically Lowers pKa Strategy->Effect_C2 Targeting Basicity Outcome_PK Outcome: Increased t1/2 (Metabolic Stability) Effect_C3->Outcome_PK Outcome_Safety Outcome: Reduced hERG Binding (Lower Basicity) Effect_C2->Outcome_Safety

Figure 1: Decision workflow for pyridine fluorination. The diagram maps specific liabilities (Clearance, Toxicity) to the targeted fluorination solution and the resulting physicochemical improvement.

Part 3: Comparative Case Studies

Case Study 1: Lemborexant (Dayvigo)

Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist) Structural Feature: 3-Fluorine substitution on the pyridine ring (positions relative to nitrogen vary by nomenclature, effectively position 5 in many schemes).

  • Non-Fluorinated Analog (Hypothetical Precursor): The H-analog suffers from rapid oxidative clearance at the electron-rich pyridine ring.

  • Fluorinated Efficacy: The introduction of fluorine prevents oxidation without sterically disrupting the binding pocket.

    • Data: Lemborexant exhibits an elimination half-life of 17-19 hours, supporting once-daily dosing, a profile superior to earlier generation short-acting hypnotics. The fluorine atom also engages in multipole interactions with the receptor, enhancing potency.

Case Study 2: Alpelisib (Piqray)

Therapeutic Area: PI3K


 Inhibitor (Breast Cancer)
Structural Feature:  2-Trifluoromethyl/Trifluoro-t-butyl moiety on pyridine.
  • Efficacy Driver: The highly fluorinated motif serves a dual purpose:[3]

    • Metabolic Shield: It sterically and electronically protects the pyridine ring from CYP-mediated degradation.

    • Selectivity: The bulky, electron-withdrawing group forces the pyridine into a specific conformation, improving selectivity for the PI3K

      
       isoform over other kinases.
      
  • Outcome: Alpelisib achieved high oral bioavailability (>90% in preclinical species) compared to non-fluorinated leads which often suffer from first-pass metabolism.

Part 4: Experimental Protocols

Protocol A: Site-Selective C-H Fluorination of Pyridines

For the direct synthesis of fluorinated drug analogs from non-fluorinated precursors.

Method: Silver(II)-Mediated Radical Fluorination. Objective: Selectively install a fluorine atom at the ortho (C2) position of a pyridine ring.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Fluorinating Agent: Silver(II) Fluoride ($ AgF_2 $) (2.0 equiv)

  • Solvent: Acetonitrile ($ CH_3CN $) / Water

  • Catalyst: None required for stoichiometric AgF2

Step-by-Step Workflow:

  • Preparation: In a glovebox or under $ N_2 $, charge a flame-dried Schlenk flask with the pyridine substrate (1.0 mmol).

  • Addition: Add degassed $ CH_3CN $ (10 mL).

  • Reaction: Add $ AgF_2 $ (2.0 mmol) in one portion. The reaction is exothermic; cool to 0°C if substrate is volatile.

  • Mixing: Stir vigorously at room temperature for 2–4 hours. The mixture will turn dark as Ag(II) reduces to Ag(I).

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous $ NaHCO_3 $.

  • Extraction: Extract with Ethyl Acetate ($ 3 \times 15 \text{ mL} $).

  • Purification: Dry organic layer over $ MgSO_4 $, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 
     NMR:  Look for a singlet/doublet around -60 to -80 ppm (typical for 2-F-pyridine).
    
  • Mass Spec: Confirm M+18 shift (substitution of H [1] with F [19]).

Protocol B: Comparative Microsomal Stability Assay

To quantify the efficacy gain of the fluorinated analog.

  • Incubation: Incubate Test Compound H (non-fluorinated) and Test Compound F (fluorinated) separately at $ 1 \mu M $ with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot $ \ln(% \text{ remaining}) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     CL{int} $).
    
    • Success Metric: Compound F should show a decrease in slope (lower $ CL_{int} $) compared to Compound H.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Beys-da-Silva, W. O., et al. (2019). Lemborexant: A Novel Dual Orexin Receptor Antagonist for the Treatment of Insomnia.[4] Frontiers in Pharmacology. Link

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link

Sources

Comparative

assessing the metabolic stability of 2-(Bromomethyl)-5-fluoropyridine derivatives

Executive Summary This guide provides a technical framework for assessing the metabolic stability of 2-(Bromomethyl)-5-fluoropyridine and its derivatives. These scaffolds present a unique dichotomy in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the metabolic stability of 2-(Bromomethyl)-5-fluoropyridine and its derivatives. These scaffolds present a unique dichotomy in medicinal chemistry: the 5-fluorine substituent typically enhances metabolic stability by blocking cytochrome P450 (CYP) oxidation, whereas the 2-bromomethyl group acts as a highly reactive electrophile (alkylating agent).

For drug development professionals, the critical challenge is distinguishing between enzymatic clearance (metabolism) and chemical instability (hydrolysis/alkylation). This guide outlines the comparative performance of these derivatives and details the specific protocols required to deconvolute their clearance mechanisms.

Part 1: Comparative Analysis & Performance Metrics

The "Fluorine Effect" vs. The "Bromide Liability"

When optimizing pyridine-based drugs, 2-(Bromomethyl)-5-fluoropyridine must be compared against its non-fluorinated and non-halogenated analogs to understand its stability profile.

1. Electronic Stabilization (The 5-Fluoro Advantage)

The incorporation of fluorine at the C5 position significantly alters the pyridine ring's metabolic fate compared to the unsubstituted analog.

  • Blockade of Oxidative Sites: The C5 position in pyridine is electronically favorable for CYP450-mediated hydroxylation. Fluorine substitution (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) effectively blocks this "soft spot."
  • pKa Modulation: Fluorine is highly electronegative, lowering the basicity of the pyridine nitrogen. This reduces the formation of Pyridine-

    
    -oxides, a common metabolic route for electron-rich pyridines.
    
2. Chemical Instability (The Bromomethyl Liability)

Unlike the aromatic ring, the bromomethyl tail is an alkylating "warhead." In physiological buffers (pH 7.4), it is susceptible to solvolysis (hydrolysis) independent of enzymes.

  • Comparison: 2-(Bromomethyl) > 2-(Chloromethyl) >> 2-(Methyl).

  • Implication: Standard microsomal assays may yield false "high clearance" results if chemical hydrolysis is not controlled for.

Representative Stability Data

The following table illustrates the predicted hierarchy of stability based on established Structure-Activity Relationships (SAR) for halopyridines.

Compound VariantChemical Stability (Buffer pH 7.4)Metabolic Stability (HLM + NADPH)Primary Clearance Mechanism
2-(Bromomethyl)-5-fluoropyridine Low (

min)
Low (

High)
Chemical Hydrolysis & GSH Conjugation
2-(Bromomethyl)pyridineLow (

min)
Very LowHydrolysis + Ring Oxidation (C5)
2-(Chloromethyl)-5-fluoropyridineModerateModerateGSH Conjugation (Slower than Br)
2-Methyl-5-fluoropyridineHigh (Stable)HighSlow C-oxidation (blocked by F)

Key Insight: While the 5-Fluoro group protects the ring, the Bromomethyl group drives rapid clearance via non-enzymatic hydrolysis (to the alcohol) and enzymatic glutathione conjugation.

Part 2: Experimental Protocols

To accurately assess these derivatives, you must isolate chemical instability from enzymatic metabolism.

Protocol A: Differential Stability Assessment (Chemical vs. Enzymatic)

Objective: Determine if clearance is driven by CYP450 enzymes or spontaneous hydrolysis.

  • Preparation: Prepare 1 µM test compound in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Incubation Groups:

    • Group A (Buffer Only): Buffer + Compound (No microsomes).

    • Group B (Matrix Control): HLM (0.5 mg/mL) + Compound (No NADPH).

    • Group C (Metabolic): HLM (0.5 mg/mL) + Compound + NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    • If Slope(A) ≈ Slope(C), the compound is Chemically Unstable .

    • If Slope(C) >> Slope(B) ≈ 0, the compound is Metabolically Cleared .

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess the risk of covalent binding (alkylation) due to the bromomethyl group.

  • System: Human Liver Microsomes (1.0 mg/mL) or S9 Fraction.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Initiation: Add NADPH regenerating system.

  • Incubation: 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or Precursor Ion scan (m/z 272).[1]

  • Interpretation: Detection of a [M + 305]+ adduct indicates displacement of Bromine by Glutathione (

    
     net mass shift depending on ionization/adduct mechanism; typically look for [M-Br+GSH] ).
    

Part 3: Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the competing pathways for 2-(Bromomethyl)-5-fluoropyridine: Chemical Hydrolysis (Solvolysis) vs. Bioactivation (GSH) vs. P450 Oxidation.

MetabolicPathways cluster_legend Pathway Dominance Parent 2-(Bromomethyl)- 5-fluoropyridine Alcohol Hydrolysis Product (Alcohol) Parent->Alcohol Chemical Hydrolysis (Buffer/Plasma) GSH_Adduct GSH Conjugate (Alkylation) Parent->GSH_Adduct GST / Spontaneous + Glutathione NOxide Pyridine N-Oxide (Minor) Parent->NOxide CYP450 / FMO (Suppressed by 5-F) Legend Thick Line = Major Pathway Dashed Line = Suppressed by Fluorine

Figure 1: The bromomethyl group drives hydrolysis and GSH conjugation, while the 5-fluorine substituent suppresses N-oxidation.

Diagram 2: Stability Assessment Workflow

A logic tree for determining the stability profile of the derivative.

StabilityWorkflow Start Start: Incubate in Buffer (No Enzymes) CheckHydrolysis Is Parent Depleted? Start->CheckHydrolysis Unstable Chemically Unstable (Warhead Reactivity) CheckHydrolysis->Unstable Yes StableBuffer Chemically Stable CheckHydrolysis->StableBuffer No Step2 Incubate with HLM + NADPH StableBuffer->Step2 CheckMetab Is Clearance > Buffer Control? Step2->CheckMetab MetabLiable Metabolically Labile (P450/FMO driven) CheckMetab->MetabLiable Yes HighlyStable High Metabolic Stability CheckMetab->HighlyStable No

Figure 2: Decision tree for differentiating intrinsic chemical instability from enzymatic clearance.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Baillie, T. A. (2008). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. (Discusses the reactivity of alkyl halides/warheads).

  • Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology.

Sources

Validation

literature review of 2-(Bromomethyl)-5-fluoropyridine applications

Technical Guide: 2-(Bromomethyl)-5-fluoropyridine in Drug Discovery Executive Summary 2-(Bromomethyl)-5-fluoropyridine (CAS: 80040-79-1) is a specialized alkylating agent used extensively in medicinal chemistry to introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(Bromomethyl)-5-fluoropyridine in Drug Discovery

Executive Summary

2-(Bromomethyl)-5-fluoropyridine (CAS: 80040-79-1) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the (5-fluoropyridin-2-yl)methyl moiety. This structural motif is highly valued for its ability to modulate physicochemical properties and metabolic stability in drug candidates.

Unlike simple benzyl groups, the fluorinated pyridine ring offers reduced lipophilicity (LogP) and enhanced metabolic resistance. The fluorine atom at the C5 position blocks a common site of oxidative metabolism (CYP450 oxidation), while the pyridine nitrogen provides a hydrogen bond acceptor, often improving potency and solubility.

Comparative Analysis: Alkylating Agents

Choosing the right electrophile is critical for yield and impurity control. The following table compares 2-(Bromomethyl)-5-fluoropyridine against its common alternatives.

Feature2-(Bromomethyl)-5-fluoropyridine 2-(Chloromethyl)-5-fluoropyridine (5-Fluoropyridin-2-yl)methanol
Reactivity High (Ideal for weak nucleophiles)Moderate (Often requires NaI catalyst)Low (Requires activation via Mitsunobu or Mesylation)
Stability Low to Moderate (Prone to dimerization)High (Shelf-stable)Very High
Atom Economy GoodBestPoor (Mitsunobu generates phosphine oxide waste)
Primary Use Direct alkylation of amines, phenols, and thiols.Large-scale process chemistry where stability is key.Early-stage discovery; avoiding handling lachrymators.
Storage < -20°C, under Argon (Light sensitive)2-8°C, DryRoom Temperature

Expert Insight: While the chloromethyl derivative is more stable, the bromomethyl analog is preferred in discovery chemistry because it reacts rapidly under mild conditions (Room Temp to 60°C), minimizing thermal degradation of sensitive substrates.

Strategic Applications in Drug Design

A. Metabolic Blocking & Half-Life Extension

The primary application of this intermediate is to replace metabolically labile benzyl or alkyl groups.

  • Mechanism: The pyridine ring is electron-deficient compared to benzene, making it less susceptible to oxidation. The fluorine atom at C5 specifically blocks the para-position relative to the methylene linker, a "soft spot" for CYP450 hydroxylation.

  • Case Study: LIMK Inhibitors (MDI-114215)

    • Challenge: Early LIMK inhibitors suffered from rapid clearance due to oxidation of alkyl chains.

    • Solution: Introduction of the (5-fluoropyridin-2-yl)methyl group maintained potency (IC50 < 10 nM) while significantly lowering intrinsic clearance (CLint) in microsomes compared to non-fluorinated analogs.

B. CNS Penetration & Potency (mGlu5 Modulators)
  • Case Study: VU6036486

    • Researchers at Vanderbilt University utilized this moiety to develop positive allosteric modulators (PAMs) for the mGlu5 receptor.

    • The (5-fluoropyridin-2-yl)methyl group provided the optimal balance of CNS penetration (Kp = 0.83) and potency (EC50 = 520 nM), superior to unsubstituted pyridine analogs.

C. Antibacterial & Antitubercular Agents[1][2]
  • Case Study: GSK839

    • In the development of tryptophan synthase inhibitors for Tuberculosis, the (5-fluoropyridin-2-yl)methyl group was attached to a tetrazole core.[1] This specific substitution pattern was crucial for binding affinity within the enzyme's active site, interacting with specific residues that tolerated the small steric bulk of fluorine but rejected larger halogens.

Experimental Protocols

Protocol A: Synthesis of 2-(Bromomethyl)-5-fluoropyridine

Note: This compound is commercially available but often impure due to instability. Fresh synthesis is recommended for critical steps.

Reaction: Radical Bromination of 2-Methyl-5-fluoropyridine.

  • Reagents: 2-Methyl-5-fluoropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl4 or Trifluorotoluene (Solvent).

  • Procedure:

    • Dissolve starting material in degassed solvent.

    • Add NBS and AIBN.

    • Reflux (80°C) under Nitrogen for 2–4 hours. Monitor by LCMS (Look for mass shift +79/81).

    • Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter immediately.

    • Concentrate filtrate in vacuo without heating above 30°C.

    • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not distill (risk of polymerization).

Protocol B: General Alkylation (Coupling to an Amine)

Target: Synthesis of N-((5-fluoropyridin-2-yl)methyl)amine derivatives.

  • Reagents: Amine substrate (1.0 eq), 2-(Bromomethyl)-5-fluoropyridine (1.1 eq), K2CO3 (2.0 eq) or DIPEA (2.5 eq), Acetonitrile or DMF.

  • Procedure:

    • Suspend amine and base in dry Acetonitrile.

    • Cool to 0°C.

    • Add 2-(Bromomethyl)-5-fluoropyridine dropwise (solution in MeCN).

    • Allow to warm to RT and stir for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/pyridine salts). Dry organic layer over Na2SO4.

    • Yield: Typically 75–90%.

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the two primary routes to generate the intermediate and its downstream application in nucleophilic substitution.

G Start1 2-Methyl-5-fluoropyridine Inter 2-(Bromomethyl)-5-fluoropyridine (Active Electrophile) Start1->Inter NBS, AIBN Radical Bromination Start2 (5-Fluoropyridin-2-yl)methanol Start2->Inter PBr3 or CBr4/PPh3 Appel Reaction Prod1 Amine Alkylation (Sec/Tert Amines) Inter->Prod1 R-NH2, K2CO3 SN2 Mechanism Prod2 Ether Synthesis (Phenol Ethers) Inter->Prod2 Ar-OH, NaH Williamson Ether

Caption: Dual synthetic pathways to the bromomethyl intermediate and its divergent applications in amine and ether synthesis.

Diagram 2: Metabolic Stability Logic

Why use this specific fluorinated pyridine? The diagram below explains the Structure-Activity Relationship (SAR).

SAR Substrate Benzyl Group (Standard) Problem Rapid CYP450 Oxidation (High Clearance) Substrate->Problem Metabolic Liability Solution (5-Fluoropyridin-2-yl)methyl Problem->Solution Bioisosteric Replacement Mech1 Pyridine N: Reduces Lipophilicity (LogP) Solution->Mech1 Mech2 C5-Fluorine: Blocks Para-Oxidation Site Solution->Mech2 Result Optimized Drug Candidate: High Potency + Low Clearance Mech1->Result Mech2->Result

Caption: Mechanistic rationale for replacing benzyl groups with (5-fluoropyridin-2-yl)methyl to improve metabolic stability.

References

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor. Source: Journal of Medicinal Chemistry (ACS). Context: Use of 5-fluoropyridin-2-yl group to block metabolism.[2] URL:[Link]

  • Discovery of "Molecular Switches" within a Series of mGlu5 Allosteric Ligands (VU6036486). Source: ACS Chemical Neuroscience / PubMed Central. Context: Synthesis of CNS penetrant PAMs using the bromomethyl intermediate. URL:[Link]

  • GSK839: A Preclinical Candidate for Tuberculosis Treatment. Source: Vignan / Wellcome Trust Programme. Context: Application in antitubercular drug design targeting tryptophan synthase.[1] URL:[Link] (General reference to GSK839 structure).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(Bromomethyl)-5-fluoropyridine

Executive Summary: Immediate Hazard Profile 2-(Bromomethyl)-5-fluoropyridine (CAS: 800407-36-5 or related isomers) is a highly reactive alkylating agent and a potent lachrymator . Improper handling or disposal does not m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Hazard Profile

2-(Bromomethyl)-5-fluoropyridine (CAS: 800407-36-5 or related isomers) is a highly reactive alkylating agent and a potent lachrymator . Improper handling or disposal does not merely risk regulatory non-compliance; it risks evacuating your entire laboratory floor due to tear-gas effects and creating pressurized waste containers.

The Golden Rule: Never dispose of this compound directly into a general waste drum without prior chemical quenching. The reactive bromomethyl group (


) must be neutralized to prevent uncontrolled alkylation reactions inside the waste stream.

Part 1: Pre-Disposal Risk Assessment & PPE

As a Senior Application Scientist, I cannot overstate the importance of barrier integrity. Standard nitrile gloves often provide insufficient breakthrough time for benzylic/pyridyl halides.

Personal Protective Equipment (PPE) Matrix
ComponentRequirementScientific Rationale
Hands Double-gloving required. Inner: Nitrile (4 mil). Outer: Silver Shield® or thick Nitrile (8 mil+).Alkylating agents can permeate standard thin nitrile. The outer layer acts as the sacrificial barrier; the inner layer is the biological guard.
Respiratory Fume Hood ONLY. Sash height < 18 inches.The compound is a lachrymator.[1] Inhalation causes immediate mucosal irritation. If work outside a hood is unavoidable (spill cleanup), a full-face respirator with OV/AG cartridges is mandatory.
Eyes Chemical Goggles (Not safety glasses).Vapors bypass safety glasses. Contact causes severe corrosive damage.
Clothing Lab coat (buttoned), long pants, closed-toe shoes.[2]Standard dermal protection against corrosive splashes.

Part 2: Chemical Quenching Protocol (The "Kill" Step)

Objective: Convert the electrophilic bromomethyl group into a benign alcohol or amine derivative via Nucleophilic Substitution (


) before it enters the waste stream.

Mechanism:



(Where Nu = OH⁻ or R-NH₂)
Method A: The Ethanolamine Quench (Preferred)

Best for: Pure substance disposal or concentrated reaction residues. Ethanolamine is an excellent quenching agent because it is a primary amine (strong nucleophile) that converts the lachrymator into a non-volatile amino-alcohol derivative.

  • Preparation: In a fume hood, prepare a 10% Ethanolamine in Ethanol solution.

  • Addition: Slowly add the 2-(bromomethyl)-5-fluoropyridine to the quenching solution.

    • Ratio: Use at least 10 molar equivalents of ethanolamine relative to the pyridine derivative.

    • Observation: The reaction is exothermic. Add slowly to prevent splashing.

  • Reaction Time: Stir at room temperature for 30–60 minutes.

  • Verification: Check pH. The solution should remain basic (pH > 10). If neutral/acidic, add more quenching solution.

  • Disposal: The resulting mixture is now a non-lachrymatory organic waste.

Method B: Aqueous Hydrolysis (Alternative)

Best for: Trace amounts or contaminated glassware.

  • Preparation: Prepare a 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate solution.

  • Soaking: Submerge glassware or add solution to the residue.

  • Agitation: Swirl carefully. Note that the organic halide may not be fully miscible; vigorous stirring is required to ensure the biphasic reaction occurs.

  • Time: Allow to stand overnight in the fume hood.

Part 3: Waste Stream Decision Logic

Once quenched, the material must be segregated correctly. Do not simply pour it down the drain; fluorinated compounds often have strict environmental discharge limits.

DisposalWorkflow Start Waste Material Identified: 2-(Bromomethyl)-5-fluoropyridine State Assess State Start->State Pure Pure Solid/Liquid or Reaction Concentrate State->Pure Trace Trace Residue (Glassware/Syringes) State->Trace Quench PERFORM QUENCHING (Method A: Ethanolamine) Pure->Quench Rinse Triple Rinse with Acetone/Ethanol Trace->Rinse Verify Verify Quench (pH > 10, No lachrymatory odor) Quench->Verify Bin_Halo HALOGENATED Organic Waste Container Rinse->Bin_Halo  Rinsate Bin_Sharps Chemically Contaminated Sharps/Glass Bin Rinse->Bin_Sharps  Solid Waste Segregate Segregate Waste Stream Verify->Segregate Segregate->Bin_Halo  Contains Fluorine/Bromine

Figure 1: Decision matrix for the safe disposal of bromomethyl pyridine derivatives.

Critical Segregation Note: Halogenated vs. Non-Halogenated

Even after quenching, the molecule contains a Fluorine atom on the pyridine ring.

  • Correct Stream: Halogenated Organic Waste .[3]

  • Why? Halogenated solvents/compounds require high-temperature incineration with scrubbers to capture acid gases (HF, HBr). Mixing them with non-halogenated fuels (often used for cement kiln fuel blending) violates environmental permits and can damage incinerators.

Part 4: Emergency Procedures (Spills)

If unquenched material spills outside the hood, this is an immediate respiratory hazard .

  • Evacuate: Clear the immediate area. If the quantity is >5mL and outside a hood, evacuate the lab.

  • Do NOT Wipe: Do not use paper towels. This increases the surface area and accelerates the release of lachrymatory vapors.

  • Absorb & Quench:

    • Cover the spill with an inert absorbent (Vermiculite, Sand, or specific "Acid/Organic" spill kit pads).

    • Expert Tip: If safe to do so, pour the Ethanolamine quenching solution or dilute ammonia directly onto the absorbent before scooping. This begins neutralizing the lachrymator immediately.

  • Disposal: Scoop the absorbent into a jar, seal it tight, label it "Debris from 2-(Bromomethyl)-5-fluoropyridine spill," and place it in the Halogenated Waste stream.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-fluoropyridine (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide (Functional Analog). Retrieved from

  • University of Pittsburgh EH&S. (2022). Chemotherapeutic & Alkylating Agent Waste Disposal Guidelines. Retrieved from

  • Organic Syntheses. (2010). Handling Benzyl Bromide Derivatives (Lachrymators).[1] Org.[3][5] Synth. 2010, 87, 36-52.[1] Retrieved from

  • Temple University EH&S. Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-(Bromomethyl)-5-fluoropyridine

Topic: Personal Protective Equipment & Handling Guide for 2-(Bromomethyl)-5-fluoropyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-(Bromomethyl)-5-fluoropyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Part 1: Executive Safety Assessment

Compound Identity: 2-(Bromomethyl)-5-fluoropyridine Primary Hazard Class: Alkylating Agent / Lachrymator / Corrosive

As a Senior Application Scientist, I cannot overstate the specific risk profile of this compound. Unlike generic organic solids, this molecule combines a highly reactive alkyl bromide "warhead" (capable of alkylating DNA and proteins) with a fluorinated pyridine ring that increases lipophilicity, potentially facilitating rapid skin absorption.

The "Hidden" Danger: While often supplied as a solid or low-melting solid, this compound releases vapors that are potent lachrymators (tear-inducing agents). Standard laboratory handling techniques are often insufficient to prevent mucous membrane irritation. You must treat this material with the same respect accorded to benzyl bromide or chloroacetone.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE is mandatory for any manipulation of this substance.

Hand Protection (The Critical Barrier)

Standard nitrile exam gloves are insufficient for prolonged contact.[1] Alkyl bromides can permeate thin nitrile rubber in minutes.

Glove TypeUsage ProtocolRationale
Primary Layer (Inner) Silver Shield® / 4H® (EVOH Laminate) Impermeable Barrier: Laminate films provide >4-hour breakthrough time for alkyl halides. Nitrile alone offers <10 minutes protection against direct saturation.
Secondary Layer (Outer) Standard Nitrile (5 mil minimum) Dexterity & Grip: Laminate gloves are slippery and ill-fitting. Wearing nitrile over them secures the fit and protects the expensive inner glove from physical tears.
Technique "Double-Gloving"If Silver Shield is unavailable for minor weighing (<50 mg), use double nitrile (two pairs) and change immediately upon any splash.
Eye & Face Protection[2][3][4][5][6]
  • Mandatory: Chemical Splash Goggles (indirectly vented).

    • Why: Safety glasses leave gaps. Lachrymatory vapors will bypass glasses, causing blepharospasm (involuntary eyelid closure), effectively blinding you while holding a hazardous chemical.

  • Conditional: Face Shield (8-inch minimum).

    • Required when: Pouring liquids, handling >1 gram, or working with solutions where splash risk exists.

Respiratory & Body Protection
  • Engineering Control: All work must occur inside a certified Chemical Fume Hood .

    • Sash Height: Keep sash at the lowest possible working height to create a physical barrier against vapors.

  • Body: Lab coat (buttoned/snapped) + Long pants + Closed-toe shoes.

    • Recommendation: A chemical-resistant apron is advised if working with stock solutions >100 mL.

Part 3: Operational Protocols

A. Safe Weighing & Transfer

The most common exposure route is inhalation of micro-aerosols during weighing.

  • Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood. Move the analytical balance into the hood if possible.

  • The "Closed Transfer" Method:

    • Tare your receiving vial (with cap on) before opening the chemical container.

    • Open the source container only inside the hood.

    • Transfer solid/liquid.[2]

    • Immediately recap both the source and receiving vials before removing hands from the hood.

    • Scientist's Tip: Wipe the threads of the source bottle with a Kimwipe soaked in 10% Sodium Thiosulfate (see Deactivation) before recapping to destroy adherent traces that could vaporize later in storage.

B. Reaction Monitoring
  • TLC/LCMS Prep: Do not walk across the lab with an open TLC capillary or pipette. Quench all aliquots inside the hood before analysis.

Part 4: Emergency Response & Deactivation

Do not use water alone. Alkyl bromides are hydrophobic; water will just spread the chemical. You must chemically destroy the reactive site.

Deactivation Solution (The "Quench")

Prepare a "Stop Bath" before starting work:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate anion (

    
    ) is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkylator into a non-volatile, water-soluble Bunte salt.
    
Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<5 mL/g) Inside Hood Assess->Minor Contained Major Major Spill (>5 mL/g) OR Outside Hood Assess->Major Uncontained/Large ActionMinor 1. Cover with absorbent pads 2. Soak pads in 10% Thiosulfate 3. Wait 15 mins (Deactivation) 4. Bag as Haz Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB IMMEDIATELY 2. Close doors 3. Alert EHS/Fire Dept (Lachrymator risk requires SCBA) Major->ActionMajor

Figure 1: Decision logic for spills involving lachrymatory alkylating agents.

Part 5: Waste Disposal

Never pour untreated solutions down the drain.

  • Quenching: Treat all glassware, syringes, and contaminated gloves with the 10% Sodium Thiosulfate solution. Let sit for 20 minutes.

  • Collection: Collect the quenched mixture into a dedicated waste container labeled "Halogenated Organic Waste - Contains Thiosulfate."

  • Labeling: Explicitly mark the waste tag with "Lachrymator" to warn waste management personnel.

Part 6: Scientific Rationale (The "Why")

The toxicity of 2-(Bromomethyl)-5-fluoropyridine stems from its electrophilic nature. The carbon attached to the bromine is electron-deficient (electrophilic) due to the induction from the bromine and the pyridine ring.

  • Mechanism: Biological nucleophiles (DNA bases, cysteine residues in proteins) attack this carbon, displacing the bromide (a good leaving group). This results in alkylation of the biological target, leading to cell damage (burns) or mutation (toxicity).

  • Lachrymatory Effect: The specific interaction with TRPA1 ion channels in sensory nerves triggers the intense tearing response, a biological warning system for alkylating damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl Bromide (Analogous Hazard Profile). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-(Bromomethyl)pyridine derivatives. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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